1-Chloro-2-ethynyl-4-nitrobenzene
Description
Properties
IUPAC Name |
1-chloro-2-ethynyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCUFDSFCFWGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Chloro-2-ethynyl-4-nitrobenzene CAS 2027499-89-2
An In-Depth Technical Guide to 1-Chloro-2-ethynyl-4-nitrobenzene (CAS 2027499-89-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic compound featuring a unique combination of chloro, ethynyl, and nitro functionalities. This guide provides a comprehensive technical overview of this molecule, including its predicted physicochemical properties, potential synthetic pathways, expected chemical reactivity, and prospective applications in research and development. Given the limited publicly available data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to offer a predictive yet scientifically grounded perspective.
Introduction and Molecular Overview
This compound is a polyfunctional aromatic molecule with the CAS number 2027499-89-2. Its structure presents a rich scaffold for chemical modification, making it a potentially valuable building block in medicinal chemistry and materials science. The interplay of its three distinct functional groups—a chloro group, an ethynyl group, and a nitro group—on the benzene ring dictates its chemical behavior and potential utility.
The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. The ethynyl group offers a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions. The chloro substituent further modulates the electronic properties of the ring and can serve as a leaving group in nucleophilic aromatic substitution reactions.
Physicochemical Properties
Specific experimental data for this compound is not widely available. However, its properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol |
| Appearance | Likely a yellow solid |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like dichloromethane, tetrahydrofuran, and acetone.[1] |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point due to its planar aromatic structure and polar nitro group.[1] |
| Boiling Point | Predicted to be high, with potential for decomposition at elevated temperatures.[1] |
Potential Synthetic Pathways
The synthesis of this compound is not explicitly detailed in the current literature. However, a plausible multi-step synthetic route can be devised based on well-established organic transformations. A likely strategy would involve the sequential introduction of the required functional groups onto a benzene ring. A possible disconnection approach suggests a Sonogashira coupling as a key final step.
A potential precursor is 2-chloro-5-nitrotoluene, which can be synthesized from commercially available starting materials.[2][3]
Proposed Synthetic Workflow
Sources
An In-Depth Technical Guide to 1-Chloro-2-ethynyl-4-nitrobenzene
This guide provides a comprehensive overview of 1-Chloro-2-ethynyl-4-nitrobenzene, a substituted aromatic compound of significant interest in synthetic chemistry. Its unique combination of three distinct functional groups—a chloro group, an ethynyl group, and a nitro group—on a benzene ring creates a versatile platform for advanced organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its properties, synthesis, and reactivity.
Core Molecular Attributes
This compound is a poly-functionalized aromatic molecule. Understanding its fundamental properties is the first step in harnessing its synthetic potential. The key attributes are summarized below.
| Property | Value |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol |
| IUPAC Name | This compound |
The presence of an electron-withdrawing nitro group, a deactivating chloro group, and a versatile ethynyl group makes this compound a valuable building block.[1] The interplay of these substituents dictates the molecule's reactivity and its utility in complex synthetic pathways.
Synthesis and Mechanistic Considerations
The most direct and widely employed method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction .[2] This powerful carbon-carbon bond-forming reaction is indispensable in modern organic synthesis due to its reliability and tolerance of a wide range of functional groups.[3]
Synthetic Strategy: The Sonogashira Coupling
The core of the synthesis involves coupling a di-substituted aryl halide with a protected or terminal alkyne. A strategic precursor, such as 1,2-dichloro-4-nitrobenzene or 1-chloro-2-iodo-4-nitrobenzene , would be reacted with a suitable alkyne, like trimethylsilylacetylene (TMSA), followed by deprotection.
Causality in Precursor Selection: The choice of a di-halogenated precursor is critical for regioselectivity. In a molecule like 1-chloro-2-iodo-4-nitrobenzene, the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. The established reactivity order for halogens in this reaction is I > Br > OTf > Cl.[1] This differential reactivity ensures that the coupling occurs selectively at the iodo-substituted position, leaving the chloro group intact for potential subsequent transformations.
Field-Proven Experimental Protocol
This protocol outlines a standard Sonogashira coupling procedure for the synthesis of this compound.
Materials:
-
1-Chloro-2-iodo-4-nitrobenzene (1 equivalent)
-
Trimethylsilylacetylene (TMSA) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-iodo-4-nitrobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous THF followed by triethylamine.
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude TMS-protected product in a mixture of methanol and THF. Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature for 2 hours to cleave the silyl group.
-
Purification: Neutralize the mixture, extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the final product by column chromatography on silica gel to yield pure this compound.
Self-Validation: The protocol's integrity is maintained by the purification and subsequent characterization steps. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle and Mechanism
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (at the C-I bond).[2]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a step called transmetalation.
-
Reductive Elimination: Finally, the palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[4]
It is important to note that copper-free Sonogashira variations have been developed to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling).[2][5]
Molecular Reactivity Analysis
The chemical behavior of this compound is governed by its three functional groups.
-
Ethynyl Group (-C≡CH): This is the most versatile handle for further functionalization. The terminal alkyne can participate in a wide array of reactions, including further Sonogashira couplings, 'click' chemistry (copper-catalyzed azide-alkyne cycloaddition), and hydration to form a ketone.[1] Phenylacetylene derivatives are foundational in synthesizing more complex molecules for pharmaceuticals and materials science.[6][7]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution.[1] However, it powerfully activates the ring for nucleophilic aromatic substitution (SₙAr) , particularly at the ortho and para positions. This makes the chloro-substituent susceptible to displacement by nucleophiles. The nitro group can also be readily reduced to an amine (-NH₂), which opens up another avenue for derivatization, such as amide bond formation or diazotization.
-
Chloro Group (-Cl): The chlorine atom is a leaving group in SₙAr reactions, facilitated by the activating effect of the nitro group.[8] Its reactivity is lower than bromo or iodo substituents in cross-coupling reactions but can be exploited under specific catalytic conditions.
Applications in Drug Development and Materials Science
The unique trifunctional nature of this molecule makes it a highly valuable intermediate.
-
Medicinal Chemistry: Arylalkynes are privileged structures in drug discovery.[9] The ethynyl group can serve as a rigid linker or be incorporated into heterocyclic scaffolds. The ability to sequentially functionalize the ethynyl, chloro, and nitro groups allows for the rapid construction of molecular libraries for screening biological activity.
-
Organic Materials: Phenylacetylene derivatives are precursors to conjugated polymers and organic electronic materials.[7][10] The rigid rod-like structure imparted by the alkyne contributes to desirable electronic and photophysical properties.
Safety and Handling
As with all chlorinated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. These compounds are generally considered toxic and may cause harm if swallowed, inhaled, or in contact with skin.[11]
References
-
Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. J&K Scientific. Published March 23, 2021. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Sonogashira Coupling. Available at: [Link]
-
PubChem. 1-Chloro-2-ethyl-4-nitrobenzene. PubChem. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. Published January 8, 2025. Available at: [Link]
-
ResearchGate. Some biologically active 2,3-dihalogenated phenylacetylene compounds in medicine. Available at: [Link]
-
Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. Published January 17, 2019. Available at: [Link]
-
PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. PubChem. Available at: [Link]
-
Filo. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Filo. Published April 15, 2025. Available at: [Link]
-
Advent Chembio. 1-Chloro-4-nitrobenzene. Advent Chembio. Available at: [Link]
-
ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Published October 16, 2025. Available at: [Link]
-
PubChem. 1-Chloro-4-ethyl-2-nitro-benzene. PubChem. Available at: [Link]
-
RSC Publishing. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. Available at: [Link]
-
ACS Publications. The Preparation and Properties of Substituted Phenylacetylenes and Di-phenylethynyl Mercurys. Journal of the American Chemical Society. Available at: [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Published March 19, 2012. Available at: [Link]
Sources
- 1. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6 | Benchchem [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. guidechem.com [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. askfilo.com [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. lobachemie.com [lobachemie.com]
- 12. mdpi.com [mdpi.com]
Navigating the Synthesis and Safety of 1-Chloro-2-ethynyl-4-nitrobenzene: A Technical Guide for Researchers
This guide provides an in-depth analysis of 1-Chloro-2-ethynyl-4-nitrobenzene, a versatile building block in medicinal chemistry and materials science. We will delve into its chemical characteristics, inferred safety protocols based on analogous compounds, and practical experimental workflows. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge required for its safe and effective utilization.
Compound Profile and Strategic Importance
This compound is a trifunctional aromatic compound featuring a chloro group, an ethynyl moiety, and a nitro group. This unique combination of substituents imparts a rich and varied chemical reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The interplay of these functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the nitro group.[1]
The presence of the ethynyl group is of particular significance, as it serves as a handle for the introduction of molecular complexity through reactions like the Sonogashira coupling.[1] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1] The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can be reduced to an amino group, providing a key functional group for further derivatization in drug discovery programs.[1] Chlorinated nitroaromatic compounds are established precursors for a wide array of heterocyclic compounds and other industrial chemicals.[1][2][3][4]
Inferred Hazard Identification and Classification
Probable GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[5][6][7][8] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[5][6][7][8] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[5][7][8] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[5][6][7][8] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[5][6][7][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5][6][7][8] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[5][6][7] |
| Flammable Gases (from ethynyl group reactivity) | 1 | H220: Extremely flammable gas.[9][10] |
| Chemically unstable gases (from ethynyl group reactivity) | A | H230: May react explosively even in the absence of air.[10] |
Disclaimer: This inferred hazard classification is for guidance purposes only. A formal risk assessment should be conducted by qualified personnel before handling this compound.
Caption: Inferred GHS Pictograms for this compound.
Physicochemical Properties (Estimated)
The following properties are estimated based on structurally similar molecules.[11][12][13]
| Property | Estimated Value | Source of Analogy |
| Molecular Formula | C₈H₄ClNO₂ | - |
| Molecular Weight | 181.58 g/mol | - |
| Appearance | Pale yellow to yellow solid | 1-Chloro-2-nitrobenzene, 1-Chloro-4-nitrobenzene[7][12] |
| Melting Point | 80 - 90 °C | Based on substituted nitrobenzenes |
| Boiling Point | > 250 °C | 1-Chloro-2-nitrobenzene (246 °C)[12] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, dichloromethane, THF) | 1-Chloro-2-nitrobenzene[12] |
Prudent Laboratory Practices: Safe Handling and Storage
Given the inferred hazards, stringent safety protocols are paramount when working with this compound.
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them properly after handling.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling Procedures:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The ethynyl group can pose a flammability and explosion risk.[9][10][14][15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals such as copper, silver, and mercury, which can form explosive acetylides.[9][16]
-
Grounding: Prevent the build-up of electrostatic charges by grounding equipment.[14]
Storage:
-
Container: Store in a tightly sealed, light-resistant container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Security: Store in a locked cabinet or a restricted-access area.
Emergency Response Protocols
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[7]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride. The compound itself may decompose explosively when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three functional groups.
-
Ethynyl Group: This group is susceptible to addition reactions and can be deprotonated with a strong base to form an acetylide. It is crucial to avoid conditions that could lead to the formation of explosive metal acetylides.[9][16] The ethynyl group is the key player in Sonogashira coupling reactions.[1]
-
Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[1][17] The nitro group can be reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals.
-
Chloro Group: The chlorine atom is a leaving group in nucleophilic aromatic substitution reactions. Its position on the aromatic ring influences the regioselectivity of these reactions.
Stability:
-
The compound is expected to be stable under recommended storage conditions.
-
Avoid exposure to heat, light, and incompatible materials.
Toxicological Profile (Inferred)
The toxicological properties of this compound are inferred from data on nitroaromatic compounds.[17][18][19]
-
Acute Toxicity: Expected to be highly toxic by ingestion, skin contact, and inhalation.[7][8]
-
Mutagenicity and Carcinogenicity: Nitroaromatic compounds are often mutagenic and are suspected carcinogens.[17][19] The nitro group can be metabolically reduced to form reactive intermediates that can interact with DNA.[17]
-
Target Organs: Prolonged or repeated exposure may cause damage to organs, with the liver and blood (methemoglobinemia) being potential targets.[4]
Exemplary Experimental Workflow: Sonogashira Coupling
This section provides a detailed, step-by-step methodology for a representative Sonogashira coupling reaction using this compound.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Detailed Protocol:
-
Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired aryl halide (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
-
Reaction:
-
Add anhydrous, degassed solvent (e.g., tetrahydrofuran or dimethylformamide) and an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Conclusion
This compound is a potent synthetic intermediate with significant potential in the development of novel therapeutics and functional materials. Its utility, however, is matched by its considerable, albeit inferred, hazards. A thorough understanding of its chemical properties and a disciplined adherence to stringent safety protocols are essential for its responsible and successful application in research. By leveraging the information on analogous compounds, researchers can navigate the handling and reactivity of this versatile molecule with confidence and safety.
References
-
Chegndu Hongjin Chemical Co.,Ltd. Acetylene - Safety Data Sheet. Available from: [Link]
-
PubChem. 1-Chloro-2-ethyl-4-nitrobenzene | C8H8ClNO2 | CID 20792203. Available from: [Link]
-
C.I.L. Acetylene-d2 (gas) - Safety Data Sheet. Available from: [Link]
-
Air Products. ACETYLENE - Safety Data Sheet. Available from: [Link]
-
Thermo Fisher Scientific. 1-Chloro-4-nitrobenzene - SAFETY DATA SHEET. Available from: [Link]
-
CPAchem Ltd. 1-Chloro-4-nitrobenzene - Safety data sheet. Available from: [Link]
-
Broughton Plant Hire. SAFETY DATA SHEET - Acetylene. Available from: [Link]
-
EGA Master. Everything You Need to Know About Acetylene: Properties, Uses, and Safety Information. Available from: [Link]
-
Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Available from: [Link]
-
R Discovery. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]
-
ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]
-
PubMed. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Available from: [Link]
-
EPA. Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. Available from: [Link]
-
NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]
-
PubMed. Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment. Available from: [Link]
-
Applied and Environmental Microbiology. Biodegradation of Nitro-Substituted Explosives 2,4,6-Trinitrotoluene, Hexahydro-1,3,5-Trinitro-1,3,5-Triazine, and Octahydro-1,3,5,7-Tetranitro-1,3,5-Tetrazocine by a Phytosymbiotic Methylobacterium sp. Associated with Poplar Tissues. Available from: [Link]
Sources
- 1. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6 | Benchchem [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cpachem.com [cpachem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. westliberty.edu [westliberty.edu]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. airproducts.co.za [airproducts.co.za]
- 11. 1-Chloro-2-ethyl-4-nitrobenzene | C8H8ClNO2 | CID 20792203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-クロロ-2-ニトロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chemscene.com [chemscene.com]
- 14. file.globalso.com [file.globalso.com]
- 15. Everything You Need to Know About Acetylene: Properties, Uses, and Safety Information [egamaster.com]
- 16. broughtonplanthire.co.uk [broughtonplanthire.co.uk]
- 17. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Chloro-2-ethynyl-4-nitrobenzene for Advanced Research and Development
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-Chloro-2-ethynyl-4-nitrobenzene, a key building block in modern medicinal chemistry. This document explores its commercial availability, pricing, chemical properties, and critical applications, offering a technical resource for its strategic use in complex organic synthesis.
Introduction: A Versatile Trifunctional Reagent
This compound (also known as 4-Chloro-2-ethynyl-1-nitrobenzene or 2-Chloro-1-ethynyl-4-nitrobenzene) is a highly functionalized aromatic compound of significant interest in the field of drug discovery and materials science. Its molecular structure, featuring a chloro group, an ethynyl moiety, and a nitro group on a benzene ring, offers three distinct points for chemical modification. This trifunctional nature allows for orthogonal reactivity, making it an exceptionally valuable scaffold for the synthesis of complex molecular architectures.[1]
The presence of the electron-withdrawing nitro group and the halogen atom makes the aromatic ring susceptible to nucleophilic aromatic substitution.[1] The ethynyl group is a versatile handle for a variety of transformations, most notably in carbon-carbon bond-forming reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1]
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₄ClNO₂
-
Molecular Weight: 181.58 g/mol [2]
-
Appearance: Yellow solid[2]
-
Common Synonyms: 4-Chloro-2-ethynyl-1-nitrobenzene, 2-Chloro-1-ethynyl-4-nitrobenzene
A notable ambiguity exists regarding the Chemical Abstracts Service (CAS) number for this compound, with several numbers appearing in supplier catalogs. The most frequently cited CAS numbers are 860687-65-6 and 1260829-25-1 . Researchers are advised to verify the specific CAS number and associated analytical data with their chosen supplier.
Commercial Availability and Procurement
This compound is available from a select number of specialized chemical suppliers. The compound is typically offered in research quantities, with purity levels generally ranging from 95% to 97%. Below is a comparative summary of commercial suppliers and their current pricing.
Table 1: Commercial Suppliers and Pricing for this compound
| Supplier | Distributor | Brand | CAS Number | Purity | Quantity | Price (USD) | Price (EUR) | Price (GBP) |
| Strem Chemicals | CymitQuimica | Strem | 860687-65-6 | 95% | 500 mg | - | €959.00 | - |
| 1 g | - | €1,406.00 | - | |||||
| 2.5 g | - | €1,982.00 | - | |||||
| AstaTech Inc. | Neta Scientific | AstaTech | 1260829-25-1 | 95% | 1 g | $231.00 | - | - |
| Fluorochem | - | Fluorochem | 1260829-25-1 | 97% | 250 mg | - | - | £29.00 |
| 1 g | - | - | £112.00 | |||||
| 5 g | - | - | £474.00 | |||||
| BLD Pharmatech Ltd. | BuyersGuideChem | - | - | - | - | - | - |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.
Quality Specifications and Analytical Data
Ensuring the quality and purity of starting materials is paramount in research and drug development. For this compound, suppliers typically provide a Certificate of Analysis (CoA) detailing the purity and the analytical methods used for its determination.
Typical Specifications:
-
Purity: ≥95% (often determined by ¹H NMR and/or GC-MS)
-
Appearance: Yellow to light brown solid
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry
Researchers should always request and scrutinize the CoA before using the material in their experiments to ensure it meets the required specifications for their application.
Safety, Handling, and Storage
General Hazard Information (based on related compounds):
-
Toxicity: Nitroaromatic compounds are often toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6]
-
Irritation: May cause skin and eye irritation.
-
Long-term effects: Some chlorinated nitroaromatic compounds are suspected of causing genetic defects or cancer.[3][4][5][6]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a fume hood is essential. If fine powders are handled, a respirator may be necessary.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Synthetic Pathways and Key Applications
The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of a wide range of complex molecules.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Sonogashira coupling . This reaction involves the cross-coupling of a dihalogenated nitrobenzene with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) salt.[1] A plausible synthetic route would involve the reaction of 1,4-dichloro-2-nitrobenzene or 1-chloro-4-iodo-2-nitrobenzene with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.
Applications in Drug Discovery and Medicinal Chemistry
The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of novel therapeutic agents.
-
Anticancer Agents: The ethynyl group can readily participate in "click chemistry" reactions to form 1,2,3-triazole moieties, a common scaffold in anticancer drug candidates.[7]
-
Antimicrobial Agents: The structural motifs derived from this compound are found in molecules designed to combat microbial pathogens.[7]
-
Kinase Inhibitors: The chloro-nitrophenyl scaffold is a key feature in some kinase inhibitors, and the ethynyl group provides a vector for further molecular elaboration to enhance potency and selectivity.
-
Probe Development: The alkyne functionality allows for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry, facilitating the development of chemical probes for target identification and validation studies.
The introduction of a chlorine atom into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[8][9]
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.[7]
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the organic azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1,2,3-triazole derivative.
Conclusion
This compound is a powerful and versatile building block for researchers in organic synthesis and drug discovery. Its commercial availability from specialized suppliers, combined with its unique trifunctional nature, provides a solid foundation for the development of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, handling requirements, and synthetic utility is essential for its effective and safe implementation in the laboratory.
Visualizations
Procurement and Quality Control Workflow
Caption: Workflow for the procurement and quality control of this compound.
Key Synthetic Transformations
Caption: Key synthetic transformations of this compound.
References
-
Neta Scientific. (n.d.). Astatech 2-CHLORO-1-ETHYNYL-4-NITROBENZENE; 1G; Purity 95%; MDL-MFCD11036434. Retrieved March 7, 2026, from [Link]
-
CPAchem. (2022, November 24). Safety data sheet - 1-Chloro-4-nitrobenzene. Retrieved March 7, 2026, from [Link]
-
Safety-Kleen. (n.d.). Safety Data Sheet. Retrieved March 7, 2026, from [Link]
-
Strahl & Pitsch Inc. (2009, April 1). Material Safety Data Sheet. Retrieved March 7, 2026, from [Link]
-
Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved March 7, 2026, from [Link]
-
Jatana, N., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 179, 193-228. [Link]
-
ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved March 7, 2026, from [Link]
-
Jatana, N., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
-
Case Medical. (2017, July 24). SuperNova .25 Multi-Enzymatic Cleaner - Safety Data Sheet. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved March 7, 2026, from [Link]
-
Ascensus Specialties. (n.d.). Chemical Manufacturer | Specialty Chemicals | High Purity. Retrieved March 7, 2026, from [Link]
-
WELD-ON. (n.d.). Safety Data Sheet: WELD-ON C-65. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene. Retrieved March 7, 2026, from [Link]
Sources
- 1. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6 | Benchchem [benchchem.com]
- 2. 4-Chloro-2-ethynyl-1-nitrobenzene, 95% | CymitQuimica [cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cpachem.com [cpachem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. westliberty.edu [westliberty.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Synthesis of 1-Chloro-2-ethynyl-4-nitrobenzene via Sonogashira Coupling
Executive Summary
The synthesis of highly functionalized building blocks is a cornerstone of modern drug development. 1-Chloro-2-ethynyl-4-nitrobenzene is a versatile synthetic intermediate featuring three orthogonally reactive sites: a terminal alkyne for click chemistry (CuAAC) or further cross-coupling, a distinct aryl chloride for late-stage Buchwald-Hartwig aminations, and a nitro group reducible to an aniline. This application note details a robust, two-step protocol for its preparation from 2-bromo-1-chloro-4-nitrobenzene, leveraging the intrinsic chemoselectivity of the Sonogashira cross-coupling reaction[1].
Mechanistic Rationale & Causality
The success of this protocol relies on exploiting the differential reactivity of carbon-halogen bonds during the oxidative addition step of the catalytic cycle.
-
Chemoselectivity (C-Br vs. C-Cl): The palladium(0) catalyst must selectively insert into the C-Br bond while leaving the C-Cl bond intact. This is driven by thermodynamics; the C-Br bond dissociation energy (~81 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol). Consequently, the relative rate of oxidative addition follows the trend: aryl bromide >>> aryl chloride[1].
-
Electronic Activation: The presence of the strongly electron-withdrawing nitro (-NO2) group at the 4-position lowers the LUMO of the aromatic ring. Although positioned meta to the bromine, its inductive pull reduces the electron density of the C-Br bond, facilitating the nucleophilic attack by the electron-rich Pd(0) species[2].
-
Alkyne Selection: Ethynyltrimethylsilane (TMSA) is utilized instead of acetylene gas. TMSA is a liquid, making it operationally safer and easier to handle, and it completely prevents the formation of symmetrical diarylalkyne byproducts (double coupling)[1].
-
Co-Catalyst Synergy: The CuI co-catalyst reacts with the terminal alkyne in the presence of an amine base (Et3N) to form a highly nucleophilic copper(I) acetylide. This intermediate undergoes rapid transmetalation with the Pd(II)-aryl complex, driving the catalytic cycle forward[3].
Experimental Workflow
Synthetic workflow for this compound via two-step Sonogashira and deprotection.
Optimization of Reaction Conditions
To establish a self-validating and high-yielding protocol, various catalytic systems were evaluated. The standard Pd(PPh3)2Cl2/CuI system proved optimal, balancing reaction rate and chemoselectivity.
| Entry | Catalyst System | Co-catalyst | Solvent / Base | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh3)2Cl2 (5 mol%) | CuI (10 mol%) | Et3N (neat) | 50 | 85 | Optimal conditions; excellent chemoselectivity and rate. |
| 2 | Pd(PPh3)4 (5 mol%) | CuI (10 mol%) | THF / Et3N | 50 | 82 | Comparable yield; THF aids solubility but dilutes the base. |
| 3 | Pd(OAc)2 (5 mol%) | CuI (10 mol%) | DMF / iPr2NH | 80 | 65 | Elevated temperature led to increased Glaser homocoupling. |
| 4 | Pd(PPh3)2Cl2 (5 mol%) | None | DMF / Et3N | 80 | 40 | Copper-free conditions[4] required harsher heating, reducing yield. |
Step-by-Step Protocol
Step 1: Chemoselective Sonogashira Coupling
Objective: Synthesis of 1-chloro-4-nitro-2-((trimethylsilyl)ethynyl)benzene.
-
Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3x) to ensure a strictly anaerobic environment. Causality: Oxygen promotes the Glaser homocoupling of TMSA, consuming the reagent and complicating purification.
-
Reagent Loading: Add 2-bromo-1-chloro-4-nitrobenzene (10.0 mmol, 2.36 g), Pd(PPh3)2Cl2 (0.05 equiv, 0.5 mmol, 350 mg), and CuI (0.10 equiv, 1.0 mmol, 190 mg) to the flask[2].
-
Solvent Addition & Degassing: Add anhydrous Triethylamine (Et3N, 30 mL). Degas the suspension by sparging with Argon for 15 minutes.
-
Alkyne Addition: Inject ethynyltrimethylsilane (TMSA) (1.2 equiv, 12.0 mmol, 1.7 mL) dropwise via a gas-tight syringe.
-
Reaction: Heat the mixture to 50 °C and stir for 4-6 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexane/EtOAc 9:1). The starting material is UV-active. The product spot will appear at a slightly lower
value and will stain strongly with aqueous KMnO4 due to the alkyne moiety. -
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove insoluble metal salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to afford the TMS-protected intermediate as a yellow oil/solid.
Step 2: TMS Deprotection
Objective: Cleavage of the silyl group to yield this compound.
-
Preparation: Dissolve the intermediate from Step 1 in a mixture of Methanol and THF (1:1 v/v, 40 mL) in a round-bottom flask. Causality: THF is required to completely solubilize the highly lipophilic intermediate, while Methanol serves as the proton source for the deprotection.
-
Deprotection: Add anhydrous Potassium Carbonate (K2CO3) (1.5 equiv, 15.0 mmol, 2.07 g) in one portion.
-
Reaction: Stir the heterogeneous mixture at room temperature for 2 hours.
-
Self-Validation (In-Process): Monitor via TLC. The terminal alkyne product will be significantly more polar than the TMS-protected precursor, resulting in a lower
value. -
Workup: Quench the reaction by adding distilled water (40 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Final Purification: Pass through a short silica plug (Hexane/EtOAc 9:1) to yield the pure this compound as a pale yellow solid.
Analytical Validation & Troubleshooting
-
NMR Verification: The success of Step 2 is definitively self-validated via
H NMR. The disappearance of the sharp, highly shielded singlet at ~0.25 ppm (9H, -Si(CH3)3) and the emergence of a new terminal alkyne proton singlet at ~3.5 ppm (1H, -C≡CH) confirms complete deprotection. -
Troubleshooting Glaser Homocoupling: If a highly non-polar byproduct is observed during Step 1, it is likely 1,4-bis(trimethylsilyl)buta-1,3-diyne. This indicates a failure in the anaerobic technique. Ensure solvents are rigorously degassed (preferably via freeze-pump-thaw) and check the integrity of Schlenk line seals.
-
Over-Coupling: If coupling at the C-Cl position is observed (di-alkynylated product), the reaction temperature was too high. Strictly maintain the temperature at or below 50 °C to preserve the kinetic differentiation between the C-Br and C-Cl bonds.
References
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry , Chemical Reviews,[Link]
-
Sonogashira coupling , Wikipedia,[Link]
-
Sonogashira Coupling , Chemistry LibreTexts,[Link]
-
Sonogashira Coupling , Organic Chemistry Portal,[Link]
Sources
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 1-Chloro-2-iodo-4-nitrobenzene
Target Audience: Researchers, Synthetic Scientists, and Process Chemists in Drug Development.
Abstract & Strategic Overview
The dihalonitroarene scaffold, specifically 1-chloro-2-iodo-4-nitrobenzene , is a highly versatile building block in modern pharmaceutical synthesis. It serves as a critical precursor in the development of complex active pharmaceutical ingredients (APIs), including the Hedgehog pathway inhibitor Vismodegib [1].
The strategic value of this molecule lies in its orthogonal reactivity . The significant difference in bond dissociation energies and oxidative addition kinetics between the C–I and C–Cl bonds allows for precise, sequential palladium-catalyzed functionalization. This application note details the mechanistic rationale, quantitative data, and validated step-by-step protocols for executing chemoselective sequential cross-couplings (e.g., Sonogashira followed by Suzuki-Miyaura or Buchwald-Hartwig) without the need for intermediate protecting groups.
Mechanistic Rationale: Exploiting Chemoselectivity
In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) species into the aryl halide bond. The reactivity hierarchy for oxidative addition strictly follows the trend: I > Br > OTf > Cl .
For 1-chloro-2-iodo-4-nitrobenzene:
-
Primary Activation (C–I Bond): The weak carbon-iodine bond undergoes rapid oxidative addition with standard Pd(0) catalysts at room temperature.
-
Secondary Activation (C–Cl Bond): The carbon-chlorine bond is inherently inert under mild conditions. However, the strongly electron-withdrawing para-nitro group reduces the electron density of the aromatic ring, sufficiently activating the C–Cl bond for subsequent cross-coupling when elevated temperatures and electron-rich, sterically demanding ligands (e.g., dppf or Mor-DalPhos) are employed [2].
Figure 1: Chemoselective oxidative addition pathway of 1-chloro-2-iodo-4-nitrobenzene.
Sequential Functionalization Workflow
To build complex poly-substituted arenes, a sequential coupling strategy is employed. The workflow below illustrates a primary Sonogashira coupling at the iodo position, followed by a Suzuki-Miyaura coupling at the chloro position.
Figure 2: Workflow for the sequential functionalization of the dihalonitroarene scaffold.
Quantitative Data: Reaction Optimization
The table below summarizes typical conditions and yields for the sequential functionalization of 1-chloro-2-iodo-4-nitrobenzene, demonstrating the self-validating nature of the chemoselective approach [3].
| Reaction Step | Coupling Type | Coupling Partner | Catalyst System | Temp | Target Bond | Yield |
| Step 1 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 25 °C | C–I | 88% |
| Step 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 60 °C | C–I | 85% |
| Step 2 | Suzuki-Miyaura | 4-Tolylboronic acid | Pd(dppf)Cl₂ | 85 °C | C–Cl | 82% |
| Step 2 | Buchwald-Hartwig | Morpholine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | 95 °C | C–Cl | 78% |
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Sonogashira Coupling (C–I Activation)
Objective: Selectively couple a terminal alkyne to the C–I bond while preserving the C–Cl bond.
Causality & Design: The reaction is strictly maintained at room temperature. The use of the standard Pd(PPh₃)₂Cl₂ catalyst is sufficient for C–I oxidative addition but lacks the electron richness required to activate the C–Cl bond, ensuring >99% regioselectivity.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-chloro-2-iodo-4-nitrobenzene (1.0 mmol, 283.5 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Solvent Addition: Add anhydrous triethylamine (Et₃N, 5.0 mL) as both the solvent and the base. Stir for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 112 mg) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature (25 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield 1-chloro-2-(phenylethynyl)-4-nitrobenzene.
Protocol B: Subsequent Suzuki-Miyaura Coupling (C–Cl Activation)
Objective: Couple an arylboronic acid to the remaining C–Cl bond of the intermediate.
Causality & Design: The C–Cl bond is significantly stronger (approx. 96 kcal/mol) than the C–I bond (approx. 65 kcal/mol). To overcome this activation barrier, a bidentate, electron-rich ligand (dppf) is used to stabilize the Pd intermediate, and thermal energy (80–90 °C) is applied. The para-nitro group facilitates this by lowering the LUMO of the arene.
-
Preparation: To a sealable reaction vial, add 1-chloro-2-(phenylethynyl)-4-nitrobenzene (1.0 mmol, 257.7 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL). Seal the vial under argon.
-
Reaction: Heat the mixture to 85 °C in an oil bath for 12 hours.
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 15 mL). Dry the organic phase over MgSO₄ and concentrate.
-
Purification: Isolate the final product, 1-phenyl-2-(phenylethynyl)-4-nitrobenzene, via silica gel chromatography.
Quality Control & Self-Validating Systems (E-E-A-T)
In pharmaceutical process chemistry, unreacted starting materials are not just yield-reducers; they are critical safety liabilities.
Genotoxic Impurity (GTI) Tracking: 1-chloro-2-iodo-4-nitrobenzene is a known potential genotoxic impurity (classified as Imp-B in the synthesis of Vismodegib) due to the presence of the nitroaromatic moiety and alkylating halogen handles [1].
-
Validation Protocol: A self-validating process must include a highly sensitive LC-MS/MS assay to track the clearance of the starting material. Process chemists must ensure that residual 1-chloro-2-iodo-4-nitrobenzene is purged to below 0.03 ppm relative to the final API concentration.
-
In-Process Monitoring: During Protocol A, GC-MS should be utilized to confirm the complete absence of the di-coupled byproduct (which would indicate a failure in chemoselectivity) and to verify the exact mass of the mono-coupled chloro-nitro intermediate.
References
-
Angelaud, R., Reynolds, M., Venkatramani, C., Savage, S., Trafelet, H., Landmesser, T., Demel, P., Levis, M., Ruha, O., Rueckert, B., & Jaeggi, H. (2016). Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib. Organic Process Research & Development, 20(8), 1509-1519.[Link]
-
Tardiff, B. J., McDonald, R., Ferguson, M. J., & Stradiotto, M. (2012). Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. The Journal of Organic Chemistry, 77(2), 1056-1071.[Link]
Application Note: Chemoselective Desilylation of 1-Chloro-2-((trimethylsilyl)ethynyl)-4-nitrobenzene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an operationally robust, chemoselective protocol for the removal of a trimethylsilyl (TMS) protecting group from a highly electrophilic nitroaromatic scaffold, avoiding catastrophic yield losses from side reactions.
Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Trap
In drug development and complex target synthesis, the chemoselective unmasking of reactive moieties is paramount. The standard, cost-effective methodology for the deprotection of TMS-alkynes typically employs potassium carbonate (K₂CO₃) in methanol. However, applying these conditions to 1-chloro-2-((trimethylsilyl)ethynyl)-4-nitrobenzene introduces a severe chemoselectivity flaw.
As a Senior Application Scientist, it is critical to analyze the electronic environment of the substrate before selecting a reagent. This specific molecule features a chlorine atom situated para to a strongly electron-withdrawing nitro group. The 1-chloro-4-nitrobenzene scaffold is a classic, highly activated electrophile for Nucleophilic Aromatic Substitution (SNAr)[1].
If K₂CO₃/MeOH is used, the in situ generation of methoxide (MeO⁻) results in a rapid nucleophilic attack at the C1 position. The resulting negative charge is heavily stabilized by the para-nitro group—forming a discrete Meisenheimer complex—which subsequently collapses to expel the chloride leaving group[2]. Consequently, the protic/nucleophilic conditions will yield 1-methoxy-2-ethynyl-4-nitrobenzene as the dominant product, destroying the halogen handle needed for downstream cross-coupling.
To achieve precise chemoselectivity, the protocol must utilize a strictly non-nucleophilic, aprotic fluoride source. Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the optimal choice. The fluoride anion selectively attacks the silicon atom (driven by the immense Si–F bond dissociation energy of ~582 kJ/mol) without participating in SNAr pathways.
Figure 1: Mechanistic divergence illustrating the SNAr trap vs. chemoselective desilylation.
Reagent Selection & Quantitative Comparison
To guide experimental design, the following table summarizes the quantitative risk profiles and efficiencies of various desilylation environments for this specific substrate.
| Reagent System | Solvent Environment | SNAr Risk Profile | Desilylation Efficiency | Scalability & Workup |
| K₂CO₃ / MeOH | Protic / Nucleophilic | CRITICAL (Forms MeO⁻) | Low (Consumed by side-rxn) | Poor (Product mixture) |
| TBAF / THF (Aqueous) | Aprotic / Non-nucleophilic | Low | Excellent | Moderate (Emulsion risks) |
| TBAF / THF (Resin) | Aprotic / Non-nucleophilic | Low | Excellent | High (Filtration only) |
| CsF / MeCN | Aprotic / Mildly Nucleophilic | Low | Moderate (Slower kinetics) | Good[3] |
Experimental Workflow: The Resin-Quench Protocol
While TBAF provides excellent chemoselectivity, the tetrabutylammonium counterion (NBu₄⁺) acts as a surfactant. During standard aqueous workups, this frequently causes intractable emulsions. Furthermore, highly lipophilic nitroaromatics can trap these ammonium salts, which can poison palladium catalysts in subsequent Sonogashira or Suzuki couplings.
To engineer a self-validating, highly pure isolation system, we adapt an operationally simple resin-based quench[4]. By adding a sulfonic acid resin (Dowex 50WX8, H⁺ form) and calcium carbonate (CaCO₃), the NBu₄⁺ cations are sequestered onto the solid resin. The displaced protons react with excess fluoride and CaCO₃ to precipitate calcium fluoride (CaF₂) while releasing CO₂ gas. This transforms a difficult extraction into a simple, scalable filtration.
Figure 2: Workflow for the non-aqueous, resin-based TBAF quench and isolation.
Step-by-Step Methodology
Materials Required
-
Substrate: 1-chloro-2-((trimethylsilyl)ethynyl)-4-nitrobenzene (1.0 equiv)
-
Reagent: TBAF (1.0 M solution in THF, 1.1 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench Reagents: Dowex 50WX8-400 ion-exchange resin (H⁺ form, washed with THF prior to use) and Calcium carbonate (CaCO₃) powder
-
Filtration: Celite 545
Phase 1: Chemoselective Desilylation
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with an inert gas (N₂ or Ar).
-
Solvation: Dissolve the substrate in anhydrous THF to achieve a concentration of 0.1 M.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling minimizes the thermal degradation or potential base-catalyzed polymerization of the resulting terminal alkyne.
-
Addition: Add the TBAF solution (1.1 equiv) dropwise over 5 minutes.
-
Propagation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour.
-
System Validation (Reaction): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (higher
) must be completely consumed, replaced by a slightly more polar, UV-active spot corresponding to the terminal alkyne.
Phase 2: Resin-Based Quench & Isolation
-
Resin Addition: Once TLC confirms completion, add Dowex 50WX8-400 resin (approx. 3 g per mmol of TBAF used) directly to the reaction mixture[4].
-
Precipitation Agent: Immediately add CaCO₃ powder (approx. 1 g per mmol of TBAF used).
-
Neutralization: Stir the suspension vigorously at room temperature for 1 to 2 hours.
-
System Validation (Quench): Observe the mixture for mild effervescence (CO₂ evolution). Causality: The visual evolution of CO₂ is a built-in validation metric. It confirms the active neutralization of the acidic resin and free fluoride. The cessation of gas evolution indicates the complete sequestration of the ammonium salts.
-
Filtration: Prepare a fritted funnel with a 1-inch pad of Celite. Filter the reaction suspension through the pad to remove the resin, CaF₂, and excess CaCO₃.
-
Washing: Wash the filter cake thoroughly with additional THF or EtOAc (3 × 10 mL) to ensure complete recovery of the lipophilic product.
-
Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporator) at 30 °C. The volatile TMSF byproduct (b.p. 16 °C) will be removed automatically during this step.
-
Final Yield: Dry the resulting solid under high vacuum to afford pure 1-chloro-2-ethynyl-4-nitrobenzene, ready for downstream cross-coupling.
References
- Source: National Institutes of Health (NIH)
- Title: Draw the structure of the organic product formed from the reaction of sodium methoxide with 1-chloro-4-nitrobenzene Source: Brainly URL
- Title: Dynamics of a gas-phase SNAr reaction: non-concerted mechanism despite the Meisenheimer complex being a transition state Source: ResearchGate URL
- Title: CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction Source: ResearchGate URL
Sources
reduction of nitro group in 1-Chloro-2-ethynyl-4-nitrobenzene
Application Note: Chemoselective Reduction of 1-Chloro-2-ethynyl-4-nitrobenzene
Executive Summary
The reduction of This compound to 4-Amino-1-chloro-2-ethynylbenzene presents a specific chemoselectivity challenge: reducing a nitro group (
Standard catalytic hydrogenation (
-
Hydrodehalogenation (Loss of Cl).
-
Alkyne Reduction (Conversion to alkene or alkane).
This guide details two field-proven protocols utilizing Single Electron Transfer (SET) mechanisms—Iron/Ammonium Chloride (
Technical Background & Mechanistic Rationale
The Chemoselectivity Challenge
In multi-functional scaffolds, the reduction potential (
-
Nitro Group (
): Easily reduced ( to V). -
Terminal Alkyne (
): Susceptible to catalytic hydrogenation but resistant to dissolving metal reductions at neutral/mild pH. -
Aryl Chloride (
): Susceptible to oxidative addition by Pd(0), leading to dehalogenation under hydrogen atmosphere.
The Solution: Dissolving Metal Reduction (SET)
The recommended protocols utilize a Single Electron Transfer mechanism.[1] The metal (Fe or Sn) acts as the electron source, and the solvent (protic) acts as the proton source.
Mechanism (Simplified):
-
Adsorption: Nitroarene adsorbs onto the metal surface.
-
SET: Electron transfer from Metal (
) to the nitro group forms a radical anion. -
Protonation: Rapid protonation prevents side reactions.
-
Cascade: The pathway proceeds through Nitroso (
) Hydroxylamine ( ) Amine ( ).
Crucially, this mechanism does not involve the formation of metal-hydride species capable of reducing isolated alkynes or inserting into C-Cl bonds under these specific conditions.
Experimental Protocols
Protocol A: Iron / Ammonium Chloride (Recommended)
Best for: Scalability, Green Chemistry, Cost-Efficiency.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Electrolyte/Proton Source: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (3:1 ratio)
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve This compound in Ethanol (10 mL/g).
-
Activation: Add Ammonium Chloride dissolved in Water (3.3 mL/g). The resulting mixture should be a biphasic suspension.
-
Addition: Add Iron Powder in a single portion.
-
Note: Use "Reduced Iron" or activate standard iron dust by washing with 1M HCl then drying if reaction is sluggish.
-
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.
-
Observation: The grey iron powder will turn into a rust-colored sludge (
) over 1-4 hours.
-
-
Monitoring: Monitor by TLC or HPLC every 60 minutes. Look for the disappearance of the non-polar nitro compound and the appearance of the polar, fluorescent aniline.
-
Workup (Critical Step):
-
Filter the mixture through a Celite pad to remove iron oxides. Wash the pad copiously with Ethyl Acetate (EtOAc).
-
Concentrate the filtrate to remove Ethanol.
-
Dilute the remaining aqueous residue with EtOAc and wash with Water and Brine.
-
Dry over
, filter, and concentrate.
Protocol B: Stannous Chloride ( )
Best for: Small scale (<1g), Difficult substrates.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reductant:
(5.0 equiv)[4]
Step-by-Step Methodology:
-
Setup: Dissolve substrate in Ethanol (10 mL/g).
-
Addition: Add
solid in portions at room temperature. -
Reaction: Heat to 70°C .
-
Caution: Reaction can be slightly exothermic initially.[4]
-
-
Workup (Emulsion Management):
-
Once complete, cool to RT.
-
Neutralization: Pour the mixture into ice-water and adjust pH to ~8 using saturated
or 10% NaOH. -
Note: This will form a thick white precipitate of Tin hydroxides.
-
Extraction: Add EtOAc and filter the entire biphasic mixture through Celite to break the emulsion/remove solids.
-
Separate layers, wash organic layer with Brine, dry, and concentrate.[4]
-
Visualization & Workflows
Figure 1: Reaction Pathway & Selectivity
Caption: Chemoselective pathway using Fe/NH4Cl avoids hydrodehalogenation and alkyne saturation common with catalytic hydrogenation.
Figure 2: Experimental Workflow (Fe/NH4Cl)
Caption: Operational workflow for the Iron-mediated reduction protocol.
Data Analysis & QC
Table 1: Comparison of Reduction Methods
| Parameter | Fe / NH4Cl (Recommended) | SnCl2 / EtOH | H2 / Pd-C |
| Chemoselectivity | Excellent (Retains C≡C, Cl) | Excellent (Retains C≡C, Cl) | Poor (Reduces C≡C, removes Cl) |
| Yield | 85 - 95% | 80 - 90% | Variable (Mixture of products) |
| Workup Difficulty | Low (Filtration) | High (Emulsions) | Low (Filtration) |
| Scalability | High (kg scale) | Low/Medium | High |
| Green Metric | High (Water/EtOH, Iron) | Low (Tin waste) | High (Atom economy) |
Quality Control Specifications
Upon isolation, the product should be validated against these criteria:
-
1H NMR (DMSO-d6):
-
Alkyne Proton: Singlet at
ppm (Confirmation of intact alkyne). -
Amine Protons: Broad singlet at
ppm (Confirmation of reduction). -
Aromatic Region: Upfield shift of protons ortho to the nitro/amine group due to the change from electron-withdrawing (
) to electron-donating ( ).
-
-
Mass Spectrometry: Observation of
consistent with reduction (-O2, +H2 = Net mass loss of ~30 amu from nitro precursor, but check exact mass). -
Appearance: Typically an off-white to yellow solid. Darkening indicates oxidation (store under
).
Troubleshooting Guide
-
Problem: Reaction stalls at ~50% conversion.
-
Problem: Product is dark/black after workup.
-
Problem: Loss of Alkyne (Hydration).
References
-
Bechamp Reduction Mechanism & Applications
-
Source: BenchChem Application Notes.[8] "A Mechanistic Guide to Nitro Group Reduction."
-
-
Chemoselective Reduction using Iron
-
Stannous Chloride Reduction Protocols
- Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions: SnCl2."
-
URL:[Link]
- Synthesis of 3-Ethynylaniline Derivatives: Source: BenchChem Technical Guide. "A Technical Guide to the Synthesis of 3-Ethynylaniline."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Click Chemistry Reactions of 1-Chloro-2-ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
1-Chloro-2-ethynyl-4-nitrobenzene is a richly functionalized aromatic compound poised for significant applications in chemical biology, drug discovery, and materials science. The strategic placement of three distinct functionalities—a terminal alkyne, an electron-withdrawing nitro group, and a halogenated site for further modification—renders it a highly versatile building block. The terminal alkyne is the gateway to a suite of powerful and efficient "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
This guide provides a detailed exploration of the click chemistry of this compound, offering both theoretical insights and practical, field-tested protocols. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but to also elucidate the underlying chemical principles that govern these reactions, empowering researchers to apply and adapt these methods for their specific needs.
The Influence of Aromatic Substituents on Reactivity
The reactivity of the ethynyl group in this compound is significantly influenced by the electronic properties of the nitro and chloro substituents. The nitro group, being a strong electron-withdrawing group, increases the acidity of the terminal alkyne proton. This electronic feature is particularly advantageous in the context of CuAAC, as it facilitates the formation of the crucial copper acetylide intermediate, a rate-determining step in the catalytic cycle. Consequently, this compound is expected to be a highly reactive substrate in CuAAC reactions.
For SPAAC, a metal-free click reaction, the electronic nature of the alkyne also plays a role, albeit in a more complex interplay with the azide reaction partner. While SPAAC is primarily driven by the release of ring strain in the cyclooctyne component, the reaction can be modulated by the electronic complementarity of the azide and alkyne.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole), and tolerance to a wide range of functional groups.[1][3] The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne with an azide to yield a stable 1,2,3-triazole linkage.
Visualizing the CuAAC Workflow
Caption: A generalized workflow for the CuAAC reaction.
Detailed Protocol: Synthesis of 1-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-chloro-3-nitrobenzene
This protocol details the reaction of this compound with benzyl azide as a model reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |
| This compound | 181.57 | 181.6 | 1.0 | 1.0 |
| Benzyl azide | 133.15 | 133.2 | 1.0 | 1.0 |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.69 | 12.5 | 0.05 | 0.05 |
| Sodium ascorbate | 198.11 | 19.8 | 0.1 | 0.1 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 434.48 | 21.7 | 0.05 | 0.05 |
| tert-Butanol | - | 10 mL | - | - |
| Deionized water | - | 10 mL | - | - |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask (50 mL)
-
Standard glassware for work-up and purification
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reagent Dissolution: In a 50 mL round-bottom flask, dissolve 181.6 mg (1.0 mmol) of this compound and 133.2 mg (1.0 mmol) of benzyl azide in a mixture of 10 mL of tert-butanol and 10 mL of deionized water. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol) in 1 mL of deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) and THPTA (21.7 mg, 0.05 mmol) in 1 mL of deionized water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate/THPTA solution.
-
Reaction Monitoring: The reaction is typically complete within 1-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion, add 20 mL of deionized water to the reaction mixture. The product will often precipitate out of solution. Collect the solid product by vacuum filtration and wash with cold water. If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Characterization: The expected product is 1-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-chloro-3-nitrobenzene. Based on the characterization of a closely related analog, 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, the following NMR signals can be anticipated[4]:
-
¹H NMR (in CDCl₃): A singlet for the triazole proton around δ 7.8-8.0 ppm, signals for the aromatic protons of the nitrophenyl ring between δ 7.5-8.3 ppm, signals for the benzyl aromatic protons between δ 7.2-7.5 ppm, and a singlet for the benzylic methylene protons around δ 5.6 ppm.
-
¹³C NMR (in CDCl₃): Signals for the triazole carbons, with the C4 and C5 carbons appearing in the range of δ 120-150 ppm, and characteristic signals for the aromatic carbons and the benzylic carbon.
-
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful, metal-free click reaction that is particularly valuable for applications in biological systems where the cytotoxicity of copper is a concern.[5][6] The reaction relies on the high intrinsic reactivity of a strained cyclooctyne with an azide.
Visualizing the SPAAC Mechanism
Caption: The direct [3+2] cycloaddition in SPAAC.
Representative Protocol: SPAAC of this compound with a DBCO-Azide
This protocol provides a general guideline for performing a SPAAC reaction with this compound. The specific reaction conditions may require optimization depending on the nature of the azide-functionalized molecule.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |
| This compound | 181.57 | 18.2 | 0.1 | 1.0 |
| DBCO-PEG4-Azide | 537.6 | 59.1 | 0.11 | 1.1 |
| Acetonitrile (or other suitable solvent) | - | 2 mL | - | - |
Procedure:
-
Reagent Dissolution: Dissolve 18.2 mg (0.1 mmol) of this compound in 1 mL of acetonitrile in a clean vial. In a separate vial, dissolve 59.1 mg (0.11 mmol) of DBCO-PEG4-Azide in 1 mL of acetonitrile.
-
Reaction Initiation: Combine the two solutions and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. SPAAC reactions are generally slower than CuAAC and may require several hours to overnight for completion.
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired triazole product.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of click chemistry and data from closely related reactions.[4][7] For any new reaction, it is crucial to perform a small-scale pilot reaction to optimize conditions such as solvent, temperature, and reaction time. The identity and purity of the final product should always be confirmed by standard analytical techniques, including NMR spectroscopy and mass spectrometry. The provided NMR data for a similar compound serves as a valuable reference for product characterization.[4]
Conclusion
This compound is a potent and versatile building block for the synthesis of complex molecules and bioconjugates. The click chemistry reactions detailed in this guide, both copper-catalyzed and strain-promoted, offer efficient and reliable methods for the formation of stable triazole linkages. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize this compound in a wide array of applications, from the development of novel therapeutics to the creation of advanced materials.
References
-
Supplementary Information. Royal Society of Chemistry. [Link]
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed Central. [Link]
-
Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI. [Link]
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
-
Synthesis, characterization and the antibacterial activity of a new[4][8][9]triazole derivative. Journal of Materials and Environmental Science. [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
-
Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PubMed Central. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo. [Link]
-
CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. ResearchGate. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Strain-Promoted Cycloadditions for Development of Copper-Free Click Reactions. Taylor & Francis Online. [Link]
-
Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. PubMed Central. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
-
1-Chloro-4-(2-nitrovinyl)benzene NMR Data. Scribd. [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. chempep.com [chempep.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Modular Synthesis of 6-Nitroindole Derivatives from 1-Chloro-2-ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The introduction of a nitro group onto the indole ring significantly modulates its electronic properties and biological activity, making nitroindoles valuable targets in drug discovery.[2][3] This application note provides a comprehensive, field-proven guide for the synthesis of 6-nitroindole derivatives, commencing from the readily available and versatile starting material, 1-chloro-2-ethynyl-4-nitrobenzene. We detail a robust, two-stage synthetic strategy involving an initial Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective Reductive Intramolecular Cyclization. This modular approach allows for the facile introduction of various substituents at the N1-position, enabling the creation of diverse compound libraries for screening and development.
Introduction: The Strategic Value of Nitroindoles
Indole derivatives are central to the development of therapeutics for a wide range of diseases, including cancer, viral infections, and neurological disorders.[1][4] The nitro group, a potent electron-withdrawing moiety, serves two critical functions when incorporated into the indole framework:
-
Modulation of Biological Activity: The electronic and steric influence of the nitro group can enhance binding affinity to biological targets and introduce novel mechanisms of action.[2][4] For instance, nitro-substituted indoles have shown promise as antimicrobial and anticancer agents.[2]
-
A Versatile Synthetic Handle: The nitro group can be readily transformed into other functional groups, most notably an amine, which opens up a vast chemical space for further derivatization and structure-activity relationship (SAR) studies.
This guide focuses on a logical and efficient pathway that leverages the unique reactivity of this compound to construct the 6-nitroindole core.[5]
Overall Synthetic Strategy
The synthesis is designed as a two-part sequence, maximizing modularity and efficiency. The strategy hinges on the unique arrangement of functional groups in the starting material. The nitro group at position 4 activates the chlorine atom at position 1 for Nucleophilic Aromatic Substitution (SNAr), while the ethynyl group at position 2 is perfectly poised for the subsequent indole-forming cyclization.
The overall workflow is as follows:
Caption: High-level workflow for the synthesis of 6-nitroindoles.
Part I: Synthesis of N-Substituted 2-ethynyl-4-nitroanilines via SNAr
Mechanistic Rationale
The first step involves the displacement of the chloride atom with a primary amine (R-NH₂). This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is highly favorable due to the presence of the strongly electron-withdrawing nitro group positioned para to the chlorine leaving group. This nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy for the reaction.
The choice of the primary amine (R-NH₂) in this step directly determines the substituent at the N1 position of the final indole product, providing a straightforward method for generating structural diversity.
Caption: Generalized mechanism for the SNAr amination step.
Detailed Experimental Protocol: Synthesis of N-benzyl-2-ethynyl-4-nitroaniline
-
Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 5.0 mmol, 0.91 g).
-
Solvent and Reagents : Add ethanol (25 mL) followed by benzylamine (1.2 eq, 6.0 mmol, 0.64 g).
-
Base : Add a mild base such as potassium carbonate (K₂CO₃) (1.5 eq, 7.5 mmol, 1.04 g) to act as a scavenger for the HCl generated.
-
Reaction : Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction : Add deionized water (30 mL) and ethyl acetate (30 mL) to the residue. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification : Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-2-ethynyl-4-nitroaniline as a yellow solid.
Data Presentation: Scope of the Amination Reaction
| Entry | Amine (R-NH₂) | Base | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | 4 | 88 |
| 2 | Cyclohexylamine | K₂CO₃ | 6 | 82 |
| 3 | n-Butylamine | DIPEA | 5 | 91 |
| 4 | Aniline | K₂CO₃ | 8 | 75 |
Part II: Reductive Intramolecular Cyclization to 6-Nitroindoles
Mechanistic Rationale
This crucial step achieves two transformations in a single pot: the reduction of the nitro group to an aniline and the subsequent intramolecular cyclization to form the indole ring. The process involves the selective reduction of the nitro group in the presence of the alkyne. The newly formed amino group then performs a nucleophilic attack on the adjacent alkyne carbon. This is typically a 5-endo-dig cyclization, a kinetically favorable process for forming the five-membered pyrrole ring of the indole nucleus.
Several methods can be employed for this transformation, with transfer hydrogenation being a common and practical choice in a laboratory setting.
Caption: Pathway for the reductive cyclization to form the indole ring.
Detailed Experimental Protocol: Synthesis of 1-benzyl-6-nitro-1H-indole
-
Reagent Preparation : In a 50 mL round-bottom flask, dissolve the N-benzyl-2-ethynyl-4-nitroaniline (1.0 eq, 2.0 mmol, 0.53 g) in a mixture of ethanol (15 mL) and acetic acid (5 mL).
-
Reducing Agent : To the stirring solution, add iron powder (Fe) (5.0 eq, 10.0 mmol, 0.56 g) portion-wise over 10 minutes. An exotherm may be observed.
-
Reaction : Heat the reaction mixture to 80°C and stir for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more fluorescent spot (the indole).
-
Work-up : Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.
-
Neutralization : Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Extract the product into ethyl acetate (3 x 20 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via column chromatography on silica gel (hexane/ethyl acetate) to afford the 1-benzyl-6-nitro-1H-indole.
Data Presentation: Scope of the Reductive Cyclization
| Entry | N-Substituent (R) | Reducing System | Time (h) | Yield (%) |
| 1 | Benzyl | Fe / Acetic Acid | 2 | 85 |
| 2 | Cyclohexyl | SnCl₂·2H₂O | 3 | 78 |
| 3 | n-Butyl | H₂, Pd/C | 4 | 81 |
| 4 | Phenyl | Fe / Acetic Acid | 3.5 | 70 |
Conclusion
The synthetic route detailed herein provides a reliable and highly adaptable method for producing a variety of N-substituted 6-nitroindoles from this compound. By separating the amination and cyclization steps, this strategy allows for precise control over the final product structure. The operational simplicity of the protocols and the versatility of the nitroindole products make this methodology a valuable tool for researchers in medicinal chemistry and drug development, facilitating the rapid assembly of compound libraries for biological evaluation.
References
- Kumar, A., & Dapkekar, A. B. (2025).
- Various Authors. (2022).
- Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing).
- Cacchi, S., & Fabrizi, G. (2005).
- Taber, D. F., & Tirunahari, P. K. (2011).
- Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
- Sridharan, V., et al. (2011).
-
Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. Journal of Organic Chemistry. [Link]
-
Various Authors. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PMC - NIH. [Link]
-
Various Authors. (2021). Synthesis and Reactions of Nitroindoles. ResearchGate. [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the Alkyne Moiety in 1-Chloro-2-ethynyl-4-nitrobenzene
Executive Summary & Strategic Overview
1-Chloro-2-ethynyl-4-nitrobenzene is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three key moieties: a terminal alkyne, an aryl chloride, and a nitro group.[1] The electron-withdrawing nature of the nitro and chloro groups modulates the electronic properties of the aromatic ring and the adjacent ethynyl group, presenting both opportunities and challenges for selective transformations.[1]
This document provides a detailed guide to the strategic functionalization of the terminal alkyne group. We will focus on two of the most robust and versatile transformations in modern synthetic chemistry: the Palladium/Copper-catalyzed Sonogashira coupling for carbon-carbon bond formation and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "Click Chemistry," for the construction of stable triazole linkages. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, potential pitfalls, and troubleshooting.
Critical Safety & Handling Protocols
Nitroaromatic compounds as a class are recognized for their potential toxicity and must be handled with appropriate caution.[2][3][4] The primary hazards associated with structurally related compounds include toxicity if ingested, inhaled, or in contact with skin, and potential for organ damage with prolonged exposure.[2][4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.[2][5]
-
Disposal: All waste containing this compound or its derivatives must be collected in a designated, labeled hazardous waste container. Never dispose of nitro compounds down the drain.[5]
-
Spill Response: In case of a spill, contain the material with a non-combustible absorbent (e.g., sand, vermiculite), and decontaminate the area with soap and water.[5]
Protocol I: Sonogashira Cross-Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides.[6][7][8] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6][9] For a substrate like this compound, the electron-deficient nature of the aromatic ring makes it a favorable partner in the palladium catalytic cycle.[9]
Causality & Mechanistic Insight
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by coordination with a Cu(I) salt to form the crucial copper acetylide species that participates in the transmetalation step. The amine serves as both the base and, often, as a solvent.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with iodobenzene as a model substrate.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, e.g., 181.6 mg, 1.0 mmol), iodobenzene (1.1 eq, 122 µL, 1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 eq, 14 mg, 0.02 mmol), and Copper(I) iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol).
-
Solvent and Base Addition: Add anhydrous, degassed triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (e.g., 5 mL). The solvent should be thoroughly degassed via several freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.
-
Reaction Execution: Stir the resulting suspension at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive aryl bromides, gentle heating (e.g., 50-80°C) may be required.[9]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc, 20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL). The aqueous ammonium chloride wash helps to remove copper salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Sonogashira Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale & Expert Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability and solubility compared to Pd(PPh₃)₄.[10] Catalyst loading is typically 1-5 mol%. |
| Copper Co-catalyst | CuI | CuI is the most common and effective co-catalyst. It is crucial for the formation of the copper acetylide intermediate.[11] |
| Ligand | PPh₃ (often integral to the catalyst) | Electron-rich phosphine ligands can increase the rate of the oxidative addition step, which is often rate-limiting.[10] |
| Base | Et₃N, DIPEA, Piperidine | The base neutralizes the HX formed and facilitates the deprotonation of the alkyne. Must be anhydrous.[6][9] |
| Solvent | Amine base (neat), THF, DMF | The choice of solvent can influence reaction rates. DMF can be used for less soluble substrates.[9] |
| Temperature | Room Temperature to 80°C | Aryl iodides typically react well at room temperature, whereas aryl bromides may require heating.[7] |
Protocol II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the quintessential "click" reaction, offering a highly efficient and specific method to form a 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[12][13][14] This reaction is prized for its high yields, mild aqueous conditions, and remarkable tolerance of a wide array of functional groups, making it ideal for late-stage functionalization in drug discovery.[12][15]
Causality & Mechanistic Insight
The reaction's success hinges on the use of a Copper(I) catalyst.[16] The Cu(I) species coordinates with the terminal alkyne to form a copper acetylide, which is the key reactive intermediate.[15] This complex then readily reacts with the organic azide in a stepwise manner, culminating in the formation of a stable six-membered copper-triazolide intermediate. Protonolysis then releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[15] Since Cu(I) is prone to oxidation, a reducing agent, typically sodium ascorbate, is added to an initial Cu(II) salt (like CuSO₄) to generate and maintain the active Cu(I) oxidation state throughout the reaction.[17]
Detailed Experimental Protocol
This protocol describes the reaction of this compound with benzyl azide as a model substrate.
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 181.6 mg, 1.0 mmol) and benzyl azide (1.05 eq, 139.8 mg, 1.05 mmol) in a 1:1 mixture of t-butanol and water (e.g., 10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq, 39.6 mg, 0.2 mmol in 1 mL H₂O) and an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, 25 mg, 0.1 mmol in 1 mL H₂O).
-
Reaction Initiation: To the vigorously stirring solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. A color change is typically observed.
-
Reaction Execution: Allow the reaction to stir at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction by TLC or LC-MS until the starting alkyne is consumed.
-
Workup & Isolation: Upon completion, add water (10 mL) to the reaction mixture. The triazole product may precipitate out of solution. If so, collect the solid by vacuum filtration, wash with water, and dry. If the product does not precipitate, extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization (e.g., from ethanol) or by flash column chromatography.[12]
-
Characterization: Confirm the structure and purity of the 1,4-disubstituted 1,2,3-triazole product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: CuAAC Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale & Expert Notes |
| Copper Source | CuSO₄·5H₂O, CuI, Cu(OAc)₂ | CuSO₄·5H₂O is inexpensive, readily available, and used with a reducing agent. Cu(I) salts like CuI can be used directly but require anaerobic conditions to prevent oxidation. |
| Reducing Agent | Sodium Ascorbate | Essential when using a Cu(II) precursor. It reduces Cu(II) to the active Cu(I) state and prevents oxidative homocoupling of the alkyne.[17] |
| Ligand | None required, but can be used (e.g., TBTA) | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a stabilizing ligand that can accelerate the reaction and protect the Cu(I) catalyst from oxidation. |
| Solvent | t-BuOH/H₂O, DMSO, DMF/H₂O | The reaction is famously tolerant of various solvents, including water, which is a significant advantage for bioconjugation applications.[12] |
| Temperature | Room Temperature | The reaction is highly exothermic and typically proceeds rapidly at ambient temperature. |
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]
-
RSC Publishing. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances. Retrieved from [Link]
-
RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]
-
PubMed. (2021). Enantioselective Oxidative Multi-Functionalization of Terminal Alkynes with Nitrones and Alcohols for Expeditious Assembly of Chiral α-Alkoxy-β-amino-ketones. Journal of the American Chemical Society, 143(36), 14703-14711. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
-
RSC Publishing. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances. Retrieved from [Link]
-
Semantic Scholar. (2005). Addition of heterocycles to electron deficient olefins and alkynes catalyzed by gold(III). Retrieved from [Link]
-
ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
CORE. (2020). Ligand effects in the palladium catalyzed reductive carbonylation of nitrobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed branch hydroaminocarbonylation of terminal alkynes with nitroarenes. Retrieved from [Link]
-
ACS Publications. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Divergent functionalization of terminal alkynes enabled alkynylative [5+1] benzannulation of 3-acetoxy-1,4-enynes. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Retrieved from [Link]
-
University of Barcelona Depository. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
ACS Publications. (2025). One-Electron Approach for Trans-Selective Alkyne Semi-Reduction via Cobalt Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2025). Palladium-Catalyzed Denitrative Sulfoximination of Nitroarenes. Retrieved from [Link]
-
ACS Publications. (2024). Bifunctional Ruthenium Catalysts for endo-Selective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes. ACS Catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Different approaches for the functionalization of terminal alkynes. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(1), M761. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][9][12][15]triazines. Retrieved from [Link]
Sources
- 1. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Click Chemistry [organic-chemistry.org]
- 13. chempep.com [chempep.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
preparation of 2-ethynyl-4-nitroaniline from 1-Chloro-2-ethynyl-4-nitrobenzene
An in-depth guide to the synthesis of 2-ethynyl-4-nitroaniline from 1-chloro-2-ethynyl-4-nitrobenzene via Nucleophilic Aromatic Substitution. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Ethynyl-Nitroanilines
2-Ethynyl-4-nitroaniline is a valuable intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of three distinct functional groups—an amine, an ethynyl moiety, and a nitro group—on a single aromatic scaffold provides a versatile platform for molecular elaboration. The ethynyl group is a key functional handle for participating in a variety of powerful cross-coupling reactions, such as the Sonogashira coupling and "click" chemistry.[3] The nitro group can be readily reduced to an amine, opening pathways to diamino-substituted rings, while the existing aniline amine can be modified through various N-functionalization reactions.
This guide details the preparation of 2-ethynyl-4-nitroaniline from its chlorinated precursor, this compound. The core transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of aromatic chemistry.
Reaction Principle: The SNAr Mechanism
The conversion of this compound to 2-ethynyl-4-nitroaniline proceeds via a well-established addition-elimination mechanism characteristic of Nucleophilic Aromatic Substitution (SNAr).[4] This reaction is feasible because the aromatic ring is "activated" towards nucleophilic attack by the presence of strongly electron-withdrawing groups.
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, ammonia (NH₃), on the carbon atom bearing the chlorine leaving group. This carbon is electron-deficient (electrophilic) due to the inductive and resonance effects of the attached substituents.
-
Formation of the Meisenheimer Complex: The initial attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is critical for the reaction to proceed.
-
Stabilization by Electron-Withdrawing Groups: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group.[4][5] This delocalization significantly stabilizes the intermediate, lowering the activation energy of the reaction. The ortho-ethynyl group also contributes to the electron-deficient nature of the ring.
-
Elimination and Aromatization: In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group. This results in the formation of the final product, 2-ethynyl-4-nitroaniline.
Caption: SNAr reaction mechanism.
Experimental Protocol
This protocol provides a general framework for the synthesis. Researchers should perform a thorough risk assessment and may need to optimize conditions for scale and purity requirements.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Heavy-walled pressure vessel with magnetic stirring |
| Ammonium hydroxide (28-30% solution) | Magnetic stir plate with heating |
| Ethanol (or an alternative solvent like DMF) | Temperature controller and thermocouple |
| Ethyl acetate (for extraction) | Standard laboratory glassware (beakers, flasks) |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous sodium sulfate or magnesium sulfate | Thin Layer Chromatography (TLC) plates and chamber |
| Silica gel for column chromatography | Fume hood |
Quantitative Data and Reaction Parameters
The following table outlines representative quantities for a laboratory-scale synthesis.
| Component | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 195.59 | 1.00 g | 5.11 mmol | 1.0 |
| Ammonium Hydroxide (28%) | 35.05 (as NH₄OH) | ~10 mL | ~148 mmol | ~29 |
| Ethanol | 46.07 | 20 mL | - | - |
| Parameter | Value | |||
| Temperature | 100 - 120 °C | |||
| Reaction Time | 12 - 24 hours (monitor by TLC) | |||
| Pressure | Autogenous (generated by heating) | |||
| Expected Yield | 162.15 (Product) | 60-80% |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a heavy-walled glass pressure vessel suitable for heating.
-
In a fume hood, add 1.00 g (5.11 mmol) of this compound to the vessel.
-
Add 20 mL of ethanol followed by 10 mL of concentrated ammonium hydroxide solution.
-
Seal the pressure vessel securely according to the manufacturer's instructions. Caution: Ensure the vessel is designed to handle the pressure that will be generated upon heating.
-
-
Reaction Execution:
-
Place the sealed vessel on a magnetic stir plate with a heating mantle or oil bath.
-
Begin stirring and slowly heat the mixture to the target temperature of 100-120 °C.
-
Maintain this temperature for 12-24 hours. The reaction progress should be monitored. Monitoring: To monitor, cool the reaction vessel completely to room temperature, carefully vent any pressure, and take a small aliquot of the reaction mixture. Analyze by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) to check for the disappearance of the starting material spot and the appearance of the product spot.
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by TLC), cool the vessel to room temperature. CRITICAL: Do not open the vessel while it is hot or under pressure.
-
Carefully vent the vessel in the fume hood.
-
Transfer the reaction mixture to a separatory funnel.
-
Add 50 mL of water and 50 mL of ethyl acetate to the funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
Combine all organic layers.
-
Wash the combined organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude material, likely a dark solid, should be purified by column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the proportion of ethyl acetate is recommended to isolate the pure 2-ethynyl-4-nitroaniline, which typically appears as a yellow or orange solid.
-
Caption: General experimental workflow for synthesis and purification.
Safety and Handling
Chlorinated nitroaromatic compounds and nitroanilines are hazardous and must be handled with appropriate safety precautions.[7][8]
-
Hazardous Substances:
-
This compound (Starting Material): Assumed to be toxic if swallowed, inhaled, or in contact with skin, similar to other chloronitrobenzenes.[7][8] It is a suspected carcinogen and harmful to aquatic life.[8]
-
2-Ethynyl-4-nitroaniline (Product): Assumed to be toxic. Nitroanilines are readily absorbed through the skin and can cause methemoglobinemia.[9]
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract.
-
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient for chlorinated solvents; use appropriate glove type), a flame-retardant lab coat, and chemical splash goggles.
-
Pressure Safety: Only use a pressure vessel that is rated for the expected temperature and pressure. Inspect the vessel for any signs of damage before use. Never heat a sealed system that is not designed to be a pressure vessel.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
References
-
Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]
- Hartman, W. W., & Brethen, M. R. (1931). m-CHLORONITROBENZENE. Organic Syntheses, 11, 20.
-
Study.com. Provide the structure of the product: 1-Chloro-2,4-dinitrobenzene+NH₃ to. [Link]
-
LibreTexts Chemistry. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]
- Chapman, N. B., & Parker, R. E. (1955). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society (Resumed), 3634.
- Ruggli, P., & Hegedüs, B. (1943). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses, 23, 26.
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
- Arshad, M. N., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. R Discovery.
- European Patent Office. (1995).
- Arshad, M. N., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3356-3364.
-
ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
PubChem. 1-Chloro-2-ethyl-4-nitrobenzene. [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Chloro-2-ethynyl-4-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Chloro-2-ethynyl-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we move beyond simple protocols to address the nuances of the reaction, troubleshoot common issues, and provide a deeper understanding of the underlying chemistry to ensure reproducible, high-yield results.
Core Synthesis Strategy: The Sonogashira Coupling
The most direct and widely utilized method for installing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and typically a copper(I) salt as a co-catalyst.[2] Given the structure of this compound, a Sonogashira coupling is the ideal synthetic approach.
The primary challenge lies in the selection of the starting aryl halide. The reactivity of halogens in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[2][3][4] Therefore, starting with a more reactive halogen at the 2-position is crucial for an efficient reaction, while the less reactive chloro group at the 1-position remains intact. The recommended precursor is 1-chloro-2-iodo-4-nitrobenzene .
Sources
Technical Support Center: Troubleshooting Homocoupling in Sonogashira Reactions of Chloronitrobenzenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers and drug development professionals to diagnose and resolve a common yet challenging issue in Sonogashira cross-coupling: the undesired homocoupling of terminal alkynes, particularly when using chloronitrobenzene substrates. The inherent low reactivity of the C-Cl bond, even when activated by a nitro group, often necessitates conditions that can unfortunately favor this wasteful side reaction.
This document provides in-depth, field-proven insights and actionable protocols to help you maximize the yield of your desired cross-coupled product.
Part 1: The Root of the Problem: Understanding Alkyne Homocoupling
Q1: What is alkyne homocoupling (Glaser coupling), and why is it a prevalent issue with chloronitrobenzene substrates?
A1: Alkyne homocoupling, often called Glaser or Hay coupling, is an oxidative dimerization of your terminal alkyne to form a symmetric 1,3-diyne.[1][2] This side reaction is highly undesirable as it consumes your alkyne, reduces the yield of the target molecule, and introduces a byproduct that can complicate purification.[1][3]
This issue is particularly pronounced when working with less reactive aryl halides like chloronitrobenzenes for two primary reasons:
-
The Culprit: The Copper Co-catalyst: In a standard Sonogashira reaction, the copper(I) co-catalyst's primary role is to form a copper acetylide intermediate, which then transmetalates with the palladium center.[4][5] However, this same copper acetylide is the key intermediate in the Glaser coupling pathway, which is an oxidative process often promoted by the presence of molecular oxygen.[6][7][8]
-
Kinetic Competition: The Sonogashira reaction is a race between two competing catalytic cycles. The desired cross-coupling pathway is dependent on the rate of oxidative addition of the chloronitrobenzene to the Pd(0) catalyst. Aryl chlorides have the lowest reactivity among aryl halides (I > OTf > Br >> Cl), making this oxidative addition step inherently sluggish.[5][9] If the rate of this step is slow, the faster copper-mediated homocoupling of the alkyne can become the dominant reaction pathway, leading to significant byproduct formation.
Below is a diagram illustrating the competition between the desired Sonogashira cycle and the parasitic Glaser coupling cycle.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q2: My TLC/GC-MS shows the alkyne dimer as the major product. What is the very first thing I should check?
A2: The first and most critical parameter to verify is the rigorous exclusion of oxygen.[8][10] Glaser coupling is an oxidative process, and even trace amounts of oxygen can significantly accelerate this side reaction.[1][7]
Causality: Oxygen facilitates the oxidation of the Cu(I) acetylide intermediate, which is the key step in the dimerization pathway.[1] Without an oxidizing agent, this pathway is largely suppressed.
Actionable Steps:
-
Solvent Degassing: Ensure all solvents (including amine bases if used as a co-solvent) are thoroughly degassed. While sparging with an inert gas (argon or nitrogen) for 30-60 minutes is common, the "freeze-pump-thaw" method (3 cycles) is far superior for removing dissolved oxygen and is strongly recommended for sensitive reactions like this.[11]
-
Inert Atmosphere: Use Schlenk line techniques or a glovebox. Ensure your reaction flask is properly evacuated and backfilled with a high-purity inert gas (at least 3 cycles) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Purity: Use fresh, high-purity reagents. Copper(I) salts can oxidize over time if not stored properly.[10]
Q3: I've implemented strict anaerobic conditions but homocoupling persists. What is my next most effective strategy?
A3: Your next and most powerful strategy is to switch to a copper-free protocol .[6][7] By completely removing the primary mediator of Glaser coupling, you eliminate the main pathway for this side reaction.[1][12]
Causality: The Sonogashira reaction can proceed without a copper co-catalyst, albeit often requiring modified conditions.[13][14] In the absence of copper, the alkyne is believed to coordinate directly with the palladium center (after deprotonation by the base), bypassing the copper acetylide intermediate and thus avoiding the Glaser coupling mechanism.[13]
Considerations for Copper-Free Systems:
-
Increased Catalyst/Ligand Loading: To compensate for the absence of copper's accelerating effect, you may need a higher loading of the palladium catalyst and/or a more active ligand.
-
Ligand Choice is Critical: For unreactive aryl chlorides, standard ligands like PPh₃ are often insufficient. You will need to employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[8][15][16] These promote the difficult oxidative addition step.
-
Base Selection: Inorganic bases like Cs₂CO₃, K₃PO₄, or K₂CO₃ are often more effective than amine bases in copper-free systems.[1][4]
Q4: If a copper-free approach is not feasible, how can I modify my copper-catalyzed reaction to suppress homocoupling?
A4: If you must use copper, you can kinetically favor the cross-coupling by modifying reagent concentrations and addition methods.
Actionable Steps:
-
Reduce Copper(I) Loading: High concentrations of the copper co-catalyst can accelerate Glaser coupling.[10] Reduce the amount of CuI to the minimum effective level, typically 0.5–2 mol%.
-
Slow Addition of the Alkyne: This is a highly effective technique. By adding the terminal alkyne slowly to the reaction mixture over several hours using a syringe pump, you maintain a very low instantaneous concentration of the alkyne.[7][10] This disfavors the second-order homocoupling reaction and favors the cross-coupling with the aryl halide, which is already present in bulk concentration.
-
Consider a Reducing Atmosphere: Some studies have shown that performing the reaction under a dilute atmosphere of hydrogen gas (e.g., 5% H₂ in Argon) can drastically diminish homocoupling by keeping the catalytic species in a reduced state.[2][17]
Q5: My reaction is extremely slow and gives a low yield, even with minimal homocoupling. What factors should I optimize for a chloronitrobenzene substrate?
A5: This points to a problem with the main palladium catalytic cycle, specifically the rate-limiting oxidative addition of the C-Cl bond.
Causality: The strength of the carbon-halogen bond makes aryl chlorides challenging substrates.[9] The electron-withdrawing nitro group helps, but often not enough. The choice of ligand, base, and solvent becomes paramount to achieving a reasonable reaction rate.[18]
Optimization Parameters:
-
Ligand: As mentioned, bulky, electron-rich phosphine or NHC ligands are essential. They increase the electron density on the palladium center, which facilitates its insertion into the C-Cl bond.[15][18]
-
Base: Ensure your base is strong enough to efficiently deprotonate the alkyne.[4] The choice of base is critical and can be substrate-dependent.[4]
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA can be beneficial for sluggish couplings, though they must be rigorously dried and degassed.[11][19]
-
Temperature: Aryl chloride couplings often require higher temperatures (80–120 °C) than their bromide or iodide counterparts.[11][20] Carefully increase the temperature, monitoring for any potential decomposition (e.g., formation of palladium black).[9]
Q6: I am running a meticulous copper-free reaction but still see a small amount of alkyne dimer. How is this possible?
A6: This is likely due to trace copper contamination.[1] Even parts-per-million (ppm) levels of copper can be sufficient to catalyze Glaser coupling.
Potential Sources:
-
Reagents: The palladium catalyst, base, or even solvents can contain trace amounts of copper.
-
Glassware: If the glassware was previously used for copper-catalyzed reactions and not properly cleaned, leaching can occur.
Actionable Steps:
-
Use the highest purity reagents available ("trace metal grade" if possible).
-
Use new or acid-washed glassware (e.g., soak in aqua regia or a strong acid bath, followed by thorough rinsing with deionized water and oven drying).
Part 3: Optimized Experimental Protocols
Protocol 1: High-Yield Copper-Free Sonogashira Coupling of Chloronitrobenzenes
This protocol is designed to maximize cross-coupling by eliminating the copper co-catalyst and employing a highly active catalyst system.
Step-by-Step Methodology:
-
Glassware Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inerting the System: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add the chloronitrobenzene (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and anhydrous cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).[1]
-
Solvent Addition: Add 5 mL of a thoroughly degassed (freeze-pump-thaw method) anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions may take 12-24 hours.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Modified Copper-Catalyzed Protocol with Minimized Homocoupling
This protocol uses a copper co-catalyst but incorporates strategies to kinetically suppress the Glaser side reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a three-neck Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and the chloronitrobenzene (1.0 mmol, 1.0 equiv.).
-
Inerting the System: Seal the flask, evacuate, and backfill with high-purity argon (3 cycles).
-
Solvent/Base Addition: Add 8 mL of thoroughly degassed triethylamine (or a 4:1 mixture of THF:diisopropylamine) via syringe.
-
Slow Alkyne Addition: Prepare a solution of the terminal alkyne (1.1 mmol, 1.1 equiv.) in 2 mL of the same degassed solvent. Using a syringe pump, add this solution to the reaction mixture over a period of 4-6 hours.
-
Reaction: Stir the reaction at the desired temperature (e.g., 60–80 °C) under a positive pressure of argon.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, perform an aqueous workup (e.g., quench with saturated aq. NH₄Cl), extract with an organic solvent, dry, and purify by column chromatography.[1]
Part 4: Parameter Summary Tables
Table 1: Recommended Catalysts and Ligands for Chloronitrobenzene Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantage |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos | Pd: 1-2, Ligand: 2-4 | Excellent for unactivated/deactivated aryl chlorides; promotes oxidative addition.[8] |
| PdCl₂(PPh₃)₂ | P(t-Bu)₃ | Pd: 2-3, Ligand: 4-6 | Bulky, electron-rich ligand effective for C-Cl bond activation.[15] |
| [{Pd(µ-OH)Cl(NHC)}₂] | (NHC ligand) | 0.1 - 1 | Highly active N-heterocyclic carbene complexes, effective at low loadings.[21] |
Table 2: Comparison of Strategies to Minimize Homocoupling
| Strategy | Principle | Pros | Cons |
| Copper-Free Protocol | Eliminates the primary catalyst for Glaser coupling.[6] | Most effective method to prevent homocoupling. | May require harsher conditions, more expensive ligands, and longer reaction times. |
| Slow Alkyne Addition | Lowers instantaneous alkyne concentration, disfavoring dimerization.[10] | Highly effective in copper-catalyzed systems; uses standard reagents. | Requires a syringe pump; reaction time is extended by the addition period. |
| Reduced Cu(I) Loading | Lowers the concentration of the homocoupling catalyst.[10] | Simple modification to existing protocols. | May not be sufficient to fully suppress homocoupling; can slow the desired reaction. |
| Strict Anaerobic Conditions | Removes oxygen, the required oxidant for Glaser coupling.[7] | Essential good practice for all Sonogashira reactions. | May not prevent homocoupling entirely if other factors are suboptimal. |
Part 5: Visual Troubleshooting Workflow
References
-
Benchchem. troubleshooting guide for Sonogashira coupling failures. 10
-
Wikipedia. Sonogashira coupling.
-
Benchchem. preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate. 22
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
-
Organic Chemistry Portal. Sonogashira Coupling.
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
-
Benchchem. The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.
-
Benchchem. How to avoid dimerization of terminal alkynes in synthesis.
-
Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions.
-
PubMed. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides.
-
Chemistry LibreTexts. Sonogashira Coupling.
-
Preprints.org. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Reddit. Sonogashira troubleshooting help needed.
-
Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
-
University of Mary Washington. The Sonogashira Coupling.
-
YouTube. Sonogashira Coupling.
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
-
PMC. Copper-free Sonogashira cross-coupling reactions: an overview.
-
Preprints.org. Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water.
-
ResearchGate. Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4.
-
ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions.
-
The Chemical Reaction Database. Copper-free Sonogashira coupling.
-
Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview.
-
Benchchem. Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.
-
ResearchGate. Sonogashira Cross-Coupling and Homocoupling on a Silver Surface: Chlorobenzene and Phenylacetylene on Ag(100).
-
NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 18. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 19. books.lucp.net [books.lucp.net]
- 20. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water[v1] | Preprints.org [preprints.org]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
purification of 1-Chloro-2-ethynyl-4-nitrobenzene by column chromatography
Technical Support Center: Purification of 1-Chloro-2-ethynyl-4-nitrobenzene
Part 1: Technical Support Guide
Case ID: PUR-CENB-001 Subject: Optimization of Column Chromatography for this compound Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Chemical Profile
Target Molecule: this compound Molecular Formula: C₈H₄ClNO₂ Key Properties: [1][2][3][4][5][6]
-
Polarity: Moderate. The nitro group (-NO₂) imparts significant polarity, while the chloro and ethynyl groups add lipophilic character.
-
Stability: The terminal alkyne (-C≡CH) is sensitive to acidic sites on silica gel (potential for hydration or polymerization) and trace metals (potential for Glaser homocoupling).
-
State: Typically a pale yellow to yellow solid.
The Challenge: Purifying this compound requires separating it from:
-
Starting Material: 1-Chloro-2-iodo-4-nitrobenzene (often co-elutes due to similar polarity).
-
By-products: Homocoupling dimers (Glaser product) and deprotection residues (if synthesized via TMS-alkyne).
-
Catalyst Residues: Palladium/Copper species from Sonogashira coupling.[4][7][8][9]
Standard Purification Protocol (SOP)
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexane / Ethyl Acetate (EtOAc).
Step-by-Step Workflow:
-
Column Preparation:
-
Pack the column with Silica Gel 60 using 100% Hexane.
-
Critical Step: If the crude material is acid-sensitive or streaking is observed, neutralize the silica by flushing with 1% Triethylamine (Et₃N) in Hexane before loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Acetone.
-
Add silica gel (approx. 2-3x weight of crude) or Celite 545.
-
Evaporate solvent under reduced pressure until a free-flowing powder remains.
-
Load the powder gently onto the top of the packed column. Reasoning: Wet loading with DCM can cause band broadening due to the "solvent effect" where the strong solvent drags the compound too fast.
-
-
Elution Gradient:
-
Run a gradient elution to maximize separation resolution.
-
| Volume (CV)* | Solvent System (v/v) | Purpose |
| 1-2 | 100% Hexane | Elute extremely non-polar impurities (e.g., silanes). |
| 3-5 | 98:2 Hexane:EtOAc | Elute unreacted starting material (Iodo-precursor often moves here). |
| 6-15 | 95:5 Hexane:EtOAc | Target Compound Elution Window. |
| 16+ | 90:10 Hexane:EtOAc | Flush polar by-products (dimers, oxidized species). |
*CV = Column Volume
-
Fraction Collection:
Troubleshooting Guide (Q&A)
Q1: My target compound is co-eluting with the iodo-starting material. How do I separate them?
-
Diagnosis: The Iodine atom and the Ethynyl group have similar lipophilicities, making separation difficult on standard silica.
-
Solution:
-
Change Selectivity: Switch to a Toluene/Hexane gradient. The pi-pi interactions between toluene and the nitro-aromatic ring can alter retention times differently for the alkyne vs. the iodo species.
-
Chemical Modification: If the starting material is persistent, consider reacting the crude mixture with a polymer-supported scavenger (e.g., thiol resin) to remove the alkyl/aryl halide before chromatography, though this is expensive.
-
Silver Nitrate Silica: Use 10% AgNO₃-impregnated silica. The silver ions complex reversibly with the terminal alkyne, significantly increasing its retention (Rf decreases drastically), while the iodo-precursor moves fast. Note: Elute with more polar solvent to recover the alkyne.
-
Q2: The product turns brown/black on the column.
-
Diagnosis: Decomposition of the terminal alkyne. This is likely due to the acidity of the silica gel catalyzing hydration or polymerization.
-
Solution: Pre-treat the silica column with 1% Triethylamine (Et₃N) in the mobile phase. This neutralizes acidic sites. Ensure the Et₃N is flushed out or kept at low concentration (0.1%) during elution to prevent base-catalyzed degradation.
Q3: I see a "ghost" spot trailing my product on TLC.
-
Diagnosis: This is often "streaking" caused by the nitro group interacting strongly with silanols, or the compound is not fully soluble in the mobile phase.
-
Solution:
-
Ensure you are using Dry Loading (see SOP).
-
Add 0.5% Acetic Acid (if the compound were an amine) or simply increase the polarity slightly. For nitro compounds, streaking usually indicates overloading. Reduce the load or use a wider column.
-
Q4: How do I remove the Palladium/Copper catalyst before the column?
-
Causality: Metal residues can chelate to the alkyne and cause streaking or degradation.
-
Solution: Filter the crude reaction mixture through a small pad of Celite or Silica mixed with activated charcoal before evaporation. Alternatively, wash the organic layer with an aqueous solution of L-Cysteine or EDTA during workup.
Visualization of Workflow
Caption: Decision tree for the purification of this compound, highlighting alternative pathways for difficult separations.
Frequently Asked Questions (FAQs)
Q: What is the expected Rf value? A: While specific to your exact solvent batch, this compound typically shows an Rf of 0.35 – 0.45 in 90:10 Hexane:EtOAc . The starting material (iodo-analog) usually has a slightly higher Rf (0.45 – 0.55).
Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes. A Hexane/DCM system is often superior for nitro-aromatics because DCM solubilizes them better and provides different selectivity. Start with 10% DCM in Hexane and increase to 50%.
Q: Is the compound explosive? A: Nitro compounds and acetylenes are high-energy functional groups. While this specific molecule is generally stable at room temperature, it should be treated as potentially explosive upon heating or shock. Do not distill this compound. Remove solvents at low temperature (<40°C) under vacuum.
Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light. Terminal alkynes can slowly cross-link or oxidize if left in air/light at room temperature.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health (PubChem). 1-Chloro-2-ethyl-4-nitrobenzene Compound Summary. Retrieved from [Link]
Sources
- 1. US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of 1-Chloro-2-ethynyl-4-nitrobenzene in Basic Conditions
Welcome to the technical support guide for 1-Chloro-2-ethynyl-4-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but reactive building block, particularly in basic environments. This guide provides in-depth answers to common experimental challenges, explains the underlying chemical principles driving its instability, and offers validated protocols to mitigate potential issues.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve issues.
Question 1: I've just added a base (e.g., NaOH, Et3N) to my reaction, and the solution has turned a dark red or brown color. Is this normal, and what does it indicate?
Answer: This is a strong indicator of decomposition, primarily through Nucleophilic Aromatic Substitution (SNAr). The color change is often due to the formation of highly conjugated phenolic byproducts.
-
Causality: The this compound molecule is highly "activated" for SNAr. The potent electron-withdrawing effects of the nitro group (para to the chlorine) and the ethynyl group (ortho to the chlorine) make the carbon atom attached to the chlorine highly electrophilic (electron-poor).[1][2] When a nucleophilic base like hydroxide (from NaOH) or even residual water in the presence of an amine base attacks this carbon, it can displace the chloride ion.[2][3] This reaction proceeds through a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, which is often colored.[1][4][5] The resulting product, 2-ethynyl-4-nitrophenol, and its subsequent degradation products are typically yellow, red, or brown.
-
What to do:
-
Immediately cool the reaction mixture to 0 °C or lower to slow the decomposition rate.
-
If possible, take a small aliquot for analysis (TLC, LC-MS) to confirm the presence of decomposition products. Look for a mass corresponding to the substitution of -Cl with your nucleophile (e.g., -OH, -OR).
-
Consider if a weaker, non-nucleophilic base (e.g., powdered, anhydrous K₂CO₃ or Cs₂CO₃) can be used. If your reaction requires a soluble organic base, consider a sterically hindered one like diisopropylethylamine (DIPEA).
-
Question 2: My post-reaction analysis (LC-MS, NMR) shows a significant, unexpected peak with a mass of approximately double my starting material, minus two protons. What is this byproduct?
Answer: This is a classic signature of oxidative homocoupling of the terminal alkyne, commonly known as a Glaser coupling reaction, leading to the formation of a symmetric 1,3-diyne dimer.[6][7]
-
Causality: The reaction is initiated by the deprotonation of the terminal alkyne by the base in your reaction to form a copper(I) acetylide.[6] Terminal alkynes are weakly acidic (pKa ≈ 25) and can be deprotonated by a variety of bases.[8][9] If your reaction mixture contains trace amounts of copper salts (a common catalyst for many reactions) and an oxidant (typically atmospheric oxygen), the resulting acetylide can undergo oxidative coupling.[10][11]
-
What to do:
-
Exclude Oxygen: Perform your reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Ensure all solvents are thoroughly de-gassed prior to use.
-
Avoid Copper: If your desired reaction does not require copper, ensure your glassware and reagents are free from copper contamination. If you are performing a copper-catalyzed reaction (like a Sonogashira coupling), side-reactions like Glaser coupling are a known issue.[10][12][13] Using a copper-free Sonogashira protocol might be a better alternative.[10][12]
-
Protecting Groups: If the alkyne is not the reactive site for your intended transformation, consider protecting it (e.g., as a trimethylsilyl (TMS) alkyne) before exposing the molecule to basic conditions.
-
Question 3: My starting material is being consumed, but I am not forming my desired product. TLC and NMR analysis indicate the loss of the aromatic chloride signal, but the ethynyl and nitro group signals remain. What is happening?
Answer: This is a clear case of Nucleophilic Aromatic Substitution (SNAr) where a nucleophile in your reaction medium is displacing the chloride.
-
Causality: As detailed in Question 1, the aromatic ring is highly activated towards nucleophilic attack at the position of the chlorine atom.[1][3][5] The stability of the intermediate Meisenheimer complex is the key factor driving this high reactivity.[5] The nitro group at the para position provides powerful resonance stabilization for this negatively charged intermediate, making the reaction proceed much more readily than on an un-activated chlorobenzene.[3][5]
-
Troubleshooting Flowchart:
Caption: The two-step addition-elimination mechanism of SNAr.
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. askiitians.com [askiitians.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. askfilo.com [askfilo.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Ethynylation of Aryl Chlorides
Welcome to the Advanced Cross-Coupling Support Center. The ethynylation of aryl chlorides (via the Sonogashira-Hagihara reaction) presents a significant mechanistic hurdle compared to aryl iodides and bromides. The carbon-chlorine bond possesses a high bond dissociation energy (~96 kcal/mol), making the initial oxidative addition of the palladium catalyst highly unfavorable under standard conditions.
This guide provides a causal troubleshooting framework, validated protocols, and mechanistic insights to help you overcome low conversion rates, suppress byproduct formation, and optimize your catalytic cycles.
Diagnostic Logic Tree for Low Conversion
When your ethynylation reaction stalls, systematic troubleshooting is critical to identify the specific catalytic bottleneck. Follow the diagnostic workflow below to isolate the root cause of your low conversion.
Diagnostic workflow for identifying and resolving bottlenecks in aryl chloride ethynylation.
Knowledge Base & FAQs
Q1: Why am I getting <5% conversion with my aryl chloride when the exact same conditions worked for the aryl bromide?
A1: The failure lies in the oxidative addition step of the catalytic cycle. The general reactivity trend for oxidative addition is I > OTf > Br >> Cl. Standard catalyst systems like Pd(PPh₃)₄ lack the electron density required to insert into the strong C-Cl bond. The Fix: You must shift to electron-rich, sterically demanding phosphine ligands (such as P(t-Bu)₃, PCy₃, or Buchwald-type ligands like XPhos). These bulky ligands promote the formation of a highly reactive, coordinatively unsaturated 12-electron Pd(0)L species, while their electron-rich nature increases the nucleophilicity of the palladium center, accelerating insertion into the C-Cl bond [1].
Q2: My LC-MS shows complete consumption of the terminal alkyne, but the aryl chloride is untouched. What happened?
A2: You are observing Glaser homocoupling . In traditional Sonogashira reactions, a copper(I) co-catalyst is used to form a copper acetylide, which then transmetalates with the Pd(II) complex. However, because the oxidative addition of the aryl chloride is extremely slow, the copper acetylide builds up. In the presence of even trace amounts of oxygen, these acetylides rapidly undergo oxidative homocoupling to form diynes, consuming your alkyne before cross-coupling can occur. The Fix: Eliminate the copper. Copper-free Sonogashira protocols are highly recommended for aryl chlorides to completely shut down the Glaser pathway [2].
Q3: If I remove the copper co-catalyst, how does the alkyne activate?
A3: In copper-free conditions, the alkyne coordinates directly to the Pd(II)(Ar)(Cl)L₂ complex. This coordination increases the acidity of the terminal alkyne proton, allowing it to be deprotonated by an external base. The Fix: Because there is no copper to facilitate transmetalation, the choice of base and solvent becomes the new critical parameter. Inorganic bases like Cs₂CO₃ in polar aprotic solvents (e.g., DMSO) are highly effective at facilitating this direct deprotonation step[3].
Quantitative Data: Catalyst System Comparison
To illustrate the dramatic effect of ligand and condition selection on aryl chloride activation, review the comparative data below.
| Catalyst System | Co-Catalyst | Base & Solvent | Temperature | Typical Yield (Ar-Cl) | Primary Failure Mode |
| PdCl₂(PPh₃)₂ | CuI | Et₃N (neat) | 80 °C | < 5% | Stalled at Oxidative Addition |
| Pd(OAc)₂ / TPPTS | CuI | CH₃CN / H₂O | 50 °C | < 10% | Glaser Homocoupling |
| PdCl₂(PCy₃)₂ | None | Cs₂CO₃ / DMSO | 120 °C | 75 - 95% | None (Optimized) [3] |
| PdCl₂(PPh₃)₂ + P(t-Bu)₃ | None | DBU + Cs₂CO₃ | 150 °C (MW) | 80 - 98% | None (Optimized) [4] |
Mechanistic Pathway: Copper-Free Catalytic Cycle
Understanding the copper-free mechanism is essential for rational troubleshooting. Notice how the absence of copper forces the base to play a direct role in the catalytic cycle by deprotonating the coordinated alkyne.
Copper-free Sonogashira catalytic cycle highlighting direct alkyne deprotonation.
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems. By strictly controlling the environment and reagent stoichiometry, you eliminate variables that typically cause low conversion.
Protocol A: Copper-Free Ethynylation using PdCl₂(PCy₃)₂
This protocol leverages the bulky, electron-rich tricyclohexylphosphine (PCy₃) ligand to force oxidative addition, while utilizing Cs₂CO₃ in DMSO to facilitate alkyne deprotonation without copper [3].
Materials:
-
Aryl chloride (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
PdCl₂(PCy₃)₂ (3 - 5 mol%)
-
Cs₂CO₃ (2.0 equiv, finely powdered and oven-dried)
-
Anhydrous, degassed DMSO (0.2 M)
Step-by-Step Methodology:
-
Atmosphere Control: In a glovebox or using strict Schlenk techniques, add the aryl chloride, PdCl₂(PCy₃)₂, and anhydrous Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar. Causality: Moisture severely inhibits the deprotonation step by hydrating the carbonate base, effectively killing the catalytic cycle.
-
Solvent Addition: Add anhydrous, rigorously degassed DMSO. Causality: Even in copper-free conditions, trace oxygen can lead to palladium black formation (catalyst degradation) at elevated temperatures.
-
Alkyne Addition: Inject the terminal alkyne via a micro-syringe.
-
Thermal Activation: Seal the tube and heat the reaction mixture to 100–120 °C in a pre-heated oil bath for 12–24 hours.
-
Monitoring: Monitor by GC-MS or LC-MS. If conversion stalls at ~50%, the base may have become neutralized or hydrated. A second addition of base and alkyne can push the reaction to completion.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove DMSO and inorganic salts. Dry over Na₂SO₄ and concentrate.
Protocol B: Rapid Microwave-Assisted Ethynylation
For highly unreactive electron-neutral or electron-rich aryl chlorides, thermal heating may lead to catalyst decomposition before the reaction finishes. Microwave (MW) irradiation rapidly overcomes the oxidative addition activation barrier [4].
Materials:
-
Aryl chloride (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
P(t-Bu)₃ (4 mol%, often added as the stable HBF₄ salt)
-
DBU (10 mol%)
-
Cs₂CO₃ (1.0 equiv)
-
Anhydrous solvent (e.g., DMF or NMP)
Step-by-Step Methodology:
-
Reagent Assembly: In a microwave-safe vial, combine the palladium source, phosphine ligand, base, and aryl chloride.
-
Ligand Pre-activation: If using P(t-Bu)₃·HBF₄, the addition of the catalytic DBU (10 mol%) is required to liberate the free, active phosphine ligand in situ. Causality: P(t-Bu)₃ is highly air-sensitive; its tetrafluoroborate salt is air-stable but requires a strong amine base to become catalytically active.
-
Irradiation: Add the alkyne and solvent, seal the vial with a Teflon septum, and irradiate at 150 °C for 10 minutes.
-
Validation: The extreme speed of this reaction minimizes the time the active Pd(0) species spends in a vulnerable state, drastically reducing palladium black formation and ensuring high conversion.
References
-
Chemistry LibreTexts . "Sonogashira Coupling." LibreTexts. Available at:[Link]
-
Yi, C., & Hua, R. (2006). "Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes." The Journal of Organic Chemistry, 71(6), 2535-2537. Available at:[Link]
-
Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). "Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides." The Journal of Organic Chemistry, 73(15), 6037-6040. Available at:[Link]
separation of 1-Chloro-2-ethynyl-4-nitrobenzene from starting material
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 1-Chloro-2-ethynyl-4-nitrobenzene from its starting materials (typically 2-bromo-1-chloro-4-nitrobenzene or 1-chloro-2-iodo-4-nitrobenzene).
This compound presents a unique intersection of chemical challenges: the chromatographic similarity of terminal alkynes to their aryl halide precursors, and the severe safety limitations imposed by the electron-deficient nitroaromatic core. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure safe, high-yielding purification.
Part 1: Purification Strategy & Quantitative Comparison
When separating a terminal alkyne from an unreacted aryl halide, researchers often default to standard normal-phase silica gel. However, the polarizability of the alkyne
To resolve this, we must evaluate alternative strategies based on resolution (
Table 1: Quantitative Comparison of Separation Strategies
| Purification Method | Resolution ( | Yield Recovery | Safety Profile | Scalability |
| Normal Phase Silica (Hex/EtOAc) | < 1.0 (Co-elution) | < 40% (Mixed fractions) | High | High |
| AgNO₃-Impregnated Silica | > 2.5 | N/A | CRITICAL HAZARD | None |
| Reverse-Phase (C18) HPLC | 1.5 - 2.0 | 70 - 85% | High | Low/Medium |
| TMS-Masking Strategy (Recommended) | > 3.0 | > 90% (Over 2 steps) | High | High |
Separation Decision Matrix
Decision tree for selecting the optimal purification route for this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use Silver Nitrate (AgNO₃) impregnated silica gel to separate the terminal alkyne from the starting material?
Absolutely NOT. While AgNO₃-silica is a classic technique for separating alkynes and alkenes based on
Q2: Since the terminal alkyne proton is acidic, can I use an acid-base extraction to pull the product into the aqueous layer? No. The pKa of a terminal aryl alkyne is approximately 25. To deprotonate it, you would need a very strong base (such as n-Butyllithium or Sodium Hydride). Exposing a nitroaromatic compound to such strong bases will immediately cause degradation, leading to the formation of Meisenheimer complexes, reduction of the nitro group, or uncontrollable polymerization.
Q3: Why do the starting material and product co-elute so closely on normal-phase silica?
Both 2-bromo-1-chloro-4-nitrobenzene and this compound lack strong hydrogen-bond donors or acceptors (the alkyne proton is too weakly acidic to interact strongly with silanol groups). The bulk hydrophobic effect of the chloronitrobenzene core dominates their retention factor (
Part 3: Validated Experimental Protocol: The "TMS-Masking" Strategy
Because direct separation of the terminal alkyne from the aryl halide is inefficient, the most authoritative and self-validating method is the TMS-Masking Strategy . By performing the initial Sonogashira coupling with trimethylsilylacetylene (TMS-acetylene), the bulky, highly non-polar TMS group drastically alters the
Mechanistic workflow of the TMS-Masking strategy for isolating terminal alkynes.
Step-by-Step Methodology
Phase 1: Isolation of the TMS-Intermediate
-
Reaction: Perform your standard Pd/Cu-catalyzed Sonogashira coupling using 2-bromo-1-chloro-4-nitrobenzene and TMS-acetylene[4].
-
Chromatography: Load the crude mixture onto a standard normal-phase silica gel column.
-
Elution: Elute with a gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate.
-
Causality Check: The TMS-protected alkyne is significantly more lipophilic than the starting aryl halide. It will elute first with a high
(~0.7 in 9:1 Hex/EtOAc), while the unreacted starting material will elute later ( ~0.4).
-
-
Validation: Verify the purity of the intermediate via GC-MS or ¹H-NMR (look for the sharp 9H singlet at ~0.25 ppm). Do not proceed until the intermediate is free of the aryl halide.
Phase 2: Quantitative Deprotection Note: We specifically use K₂CO₃ in Methanol rather than TBAF (Tetrabutylammonium fluoride). TBAF can cause side reactions or polymerization of sensitive nitroaromatics due to the high basicity of the naked fluoride ion.
-
Setup: Dissolve the purified TMS-intermediate (1.0 eq) in a mixture of Methanol and Dichloromethane (1:1 v/v, 0.1 M concentration). The DCM ensures the starting material remains fully dissolved.
-
Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) in one portion.
-
Monitoring: Stir at room temperature for 1-2 hours. Monitor strictly by TLC. The terminal alkyne product will appear as a new, lower-running spot compared to the TMS-intermediate.
-
Workup (Self-Purifying Step): Once complete, dilute the reaction with Dichloromethane and wash with distilled water (3x) to remove the K₂CO₃ and methanol.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to prevent thermal degradation of the nitroaromatic alkyne.
Because the starting material was completely removed in Phase 1, and the deprotection is quantitative, the resulting this compound requires no further column chromatography.
References
-
"Synthesis, Structure and Thermal Properties of Copper and Silver Polyynides and Acetylides" - ResearchGate URL:[Link]
-
"UNITIZED EXPERIMENTS IN ORGANIC CHEMISTRY" - Sciencemadness.org URL:[Link]
-
"Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis" - Cell (STAR Protocols) URL:[Link]
Sources
Technical Support Center: Safe Handling of Shock-Sensitive Nitro-Alkyne Intermediates
Welcome to the technical support center for the safe handling and management of shock-sensitive nitro-alkyne intermediates. This resource is designed for researchers, scientists, and drug development professionals who work with these high-energy molecules. The following troubleshooting guides and frequently asked questions (FAQs) are based on established safety protocols and field-proven insights to ensure the integrity of your experiments and, most importantly, your safety.
Troubleshooting Guide: Common Issues in Nitro-Alkyne Synthesis & Handling
This section addresses specific problems that may arise during the synthesis, purification, and handling of nitro-alkyne intermediates.
Issue 1: Unexpected Exothermic Event or Decomposition During Synthesis
Question: My reaction involving a nitro-alkyne intermediate showed a rapid, unexpected temperature increase, leading to decomposition. What could have caused this, and how can I prevent it?
Answer:
An unexpected exothermic event is a critical safety concern when working with nitro-alkyne intermediates. The combination of the energy-rich nitro group and the strained alkyne functionality makes these molecules prone to rapid decomposition.[1] Several factors could be at play:
-
Causality:
-
Reaction Concentration and Scale: As reaction scales increase, the surface-area-to-volume ratio decreases, reducing heat dissipation efficiency.[2] What is a manageable exotherm at a 1 mmol scale can become a dangerous runaway reaction at a 100 mmol scale.
-
Rate of Reagent Addition: Adding reagents too quickly can lead to a localized buildup of reactive species, initiating an uncontrolled exothermic decomposition.
-
Inadequate Cooling: The cooling capacity of your reaction setup might be insufficient for the heat generated by the reaction.
-
Presence of Catalysts or Impurities: Trace metals or other impurities can catalyze decomposition pathways, lowering the activation energy for an explosive event.
-
-
Preventative Protocol:
-
Always start with a small-scale reaction to assess the thermal profile.[3]
-
Utilize dilute reaction conditions to the extent possible to help manage heat generation.
-
Ensure slow, controlled addition of reagents using a syringe pump for precise control.
-
Maintain a low reaction temperature and have a secondary cooling bath on standby.[3]
-
Consider a "batch or staged feeding" approach to avoid the accumulation of large amounts of the energetic intermediate.[2]
-
For particularly hazardous reactions, in-situ generation and immediate consumption of the nitro-alkyne intermediate is the safest approach, minimizing its accumulation.[4][5]
-
Flow chemistry offers a significantly safer alternative by minimizing the reaction volume at any given time and providing superior heat and mass transfer.[6][7][8][9]
-
Issue 2: Difficulty in Purifying the Nitro-Alkyne Intermediate without Decomposition
Question: I'm struggling to purify my nitro-alkyne intermediate. It seems to decompose on the silica gel column or during solvent removal. What are safer purification strategies?
Answer:
Purification is a high-risk step as it involves concentrating the energetic compound. The friction and heat generated during standard purification techniques can be sufficient to initiate decomposition.
-
Causality:
-
Friction and Heat on Chromatography Media: The act of passing the compound through a packed column can generate localized heat and friction, which are potential ignition sources.
-
Thermal Stress during Solvent Evaporation: Rotary evaporation can create a film of the concentrated, shock-sensitive compound, which is highly vulnerable to detonation from slight mechanical shock or heat.
-
Incompatible Solvents or Materials: Certain solvents or materials may react with the nitro-alkyne, leading to instability.
-
-
Recommended Purification Protocol:
-
Avoid Dry Chromatography: If column chromatography is necessary, use a gentle method like flash chromatography with a well-packed, cool column. Never let the column run dry.
-
Use Low-Energy Purification Techniques: Consider techniques like precipitation or crystallization from a dilute solution at low temperatures.
-
Solvent Removal with Extreme Caution:
-
Use a rotary evaporator with a blast shield.
-
Maintain a low bath temperature.
-
Do not evaporate to complete dryness. It is far safer to leave the compound in a solution of a high-boiling, non-reactive solvent.
-
-
Utilize a Carrier Solvent: Co-evaporate with a high-boiling, inert solvent (like toluene, if compatible) to avoid concentrating the nitro-alkyne to a pure, dry state.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental properties and safe handling of nitro-alkyne intermediates.
1. What makes nitro-alkyne intermediates so shock-sensitive?
The shock sensitivity of these molecules arises from the combination of two high-energy functional groups: the nitro group (-NO2) and the alkyne group (-C≡C-).[1][10] The nitro group is a well-known explosophore, and its presence significantly lowers the bond dissociation energy of adjacent bonds.[11][12][13] The alkyne group introduces bond strain and a high degree of unsaturation. This combination creates a thermodynamically unstable molecule with a low activation energy for rapid, exothermic decomposition.[1]
2. What is the absolute minimum Personal Protective Equipment (PPE) required?
Standard laboratory PPE is insufficient. When handling any amount of a known or potentially shock-sensitive nitro-alkyne intermediate, the following should be considered mandatory:[3][14]
-
Safety glasses or goggles. [3]
-
A full-face shield worn over safety glasses.
-
Blast shield placed between the experiment and the researcher.[3]
-
Heavy-duty, chemical-resistant gloves.
-
In some situations, such as handling larger quantities or during particularly hazardous operations, specialized blast-protection equipment may be necessary.[16][17]
3. How should I properly store a nitro-alkyne intermediate?
Proper storage is crucial to prevent accidents.
-
Never store in a sealed container that can build up pressure.[3]
-
Store in a solution with a compatible, high-boiling solvent.
-
Store in an explosion-proof refrigerator or freezer , away from incompatible materials.[3]
-
Limit the quantity stored to the absolute minimum required for your next experiment.[3]
-
Clearly label the container with the chemical name, structure, date of synthesis, and a prominent "SHOCK-SENSITIVE" warning.
4. Can I use a metal spatula to transfer my nitro-alkyne compound?
Absolutely not. The friction from a metal spatula scraping against a glass vial can be enough to initiate a violent decomposition.[18] Use spatulas made of non-sparking materials like wood, plastic, or ceramic.
5. Are there any analytical techniques I should be cautious with?
Yes. Any technique that involves heat, pressure, or grinding should be approached with extreme caution.
-
Melting Point Analysis: This should generally be avoided as it involves heating the sample.
-
Mass Spectrometry: Techniques that involve vaporization at high temperatures could be hazardous.
-
Solid-State Infrared Spectroscopy (e.g., KBr pellets): The grinding of the sample with KBr can be a source of friction and should be avoided.
6. What is the safest way to dispose of unneeded nitro-alkyne intermediates?
Do not dispose of these materials in standard waste streams.
-
On-site deactivation is the preferred method. [19] This typically involves a chemical reaction to destroy the energetic functional groups under controlled conditions. The specific deactivation protocol will depend on the exact structure of your intermediate.
-
If you are not equipped or trained for deactivation, contact your institution's Environmental Health & Safety (EH&S) office for guidance on disposal as hazardous waste.[20]
Data & Diagrams
Table 1: Risk Mitigation Strategies for Handling Nitro-Alkyne Intermediates
| Operation | Primary Hazard | Recommended Mitigation Strategy | Alternative/Advanced Approach |
| Synthesis | Runaway exothermic reaction | Dilute conditions, slow reagent addition, low temperature[3] | In-situ generation and consumption[4][5]; Flow chemistry[6][7][8][9] |
| Workup | Contact with incompatible materials | Use of neutral pH water and organic solvents | Quenching with a reducing agent (if compatible) |
| Purification | Friction, heat, concentration | Low-temperature crystallization or precipitation | Avoid isolation; use directly in the next step as a crude solution |
| Isolation | Mechanical shock, static discharge | Avoid complete solvent removal; use anti-static equipment[14] | Co-distillation with a high-boiling inert solvent |
| Storage | Thermal decomposition, accidental impact | Store in dilute solution in an explosion-proof refrigerator[3] | Do not store; generate fresh for each use |
| Handling | Friction, static, impact | Use non-metal spatulas, grounding mats, blast shields[14][18] | Robotic handling for larger quantities |
Diagram 1: Decision Workflow for Handling Nitro-Alkyne Intermediates
Caption: Decision workflow for synthesizing and handling nitro-alkyne intermediates.
References
-
Pharmaceutical Technology. (2017, December 2). Hazardous Chemistry: Choosing Batch or Flow. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]
-
PubMed. (2010, November 15). Two important factors influencing shock sensitivity of nitro compounds: Bond dissociation energy of X-NO2 (X = C, N, O) and Mulliken charges of nitro group. [Link]
-
Force Ware GmbH. (2025, May 10). Personal Protective Equipment PPE. [Link]
-
NJ Bio, Inc. Flow Chemistry. [Link]
-
Health, Safety and Environment Office. Working with Potential Explosives. [Link]
-
PubMed. (2012, February 23). Theoretical shock sensitivity index for explosives. [Link]
-
Scribd. Shock Sensitivity in Nitroaromatic Explosives. [Link]
-
Sai Life Sciences. Ensuring faster, safer and accurately reproducible results with flow chemistry. [Link]
-
Royal Society of Chemistry. (2016, July 25). Taming hazardous chemistry by continuous flow technology. [Link]
-
The Journal of Physical Chemistry A. (2012, January 25). Theoretical Shock Sensitivity Index for Explosives. [Link]
-
Wayne State University. Explosive Chemicals SOP. [Link]
-
University of Padua. OPERATING PROCEDURE NO. 2 HANDLING AND DISPOSAL OF EXPLOSIVE. [Link]
-
R Discovery. (1987, November 1). Thermal stability of some acetylenic poly‐ and copolymers obtained by electrochemical polymerization. [Link]
-
Homeland Security. Public Safety Personal Protective Equipment for Disposal of Explosive Devices TechNote. [Link]
-
OSTI.GOV. (1994, December 31). Deactivation of explosive/shock-sensitive chemical compounds. [Link]
-
PubMed. (2017, November 6). Synthesis and Utilization of Nitroalkyne Equivalents in Batch and Continuous Flow. [Link]
-
Tianming Pharmaceutical. (2026, February 13). Handling Hazardous Reactions During Intermediate Synthesis. [Link]
-
Baylor University. Time-Sensitive Chemicals. [Link]
-
U.S. Department of Energy. Safety & Health Bulletin, Safe Management of Shock Sensitive Chemicals. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 4. Synthesis and Utilization of Nitroalkyne Equivalents in Batch and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Utilization of Nitroalkyne Equivalents in Batch and Continuous Flow [dspace.mit.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. About Flow Chemistry - ThalesNano [thalesnano.com]
- 8. njbio.com [njbio.com]
- 9. sailife.com [sailife.com]
- 10. Shock-Sensitive | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 11. Two important factors influencing shock sensitivity of nitro compounds: Bond dissociation energy of X-NO2 (X = C, N, O) and Mulliken charges of nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theoretical shock sensitivity index for explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.wayne.edu [research.wayne.edu]
- 15. unipd.it [unipd.it]
- 16. forceware.de [forceware.de]
- 17. dhs.gov [dhs.gov]
- 18. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 19. Deactivation of explosive/shock-sensitive chemical compounds (Conference) | OSTI.GOV [osti.gov]
- 20. bnl.gov [bnl.gov]
Technical Support Center: Selective Cross-Coupling of 1-Chloro-2-iodo-4-nitrobenzene
Welcome to the technical support center for navigating the selective functionalization of 1-chloro-2-iodo-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high selectivity and yield in your cross-coupling reactions.
The core challenge and opportunity with 1-chloro-2-iodo-4-nitrobenzene lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is primarily due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1][2] This intrinsic reactivity difference allows for selective functionalization at the C-2 position while leaving the C-4 chloro group available for subsequent transformations.[3][4]
This guide will help you harness this reactivity difference effectively.
Frequently Asked Questions (FAQs): The Fundamentals of Selectivity
This section addresses fundamental questions about the principles governing selectivity in the cross-coupling of 1-chloro-2-iodo-4-nitrobenzene.
Q1: Why is the C-I bond preferentially cleaved over the C-Cl bond in palladium-catalyzed reactions?
A1: The selectivity is rooted in the first key step of the catalytic cycle: oxidative addition. The generally accepted order of reactivity for aryl halides in this step is I > Br > Cl.[2] This trend is dictated by bond dissociation energies (BDE). The C-I bond (approx. 272 kJ/mol) is significantly weaker than the C-Cl bond (approx. 401 kJ/mol), requiring less energy to break. Consequently, the Pd(0) catalyst inserts into the C-I bond much more readily, initiating the catalytic cycle for coupling at the C-2 position while leaving the more robust C-Cl bond intact.[1]
Q2: What are the primary experimental factors that control selectivity?
A2: While the intrinsic reactivity of the C-I bond provides a strong bias, experimental conditions are critical for maximizing selectivity. The key levers you can pull are:
-
Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand or N-heterocyclic carbene (NHC) on the palladium center are paramount.[5] Highly active, bulky, electron-rich ligands designed for activating inert C-Cl bonds can sometimes reduce selectivity by promoting unwanted C-Cl insertion.[6]
-
Temperature: Higher temperatures increase reaction rates but can also provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.[6]
-
Base: The choice of base can influence catalyst activity and stability, and in some cases, the transmetalation step of the catalytic cycle.[7][8] While its effect on C-I vs. C-Cl selectivity is often secondary to the catalyst and temperature, an inappropriate base can lead to side reactions that complicate the outcome.
-
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. In some systems, polar aprotic solvents are preferred. For certain dihaloarenes, the choice of solvent can even influence the competition between mono- and di-functionalization.[9][10]
Q3: How does the nitro group influence the reaction?
A3: The nitro group is a strong electron-withdrawing group, which has two main effects. First, it activates the aryl ring, generally making the oxidative addition step faster for both halogens compared to an unsubstituted ring.[11] Second, it can influence the stability of intermediates. It's important to note that some reaction conditions, particularly the use of strong nucleophilic bases at high temperatures, can lead to unwanted side reactions involving the nitro group or nucleophilic aromatic substitution (SNAr).[12]
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: I'm observing low selectivity. My product mixture contains a significant amount of the di-coupled product and/or the product coupled at the C-4 (chloro) position.
This is the most common issue, indicating that the reaction conditions are too harsh or the catalyst system is too active, leading to the cleavage of the C-Cl bond.
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical first step. High temperatures provide the necessary activation energy for the less favorable C-Cl bond insertion. Try reducing the temperature in 10-15 °C increments. For many selective Suzuki or Sonogashira couplings on this substrate, temperatures between 60-90 °C are sufficient.[1]
-
Re-evaluate Your Catalyst/Ligand System: If you are using a highly active catalyst system with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or a robust NHC ligand, it may be too reactive. These are often designed to activate challenging C-Cl bonds.[13]
-
Check Your Base: Ensure the base is not promoting side reactions. While inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard and generally safe[3][14], very strong bases like NaOt-Bu, often used in Buchwald-Hartwig aminations, should be used with caution and at the lowest effective temperature.
Issue 2: My selectivity for the C-I position is high, but the overall yield is poor.
High selectivity with low conversion suggests a problem with catalyst turnover or a competing decomposition pathway.
Troubleshooting Steps:
-
De-gas Solvents Thoroughly: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) state and can also promote unwanted homocoupling of organoboron reagents in Suzuki reactions.[13] Ensure your solvents are rigorously de-gassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
-
Screen Different Ligands: If a simple catalyst like Pd(PPh₃)₄ gives good selectivity but poor yield, the catalytic intermediate may be unstable. A slightly more robust ligand may be needed to stabilize the palladium center and improve catalyst lifetime without compromising selectivity. Consider screening other phosphine ligands like P(o-tolyl)₃ or dppf.
-
Consider a Pre-catalyst: Instead of generating the Pd(0) species in situ, using a well-defined, air-stable Pd(II) pre-catalyst can sometimes lead to more consistent and higher yields by ensuring efficient generation of the active catalyst.[15]
-
Check for Dehalogenation: Analyze your crude product mixture for the presence of 1-chloro-4-nitrobenzene. If this byproduct is present, your reaction is suffering from hydrodehalogenation. (See Issue 3).
Issue 3: I'm seeing a significant amount of 1-chloro-4-nitrobenzene byproduct.
This indicates hydrodehalogenation, a side reaction where the iodine atom is replaced by a hydrogen atom.[6] This typically arises from a palladium-hydride species (Pd-H).
Troubleshooting Steps:
-
Identify the Hydride Source: Pd-H species can be generated from several sources.
-
Solvent: Alcoholic solvents are a common source of hydrides.[6] If you are using a solvent like ethanol or isopropanol, switch to an aprotic solvent like 1,4-dioxane, toluene, or DMF.
-
Base: Certain bases or impurities within them can generate hydrides. Ensure you are using a high-purity, non-nucleophilic base.
-
Water: While small amounts of water are often required for Suzuki couplings (to help dissolve the base), excess or un-degassed water can be problematic. Use degassed, deionized water.
-
-
Optimize Ligand and Temperature: The balance between productive reductive elimination and dehalogenation can be influenced by the ligand. Sometimes, a slightly bulkier ligand can favor the desired C-C bond formation.[6] Running the reaction at the lowest effective temperature can also help minimize this side reaction.[6]
Visualizing the Process: Workflows and Mechanisms
To better illustrate the principles of selectivity and troubleshooting, the following diagrams have been generated.
Caption: Generalized catalytic cycle for selective cross-coupling.
Caption: Decision workflow for troubleshooting selectivity and yield issues.
Recommended Starting Protocols
The following protocols are robust starting points for achieving selective C-I functionalization. They should be optimized for each specific coupling partner. Always perform reactions under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling of an arylboronic acid at the C-2 (iodo) position.[1][3]
| Component | Amount | Notes |
| Substrate | 1-Chloro-2-iodo-4-nitrobenzene (1.0 equiv.) | |
| Coupling Partner | Arylboronic Acid (1.2-1.5 equiv.) | |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable choice for C-I selectivity. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) | Ensure the base is anhydrous. |
| Solvent | 1,4-Dioxane/Water (4:1 or 5:1 ratio) | Solvents must be degassed. |
| Temperature | 80-90 °C | Monitor by TLC/LC-MS to avoid overheating. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 1-chloro-2-iodo-4-nitrobenzene, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir the mixture at the specified temperature.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling (Copper Co-catalyzed)
This protocol describes the coupling of a terminal alkyne at the C-2 position.[3][16]
| Component | Amount | Notes |
| Substrate | 1-Chloro-2-iodo-4-nitrobenzene (1.0 equiv.) | |
| Coupling Partner | Terminal Alkyne (1.1-1.5 equiv.) | |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | |
| Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) | Crucial for the Sonogashira mechanism. |
| Base/Solvent | Triethylamine (Et₃N) or THF/Et₃N mixture | Must be anhydrous. |
| Temperature | Room Temperature to 40 °C | Often proceeds at RT. Gentle heating may be needed. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-chloro-2-iodo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous amine solvent (e.g., triethylamine).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove salts, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol outlines the coupling of a primary or secondary amine at the C-2 position.[3][17]
| Component | Amount | Notes |
| Substrate | 1-Chloro-2-iodo-4-nitrobenzene (1.0 equiv.) | |
| Coupling Partner | Amine (1.1-1.5 equiv.) | |
| Pre-catalyst | Pd₂(dba)₃ (1-3 mol%) | |
| Ligand | Xantphos or BINAP (2-6 mol%) | Bidentate ligands often work well.[15] |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.5 equiv.) | Use a strong, non-nucleophilic base. |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed. |
| Temperature | 80-110 °C | Requires careful temperature control. |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add the 1-chloro-2-iodo-4-nitrobenzene, palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature.
-
Monitor progress by TLC or LC-MS.
-
After consumption of the starting material, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.
-
Anderson, K. W., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. [Link]
- BenchChem. (2025).
-
Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
-
Weix, D. J., & Everson, D. A. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry. [Link]
-
Weix, D. J., & Everson, D. A. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. PMC. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
L-Università ta' Malta. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. SciSpace. [Link]
- BenchChem. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene.
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantics Scholar. [Link]
-
Zhang, A., & Yu, J. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
-
Sherwood, T. C., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Sharp, M. J., & Bobbitt, K. L. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Tetrahedron Letters. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Chloro-2-iodo-1-nitrobenzene.
-
Sherwood, T. C., et al. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Ghaffari, B., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Scepaniak, J. J., & Merlic, C. A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
-
Usman, M., et al. (2012). 4-Chloro-1-iodo-2-nitrobenzene. PMC. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- BenchChem. (2025). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jmcct.com [jmcct.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Selection for 1-Chloro-2-ethynyl-4-nitrobenzene Reactions
Welcome to the technical support resource for 1-Chloro-2-ethynyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and troubleshooting for reactions involving this versatile but complex building block. Our focus is not just on what to do, but why specific solvents are chosen to ensure reaction success, selectivity, and reproducibility.
The unique trifunctional nature of this compound—possessing a reactive alkyne, a leaving group (Cl), and a reducible nitro group—presents specific challenges and opportunities.[1] The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the chloro-substituted aromatic ring, particularly for nucleophilic aromatic substitution.[1] Solvent choice is paramount as it directly impacts reaction kinetics, pathway selection, and the stability of catalysts and intermediates.
Section 1: Sonogashira Coupling Reactions
The Sonogashira coupling is a fundamental transformation for forming C-C bonds between the terminal alkyne of your substrate and an aryl or vinyl halide. The solvent must effectively dissolve a wide range of components, including the organic substrates, the palladium and copper catalysts, and the amine base.[2]
Frequently Asked Questions (FAQs)
Q1.1: What is the best starting point for solvent selection in a Sonogashira coupling with this compound?
A: For a robust starting point, a dual-solvent/base system of tetrahydrofuran (THF) and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is highly recommended.[3] The amine serves as both the base required to deprotonate the alkyne and often as a co-solvent.[4] This combination provides good solubility for the catalysts and substrates. Alternatively, nonpolar solvents like toluene can be effective, sometimes leading to faster kinetics, especially in copper-free systems.[2]
The choice between polar and nonpolar solvents involves a trade-off. Polar solvents like DMF can stabilize charged intermediates in the catalytic cycle, potentially enhancing reaction rates.[2] However, they can also coordinate with the palladium center and inhibit catalysis.[2] For aryl chlorides, which are less reactive than bromides or iodides, higher boiling point solvents like DMF, NMP, or Dioxane may be necessary to drive the reaction at elevated temperatures.[3][5]
Troubleshooting Guide
Problem 1.1: My reaction is not proceeding, or the yield is very low. Could the solvent be the issue?
A: Yes, the solvent is a primary suspect. Here is a workflow to diagnose the problem:
-
Check for Anhydrous & Degassed Conditions: This is the most common failure point. Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and decompose the Pd(0) catalyst.[3][5] Water can interfere with the catalytic cycle. Always use anhydrous, degassed solvents. Degas by bubbling with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.[3]
-
Evaluate Solvent Choice:
-
If using THF, be aware that some anecdotal evidence suggests it can promote the formation of palladium black (catalyst decomposition), especially upon heating.[6]
-
If using DMF, it may be slowing the reaction by displacing essential ligands from the palladium catalyst.[2] Consider switching to a less coordinating solvent like toluene or using the amine base as the primary solvent.
-
-
Consider Reactivity: As an aryl chloride, your substrate is on the lower end of the reactivity scale (I > Br > OTf > Cl).[5] Room temperature reactions may be sluggish. You will likely need to heat the reaction, potentially to >100 °C.[3] Ensure your chosen solvent has an appropriate boiling point for the required temperature.
Caption: Troubleshooting workflow for low-yielding Sonogashira reactions.
Problem 1.2: I'm observing a lot of alkyne homocoupling (Glaser coupling). How can this be minimized?
A: Glaser coupling is a copper-mediated side reaction. To minimize it:
-
Reduce Copper Loading: Use the minimum effective amount of the Cu(I) co-catalyst.
-
Slow Addition: Add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low.
-
Switch to Copper-Free Conditions: This is often the most effective solution, especially for less reactive halides that require forcing conditions which can favor homocoupling.[3]
Solvent Comparison for Sonogashira Coupling
| Solvent System | Type | Boiling Point (°C) | Key Advantages | Potential Issues |
| THF / Amine | Polar Aprotic / Base | 66 (THF) | Good general-purpose solvent, good solubility for catalysts. | Can promote Pd black formation; low boiling point limits reaction temperature.[6] |
| Toluene / Amine | Nonpolar / Base | 111 (Toluene) | Often gives good yields; higher boiling point allows for heating. | May have lower solubility for some polar reagents. |
| DMF / Amine | Polar Aprotic / Base | 153 (DMF) | High boiling point, good for unreactive chlorides. | Can inhibit catalyst by ligand displacement.[2] |
| Neat Amine (Et₃N, DIPA) | Base / Solvent | 89 (Et₃N) | Simplifies reaction mixture; acts as both base and solvent. | Substrate must be soluble in the amine. |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent on your molecule is at a position activated for SNAr by the powerful electron-withdrawing nitro group located ortho to it.[1] This makes the displacement of chloride with various nucleophiles (amines, alkoxides, thiols) a key reaction.
Frequently Asked Questions (FAQs)
Q2.1: Why are polar aprotic solvents strongly recommended for SNAr reactions with this substrate?
A: The mechanism of SNAr involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[7] Polar aprotic solvents such as DMSO, DMF, and acetonitrile are ideal because they excel at solvating the counter-ion (e.g., K⁺, Na⁺) but do not form strong hydrogen bonds with the anionic nucleophile.[8][9] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[8][10] Studies have shown rate increases of several orders of magnitude when switching from a protic to a polar aprotic solvent.[8]
Q2.2: Can I use a protic solvent like ethanol or water? What are the consequences?
A: You can, but the reaction will be significantly slower. Protic solvents contain acidic protons (e.g., the -OH group in ethanol) that form a "cage" around the anionic nucleophile via hydrogen bonding.[8][11] This solvent cage stabilizes the nucleophile, lowering its energy and making it less reactive. To attack the electrophilic carbon, the nucleophile must shed this solvent shell, which requires a significant amount of energy and thus slows the reaction.[12]
Caption: Impact of protic vs. aprotic solvents on nucleophile reactivity.
Section 3: Selective Nitro Group Reduction
Reducing the nitro group to an amine is a common synthetic step. The primary challenge with this compound is achieving this transformation chemoselectively without reducing the alkyne or causing hydrodehalogenation of the C-Cl bond.[13]
Troubleshooting Guide
Problem 3.1: My reduction is causing dehalogenation (loss of the chloro group). How can I avoid this?
A: Hydrodehalogenation is a common side reaction, especially with catalytic hydrogenation using palladium on carbon (Pd/C).[1][14]
-
Avoid Pd/C: This catalyst is notoriously aggressive for dehalogenation.
-
Switch to Chemical Reduction: This is the most reliable strategy. Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate is an excellent choice. It is highly selective for the nitro group and generally does not affect aryl halides or alkynes.[13] Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl) is another robust, classic method that avoids dehalogenation.[1]
-
Modify Catalytic Conditions: If catalytic hydrogenation is necessary, use a less reactive catalyst like Raney Nickel or a modified catalyst such as sulfided platinum on carbon (Pt/C) , which are known to be more selective and suppress dehalogenation.[1][13]
Problem 3.2: My alkyne triple bond is being reduced along with the nitro group. What conditions will preserve it?
A: The alkyne is susceptible to reduction under many standard catalytic hydrogenation conditions.
-
Prioritize Chemical Reduction: Once again, SnCl₂·2H₂O is the reagent of choice as it shows excellent functional group tolerance and will not reduce the alkyne.[13]
-
Metal-Free Options: For very sensitive substrates, metal-free methods can be employed. The use of tetrahydroxydiboron with an organocatalyst in water has been shown to be highly chemoselective, tolerating functional groups like ethynyls.[13][15]
Caption: Troubleshooting workflow for selective nitro group reduction.
Summary of Selective Nitro Reduction Methods
| Reagent/Catalyst | Typical Solvent(s) | Selectivity Profile | Key Considerations |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Excellent: Preserves halogens and alkynes.[13] | Stoichiometric reagent; workup involves neutralizing acid and removing tin salts. |
| Fe / HCl or NH₄Cl | Water, Ethanol / Acetic Acid | Very Good: Preserves halogens and alkynes.[1] | Heterogeneous reaction; requires acidic conditions. |
| H₂ / Raney Nickel | Ethanol, Methanol | Good: Generally preferred over Pd/C to avoid dehalogenation.[1] | Risk of alkyne reduction still exists; requires hydrogenation equipment. |
| (HO)₂BB(OH)₂ / Organocatalyst | Water | Excellent: Metal-free method that preserves most functional groups.[13][15] | Newer methodology; catalyst may not be readily available in all labs. |
Section 4: Detailed Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
Materials: this compound, aryl/vinyl halide (1.1 eq), PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-10 mol%), Toluene (anhydrous, degassed), Diisopropylamine (DIPA, anhydrous, degassed).
-
To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add this compound (1.0 eq) and the aryl/vinyl halide (1.1 eq).
-
Via syringe, add degassed toluene (to achieve ~0.1 M concentration) followed by degassed DIPA (2.0-3.0 eq).
-
Stir the reaction at the desired temperature (e.g., 80-110 °C). Monitor progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
Materials: this compound, amine nucleophile (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Dimethylformamide (DMF, anhydrous).
-
To a round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF (to achieve ~0.2 M concentration).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Chemoselective Nitro Group Reduction using SnCl₂·2H₂O
Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq), Absolute Ethanol.
-
In a round-bottom flask, dissolve the this compound (1.0 eq) in absolute ethanol.[13]
-
Add SnCl₂·2H₂O (4-5 eq) to the solution in portions. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC).[13]
-
Cool the reaction mixture to room temperature and pour it into ice.
-
Carefully basify the mixture by adding saturated aqueous NaHCO₃ or 1M NaOH until the pH is ~8. This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3x). The tin salts may be filtered off before extraction if they are problematic.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline.
-
Purify by flash column chromatography if necessary.
References
- Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- BenchChem. (n.d.). 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6.
- Scribd. (n.d.). Role of Solvent in SN.
- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
- BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
- Kim, D. W., et al. (2006). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society.
- LibreTexts Chemistry. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- Schenzle, A., et al. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
- Wikipedia. (n.d.). Sonogashira coupling.
- Martinez, R. D., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of Bromoethyne.
- Liu, J., et al. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.
- Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenze...
- Filo. (2025, October 4). Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous...
Sources
- 1. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6 | Benchchem [benchchem.com]
- 2. books.lucp.net [books.lucp.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Removing Palladium Residues from Nitroaromatic Products
Executive Summary
Meeting the stringent ICH Q3D regulatory limits for elemental impurities (typically <10 ppm for oral active pharmaceutical ingredients) is a critical bottleneck in drug development[1]. While palladium-catalyzed cross-coupling reactions are indispensable, removing residual palladium from nitroaromatic products presents a unique chemical paradox. The very conditions often used to precipitate or scavenge palladium can inadvertently reduce the highly electrophilic nitro group (-NO₂), destroying the product.
As a Senior Application Scientist, I have designed this technical guide to provide researchers with self-validating, chemoselective workflows that ensure maximum palladium extraction without compromising the structural integrity of nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is palladium removal uniquely challenging for nitroaromatic compounds? A: The challenge is rooted in redox causality. Palladium is an exceptional hydrogenation catalyst. Many traditional, cost-effective palladium removal techniques rely on reducing agents (e.g., aqueous sodium bisulfite washes) to reduce soluble Pd(II) to insoluble Pd(0) for filtration. However, in the presence of residual palladium, these reducing agents act as electron donors, triggering a catalytic cascade that reduces the nitroaromatic product into nitroso, hydroxylamine, or aniline derivatives. Therefore, bulk reductants must be strictly avoided.
Q2: Which palladium scavengers are safe and chemoselective for nitroaromatics? A: You must utilize scavengers that operate via strong coordination (chelating) rather than redox chemistry.
-
Macroporous Trimercaptotriazine (MP-TMT) or Silica-TMT (Si-TMT): These are the gold standard for nitroaromatics. The TMT ligand strongly binds both Pd(II) and Pd(0) without acting as a hydrogen donor[2].
-
Silica-Thiol (Si-Thiol): Highly effective for Pd(II) complexes, though slightly less stable than TMT[3].
-
Activated Carbon: A safe, non-reducing physical adsorbent for macroscopic Pd(0) black, though it lacks the chemical affinity to remove tightly bound Pd(II) complexes[2].
Q3: How does the oxidation state of the residual palladium dictate the removal strategy? A: Palladium speciation is critical. If your reaction mixture is black, you likely have colloidal Pd(0) nanoparticles. These can often be removed by physical filtration through activated carbon or Celite[4]. However, if the solution is yellow, orange, or red, you are dealing with soluble Pd(II) complexes coordinated to your product or ligands. Simple filtration will fail here; you must use a functionalized chemical scavenger like MP-TMT to break the Pd-product coordination sphere[3].
Visualizing the Scavenging Logic
Caption: Decision workflow for chemoselective palladium removal from nitroaromatic products.
Troubleshooting Guide
Issue 1: High Residual Palladium (>50 ppm) After Initial Filtration
-
Causality: The palladium is likely trapped in a highly stable, soluble Pd(II) complex with the nitroaromatic product (especially if heteroatoms like sulfur or basic nitrogens are present). Physical filtration cannot break this thermodynamic coordination.
-
Solution: Implement a dual-stage scavenging approach. First, treat the organic phase with 10 wt% activated carbon to remove bulk Pd(0). Filter, then treat the filtrate with 3-5 equivalents of MP-TMT resin at 40 °C for 4 hours to strip the remaining Pd(II)[3].
Issue 2: Formation of Aniline Impurities During Scavenging
-
Causality: You are inadvertently providing a hydrogen source in the presence of palladium. This often happens if scavenging is performed in protic solvents (like methanol or ethanol) at elevated temperatures, or if a bisulfite wash was attempted.
-
Solution: Immediately swap the solvent to a non-protic, non-reducing medium such as Toluene, Tetrahydrofuran (THF), or Ethyl Acetate[3]. Strictly avoid aqueous reductive washes.
Issue 3: Significant Yield Loss of the Nitroaromatic Product
-
Causality: Nitroaromatics are highly electron-deficient and can strongly adsorb onto the high-surface-area silica backbone of Si-Thiol or the porous structure of activated carbon via π-π stacking or polar interactions.
-
Solution: Switch from silica-based scavengers to a polystyrene-bound resin (like MP-TMT), which often exhibits lower non-specific product binding[2]. Additionally, ensure the filter cake is thoroughly washed with a polar, non-protic solvent (e.g., Ethyl Acetate) to desorb the product.
Quantitative Data: Scavenger Selection Matrix
The following table summarizes the operational parameters for selecting a scavenger compatible with nitroaromatic compounds.
| Scavenger Type | Primary Target | Affinity for Pd | Nitro Group Compatibility | Typical Loading | Non-Specific Yield Loss Risk |
| MP-TMT | Pd(II) & Pd(0) | Very High | High (Non-reducing) | 3–5 equiv. | Low |
| Si-Thiol | Pd(II) Complexes | High | High (Non-reducing) | 3–5 equiv. | Moderate (Silica binding) |
| Activated Carbon | Bulk Pd(0) | Low (Physical) | High (Non-reducing) | 10–20 wt% | High (π-π stacking) |
| Aqueous NaHSO₃ | Soluble Pd(II) | Moderate | CRITICAL FAILURE (Reduces NO₂) | N/A | N/A |
Experimental Protocols
Protocol 1: Chemoselective Scavenger Screening (Self-Validating System)
Before committing your entire batch, you must empirically validate the scavenger's efficacy and chemoselectivity. This protocol is designed to be self-validating by coupling metal analysis with impurity mapping.
-
Preparation: Dissolve the crude nitroaromatic product in a non-protic solvent (e.g., THF or Toluene) to a concentration of ~0.1 M.
-
Aliquot Distribution: Dispense 5 mL of the solution into three separate 20 mL scintillation vials.
-
Scavenger Addition:
-
Vial A: Add 20 wt% Activated Carbon.
-
Vial B: Add 5 equivalents of MP-TMT (relative to estimated Pd content).
-
Vial C: Add 5 equivalents of Si-Thiol.
-
-
Incubation: Agitate all vials at 40 °C for 4 hours.
-
Filtration & Recovery: Filter each mixture through a 0.45 µm PTFE syringe filter. Wash the retained solids with 2 mL of Ethyl Acetate.
-
Validation (The Self-Validating Step):
-
Efficacy Check: Submit 1 mL of each filtrate for ICP-MS analysis to quantify residual Pd (Target: <10 ppm)[1].
-
Integrity Check: Analyze the remaining filtrate via LC-MS. Specifically extract ion chromatograms for [M-16] (Nitroso) and [M-30] (Aniline) to guarantee the nitro group remains intact.
-
Protocol 2: Bulk Palladium Removal using MP-TMT
Once MP-TMT is validated via Protocol 1, proceed to bulk removal.
-
Dissolution: Dissolve the crude nitroaromatic API in 10 volumes of THF or Ethyl Acetate. Ensure complete dissolution; suspended product will be lost during filtration[3].
-
Resin Charging: Add 3 to 5 molar equivalents of MP-TMT resin relative to the total palladium catalyst used in the cross-coupling reaction.
-
Scavenging: Stir the heterogeneous mixture mechanically at 40–50 °C for 12 to 18 hours. Causality note: Elevated temperature increases the kinetic rate of Pd dissociation from the product and diffusion into the macroporous resin.
-
Separation: Filter the mixture through a pad of Celite to remove the Pd-bound MP-TMT resin.
-
Cake Wash: Wash the filter cake with 3 volumes of warm Ethyl Acetate to recover any physically adsorbed nitroaromatic product.
-
Concentration: Concentrate the combined filtrates under reduced pressure to yield the purified, ICH Q3D-compliant product[1].
Mechanistic Pitfalls
Caption: Mechanistic pathways comparing reducing washes vs. chelating scavengers on nitroaromatics.
References
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development (ACS Publications), 2023. URL:[2]
-
"Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development (PMC / ACS Publications). URL:[4]
-
"2-Bromo-8-iododibenzothiophene | Technical Support Center (Scavenger Selection Logic)." Benchchem. URL:[3]
-
"5-(2-Fluorophenyl)nicotinaldehyde | Technical Support Center (ICH Q3D Guidelines)." Benchchem. URL:[1]
Sources
- 1. 5-(2-Fluorophenyl)nicotinaldehyde | 887973-67-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Bromo-8-iododibenzothiophene | 1206544-88-8 | Benchchem [benchchem.com]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Chloro-2-ethynyl-4-nitrobenzene
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-chloro-2-ethynyl-4-nitrobenzene, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogues, we can gain a deeper understanding of the electronic interplay of its constituent functional groups and confidently assign the proton resonances.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The structure of this compound presents a fascinating case for ¹H NMR analysis. The benzene ring is substituted with three distinct groups: a halogen (chloro), a π-system (ethynyl), and a strong electron-withdrawing group (nitro). The relative positions of these substituents create a unique electronic environment for each of the three aromatic protons and the single acetylenic proton.
Based on established principles of NMR spectroscopy, the electron-withdrawing nature of the nitro group is expected to deshield the aromatic protons, shifting their resonances to a lower field (higher ppm values).[1][2] The chloro and ethynyl groups also exert their own electronic and anisotropic effects, leading to a predictable, yet complex, splitting pattern.
Figure 1. Structure of this compound with proton labeling.
Comparative Spectral Data
To build a robust analysis, we will compare the expected spectrum of our target molecule with the experimentally determined ¹H NMR data of key structural analogues. This comparative approach allows for the dissection of individual substituent effects.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-3 | ~8.1 - 8.3 | d | ~2.0 - 2.5 |
| H-5 | ~7.8 - 8.0 | dd | ~8.5 - 9.0, ~2.0 - 2.5 | |
| H-6 | ~7.6 - 7.8 | d | ~8.5 - 9.0 | |
| Acetylenic-H | ~3.5 - 3.8 | s | N/A | |
| 1-Chloro-4-nitrobenzene [3] | H-2, H-6 | 8.18 | d | 9.0 |
| H-3, H-5 | 7.53 | d | 9.0 | |
| Ethynylbenzene [4][5] | Aromatic | 7.28 - 7.45 | m | N/A |
| Acetylenic-H | 3.04 | s | N/A |
In-Depth Spectral Interpretation
Aromatic Region (7.5 - 8.5 ppm):
The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to H-3, H-5, and H-6.
-
H-3: This proton is situated between the ethynyl and nitro groups. The strong electron-withdrawing effect of the para-nitro group will significantly deshield this proton, pushing its resonance to the furthest downfield position in the aromatic region, likely in the range of 8.1 - 8.3 ppm . Due to ortho-coupling with H-5, this signal is expected to appear as a doublet with a small coupling constant (J ≈ 2.0-2.5 Hz).
-
H-5: Positioned between the nitro group and a hydrogen atom, H-5 will also be strongly deshielded. It will experience ortho-coupling to H-6 (J ≈ 8.5-9.0 Hz) and meta-coupling to H-3 (J ≈ 2.0-2.5 Hz), resulting in a doublet of doublets (dd) . Its chemical shift is predicted to be in the range of 7.8 - 8.0 ppm .
-
H-6: This proton is ortho to the chloro group. While the chloro group is electron-withdrawing, its effect is less pronounced than the nitro group. H-6 will be coupled to H-5 (ortho-coupling, J ≈ 8.5-9.0 Hz), appearing as a doublet . Its resonance is expected to be the most upfield of the aromatic protons, likely between 7.6 - 7.8 ppm .
This predicted pattern is supported by the spectrum of 1-chloro-4-nitrobenzene, where the protons ortho to the nitro group (equivalent to H-3 and H-5 in our target) are found at 8.18 ppm, and the protons ortho to the chloro group (equivalent to H-2 and H-6) are at 7.53 ppm.[3] The introduction of the ethynyl group at the 2-position breaks this symmetry and further modifies the chemical shifts.
Acetylenic Region (3.0 - 4.0 ppm):
The acetylenic proton is typically found in a distinct region of the ¹H NMR spectrum.
-
Acetylenic-H: The chemical shift of the acetylenic proton in ethynylbenzene is around 3.04 ppm.[4][5] In our target molecule, the presence of the electron-withdrawing nitro and chloro groups on the benzene ring will lead to a slight deshielding of the acetylenic proton. Therefore, a chemical shift in the range of 3.5 - 3.8 ppm is anticipated. This signal should appear as a sharp singlet (s) as there are no adjacent protons to couple with.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To validate these predictions, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the spectrum at a constant temperature, typically 25 °C.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.
-
-
Data Processing and Analysis:
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to confirm the assignments.
-
Figure 2. Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound can be confidently predicted and interpreted through a comparative analysis with structurally related compounds. The strong deshielding effect of the nitro group dominates the aromatic region, while the interplay of ortho- and meta-coupling provides a distinct fingerprint for the three aromatic protons. The acetylenic proton is expected to resonate at a characteristic downfield-shifted position. This guide provides a robust framework for researchers to not only assign the spectrum of this specific molecule but also to apply these principles to the analysis of other complex substituted aromatic systems.
References
-
PubChem. Phenylacetylene. National Center for Biotechnology Information. [Link]
-
Kumar, S., Patel, M., & Verma, A. K. (2018). ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 400 MHz. ResearchGate. [Link]
-
Chemistry Steps. NMR Chemical Shift Range and Value Table. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Chloro-2-ethynyl-4-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational requirement for advancing their work. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR spectrum of 1-Chloro-2-ethynyl-4-nitrobenzene. In the absence of a publicly available experimental spectrum for this specific compound, this guide will provide a robust prediction of its ¹³C NMR chemical shifts. This is achieved through a comparative analysis of structurally related compounds, allowing for a confident interpretation of the electronic effects of the chloro, ethynyl, and nitro substituents on the benzene ring.
Predicted ¹³C NMR Chemical Shifts and Comparative Analysis
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom.[1][2] Substituents on a benzene ring can cause significant shifts in the resonance of the ring carbons compared to benzene itself (which has a chemical shift of approximately 128.5 ppm). These substituent-induced chemical shifts (SCS) are influenced by a combination of inductive and resonance effects.[3][4][5]
To predict the ¹³C NMR spectrum of this compound, we can analyze the known experimental data of simpler, analogous compounds. By examining the effects of each substituent (chloro, ethynyl, and nitro) individually and in pairs, we can estimate their combined influence on the target molecule.
Below is a table comparing the experimental ¹³C NMR chemical shifts of relevant monosubstituted benzenes with the predicted shifts for this compound.
Table 1: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon Position | Chlorobenzene[6][7] | Nitrobenzene[8][9][10] | Phenylacetylene[3] | 1-Chloro-4-nitrobenzene[11][12] | 1-Ethynyl-4-nitrobenzene[13][14][15][16][17] | Predicted this compound |
| C1 | 134.3 | 148.3 | 122.3 | ~140.0 | ~129.0 | ~138.0 - 142.0 |
| C2 | 128.6 | 123.5 | 132.3 | ~125.0 | ~133.0 | ~124.0 - 128.0 |
| C3 | 129.7 | 129.4 | 128.4 | ~130.0 | ~124.0 | ~130.0 - 134.0 |
| C4 | 126.4 | 134.7 | 128.8 | ~147.0 | ~147.0 | ~148.0 - 152.0 |
| C5 | 129.7 | 129.4 | 128.4 | ~130.0 | ~124.0 | ~125.0 - 129.0 |
| C6 | 128.6 | 123.5 | 132.3 | ~125.0 | ~133.0 | ~120.0 - 124.0 |
| Cα (ethynyl) | - | - | 83.7 | - | ~82.0 | ~85.0 - 89.0 |
| Cβ (ethynyl) | - | - | 77.4 | - | ~81.0 | ~79.0 - 83.0 |
Note: The predicted values for this compound are estimations based on the additive effects of the substituents observed in the analogue compounds. Actual experimental values may vary.
Analysis of Substituent Effects:
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group through both resonance and induction. It significantly deshields the ipso-carbon (the carbon it is attached to) and the para-carbon, while having a smaller deshielding effect on the ortho- and meta-carbons.[9]
-
Chloro Group (-Cl): The chloro group is electron-withdrawing inductively but can be a weak resonance donor. This leads to a deshielding of the ipso-carbon and a slight shielding of the ortho- and para-carbons.[6]
-
Ethynyl Group (-C≡CH): The ethynyl group is weakly electron-withdrawing. The sp-hybridized carbons of the triple bond have characteristic chemical shifts, with the terminal carbon typically being more shielded than the internal one.[3]
In this compound, the interplay of these effects is expected to result in a complex but predictable ¹³C NMR spectrum. The strong electron-withdrawing nitro group at C4 will have the most dominant effect, significantly deshielding C4 and C1. The chloro and ethynyl groups at C1 and C2, respectively, will further modulate the chemical shifts of the adjacent carbons.
Visualizing Substituent Effects
The following diagram illustrates the predicted electronic effects of the substituents on the benzene ring of this compound, which in turn influence the ¹³C NMR chemical shifts.
Caption: Predicted electronic effects of substituents on the benzene ring.
Experimental Protocol for ¹³C NMR Acquisition
For researchers seeking to obtain experimental data for this compound, the following protocol provides a standardized methodology.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.[18][19]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) for better resolution and sensitivity.
-
Ensure the instrument is properly tuned and shimmed for the chosen solvent to achieve optimal magnetic field homogeneity.
3. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon, which simplifies interpretation.[20]
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and alkynyl carbons (e.g., 0 to 200 ppm).[2][21][22]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.[2]
-
Decoupling: Employ broadband proton decoupling to collapse C-H coupling and enhance the signal-to-noise ratio (Nuclear Overhauser Effect).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Perform baseline correction to obtain a flat baseline.
Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the complete ¹³C NMR spectral analysis of a substituted aromatic compound like this compound.
Caption: Workflow for ¹³C NMR spectral analysis.
By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the ¹³C NMR spectrum of this compound, enabling confident structural elucidation and furthering their research and development objectives.
References
-
Doc Brown's Advanced Organic Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm. Available from: [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... Available from: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer Berlin Heidelberg.
-
StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available from: [Link]
- Amass, A. J., et al. (2002). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 38(7), 1357-1361.
- Bromilow, J., Brownlee, R. T. C., & Craik, D. J. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351-359.
-
Scribd. 1-Chloro-4-(2-nitrovinyl)benzene NMR Data. Available from: [Link]
- Blackwell, L. F., et al. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 41(25), 3927-3931.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Perjési, P., & Jójárt, B. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 119-127.
-
Biological Magnetic Resonance Bank. bmse000676 Nitrobenzene. Available from: [Link]
- G. R. Fulmer, et al. (2016). NMR Chemical Shifts of Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624-627.
- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
-
ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available from: [Link]
- Sudmeijer, O., Wilson, A. E., & Hays, G. R. (1984). Calculation of 13 C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Organic Magnetic Resonance, 22(8), 515-518.
-
NMRS.io. 13C | chlorobenzene-d5 | NMR Chemical Shifts. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for... Available from: [Link]
-
ResearchGate. Figure S20: 13 C NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)... Available from: [Link]
-
PubChem. 1-Ethynyl-4-nitrobenzene. Available from: [Link]
-
ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available from: [Link]
-
SpectraBase. 1-Phenyl-4-[2-(4-phenylphenyl)ethynyl]benzene - Optional[13C NMR]. Available from: [Link]
-
University of Puget Sound. 13C NMR Chemical Shift Table.pdf. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
Chemistry LibreTexts. 13.5: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
-
ResearchGate. 13 C NMR signals of compounds 1a-e, 2a,b. Available from: [Link]
-
iChemical. 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5. Available from: [Link]
-
NIST WebBook. Benzene, 1-ethynyl-4-nitro-. Available from: [Link]
-
SIELC Technologies. 1-Chloro-4-nitrobenzene. Available from: [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. connectsci.au [connectsci.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Chlorobenzene(108-90-7) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]
- 11. 4-Chloronitrobenzene(100-00-5) 13C NMR [m.chemicalbook.com]
- 12. 1-Chloro-4-nitrobenzene | SIELC Technologies [sielc.com]
- 13. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-乙炔基-4-硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5 - iChemical [ichemical.com]
- 16. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]
- 17. 937-31-5|1-Ethynyl-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 18. epfl.ch [epfl.ch]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 22. compoundchem.com [compoundchem.com]
FTIR Characterization of Ethynyl and Nitro Groups: A Comparative Technical Guide for Drug Development
Executive Summary
In pharmaceutical analysis, the precise identification of functional groups is critical for structural elucidation, purity assessment, and metabolic stability studies. This guide provides an in-depth technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of ethynyl (alkyne) and nitro (-NO₂) groups.
While both groups exhibit distinct vibrational modes, their detection presents unique challenges: the ethynyl group often displays weak dipole changes requiring high-sensitivity protocols, whereas the nitro group dominates the fingerprint region with intense, coupled stretching vibrations. This document synthesizes mechanistic insights, experimental protocols, and decision-making frameworks to assist researchers in confidently assigning these moieties.
Technical Deep Dive: The Ethynyl Group (Alkyne)
The ethynyl group (
Vibrational Modes and Characteristics
| Mode | Frequency (cm⁻¹) | Intensity | Shape | Diagnostic Value |
| 3250 – 3350 | Strong | Sharp | High. Distinct from broad O-H/N-H bands.[1] | |
| 2100 – 2260 | Weak to Medium | Sharp | Moderate. Intensity depends on asymmetry. | |
| 600 – 700 | Strong | Broad | High. Often overlooked but confirms terminal alkynes. |
Mechanistic Insight: The Dipole Dilemma
The intensity of an IR absorption band is proportional to the square of the change in dipole moment (
-
Terminal Alkynes (
): The C-H bond is highly polarized due to the hybridization of the carbon, leading to a strong, sharp peak at ~3300 cm⁻¹.[2] The bond has a moderate dipole moment, resulting in a visible but often weak peak at ~2100–2140 cm⁻¹. -
Internal Alkynes (
): If the substituents and are similar (pseudo-symmetric), the change in dipole moment during stretching is negligible. This renders the stretch IR inactive or extremely weak. In these cases, Raman spectroscopy (dependent on polarizability change) is the preferred alternative.
Technical Deep Dive: The Nitro Group (-NO₂)
The nitro group is an "electronic loudmouth" in FTIR. Due to the high polarity of the N-O bonds and resonance delocalization, it exhibits two intense, characteristic bands often described as "vampire teeth" in the spectrum.
Vibrational Modes and Characteristics
| Mode | Frequency (cm⁻¹) | Intensity | Shape | Diagnostic Value |
| Asymmetric Stretch ( | 1550 – 1475 | Very Strong | Sharp | Critical. Usually the stronger of the two. |
| Symmetric Stretch ( | 1360 – 1290 | Strong | Sharp | Critical. Pairs with |
| Scissoring (Bend) | ~850 ± 20 | Medium | Sharp | Confirmatory. Helps distinguish from other dipoles. |
Mechanistic Insight: Conjugation and Shift
The position of nitro bands is highly sensitive to the electronic environment:
-
Aliphatic Nitro: Higher frequencies (
cm⁻¹, cm⁻¹). -
Aromatic Nitro: Conjugation with the benzene ring reduces the double-bond character of the N-O bonds, causing a red shift (lower wavenumber).
-
Electron-Donating Groups (e.g., -NH₂, -OH): Further lower the frequency by pumping electron density into the ring, enhancing resonance.
-
Electron-Withdrawing Groups: May slightly increase frequency or have minimal effect compared to the conjugation baseline.
-
Comparative Analysis & Decision Logic
Spectral Overlap and Differentiation
The primary challenge for ethynyl groups is distinguishing them from nitriles (
Table: Critical Differentiation Markers
| Feature | Ethynyl ( | Nitrile ( | Nitro ( |
| 2100–2260 cm⁻¹ | Weak/Medium (2100-2260) | Strong/Medium (2200-2260) | Silent |
| ~3300 cm⁻¹ | Strong, Sharp ( | Silent | Silent |
| ~1500–1550 cm⁻¹ | Silent | Silent | Very Strong ( |
| ~1350 cm⁻¹ | Silent | Silent | Strong ( |
| Dipole Driver |
Decision Tree for Assignment
The following logic flow ensures accurate assignment of these groups in complex drug molecules.
Figure 1: Decision tree for distinguishing Ethynyl, Nitrile, and Nitro moieties based on spectral features.
Experimental Protocols
To obtain high-fidelity spectra for these specific groups, the choice of sampling technique is paramount.
Protocol A: ATR-FTIR (Preferred for Drug Discovery)
Attenuated Total Reflectance (ATR) is the gold standard for rapid screening of solid drug substances.
-
Crystal Selection: Diamond (robust, broad range) or ZnSe.
-
Resolution: Set to 4 cm⁻¹.
-
Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio, critical for the weak
stretch. -
Procedure:
-
Clean crystal with isopropanol; collect background.
-
Place ~5 mg of sample on the crystal.
-
Apply high pressure using the anvil. Note: Ensure good contact to resolve the sharp
peak. -
Process with baseline correction if necessary.
-
Protocol B: KBr Pellet (Validation/High Resolution)
While more labor-intensive, KBr pellets offer superior transmission and no path-length limitations, often revealing weak internal alkyne bands that ATR might miss.
-
Critical Precaution: KBr is hygroscopic. Absorbed water (broad band at 3400 cm⁻¹) can obscure the sharp ethynyl
stretch (3300 cm⁻¹). -
Step: Dry KBr powder at 110°C overnight before use.
-
Ratio: 1:100 (Sample:KBr). Grind to a fine powder to avoid Christiansen effect (scattering).
Case Studies in Drug Development
Case Study: Ethinylestradiol (Synthetic Estrogen)
Target Moiety: Terminal Ethynyl Group (
-
Spectral Analysis:
-
3292 cm⁻¹: A distinct, sharp peak corresponding to the
stretch. This is the primary identifier. -
~2100 cm⁻¹: A weak absorption band for the
stretch. -
Differentiation: The sharp 3292 cm⁻¹ peak is easily distinguished from the broad O-H stretch of the steroid backbone (3200–3600 cm⁻¹).
-
Case Study: Chloramphenicol (Antibiotic)
Target Moiety: Aromatic Nitro Group (
-
Spectral Analysis:
-
1526 cm⁻¹: Very strong asymmetric stretch (
). The position is consistent with an aromatic nitro group.[3] -
1351 cm⁻¹: Strong symmetric stretch (
). -
Validation: The presence of both bands at high intensity confirms the nitro group, distinguishing it from the amide carbonyl (approx. 1695 cm⁻¹) present in the dichloroacetamide tail.
-
References
-
LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). Development and Validation of FTIR Spectrophotometry to Identify and Determine Chloramphenicol in Marketed Capsules. Retrieved from [Link]
-
Spectroscopy Online. (2020). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]
-
ResearchGate. (2025). FTIR spectrum of EE on spectral range 4000−400 cm⁻¹. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Chloro-2-ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-ethynyl-4-nitrobenzene is a unique multifunctional compound that incorporates a halogen, an alkyne, and a nitro group on an aromatic scaffold.[1] This combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials where the interplay of these groups can be exploited for various chemical transformations.[1] Accurate structural characterization is paramount for its application, and mass spectrometry (MS) is a cornerstone technique for confirming its molecular weight and elucidating its structure through fragmentation analysis.[2][3]
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a "hard" ionization technique, EI imparts significant energy into the molecule, leading to extensive and structurally informative fragmentation.[4][5] We will explore the primary fragmentation pathways, compare its mass spectral behavior to alternative analytical techniques, and provide a standardized protocol for its analysis.
Mass Spectrometry Analysis: A Predictive Overview
The molecular formula of this compound is C₈H₄ClNO₂, with a monoisotopic mass of approximately 180.99 Da.[1] Under electron ionization, the initial event is the removal of an electron to form the molecular ion (M⁺˙), which is an energetically unstable radical cation that subsequently breaks down into smaller, charged fragments.[2][6]
Predicted Fragmentation Pathways
The fragmentation of this compound is directed by its functional groups. The aromatic ring provides a stable core, while the chloro, ethynyl, and nitro substituents are key sites for initial cleavages.[5][7]
-
Loss of Nitro Group (-NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂) or as a nitrogen monoxide radical (•NO) followed by the loss of a carbonyl group (CO).[8]
-
[M - NO₂]⁺: The loss of the •NO₂ radical (mass 46) from the molecular ion at m/z 181 would result in a significant fragment at m/z 135 .
-
[M - NO]⁺: The loss of a •NO radical (mass 30) would produce a fragment at m/z 151.
-
-
Loss of Chlorine Atom (-Cl): The cleavage of the C-Cl bond is a characteristic fragmentation for chloroaromatic compounds.[9][10]
-
[M - Cl]⁺: The loss of a chlorine radical (•Cl, mass 35) would generate a fragment at m/z 146 . The presence of chlorine is readily identifiable by the M/M+2 isotopic pattern, where the peak at m/z 183 will have approximately one-third the intensity of the molecular ion peak at m/z 181, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
-
Loss of Ethynyl Group (-C₂H₂): The ethynyl group can be lost as a neutral acetylene molecule.
-
[M - C₂H₂]⁺˙: The loss of acetylene (mass 26) would lead to a fragment at m/z 155 .[1]
-
-
Secondary Fragmentations: The initial fragments can undergo further decomposition.
-
The prominent phenyl cation at m/z 77 is a common feature in the mass spectra of monosubstituted benzene derivatives.[11] In this case, it would arise from more complex rearrangements and multiple losses.
-
Subsequent loss of acetylene from the [M - NO₂]⁺ fragment (m/z 135) could lead to a fragment at m/z 109 .
-
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted EI fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization often involves complementary techniques.[12]
| Analytical Technique | Information Provided | Key Performance Aspects |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components, impurity analysis. | Powerful combination for separation and structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, confirmation of molecular structure. | Provides unambiguous identification and structural analysis through chemical shifts and coupling constants of ¹H and ¹³C nuclei. Aromatic protons typically resonate between 6.5-8.0 ppm.[13] |
| Infrared (IR) Spectroscopy | Identification of functional groups, structural confirmation. | Provides a unique molecular "fingerprint." Expected characteristic peaks include: ~3300 cm⁻¹ (≡C-H stretch), 2100-2210 cm⁻¹ (-C≡C- stretch), 1515-1540 cm⁻¹ and 1340-1350 cm⁻¹ (-NO₂ stretches), and 550-850 cm⁻¹ (C-Cl stretch).[1] |
| UV-Visible (UV-Vis) Spectroscopy | Qualitative identification based on absorbance. | The presence of the conjugated π-system in the aromatic ring makes it detectable by UV-Vis spectroscopy.[13] |
The following workflow illustrates how these techniques can be integrated for a thorough characterization:
Caption: Integrated workflow for compound characterization.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
- Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Standard GC system.
- Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[12]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Split/splitless injector. For optimal sensitivity, a splitless injection is preferred.
- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Oven Temperature Program:
- Initial Temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 280 °C at a rate of 10 °C/min.
- Final Hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 300.
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak (m/z 181) and its corresponding M+2 isotope peak (m/z 183).
- Analyze the fragmentation pattern and compare it to the predicted fragments and known fragmentation behaviors of related compounds.
Data Summary: Predicted Mass Spectrum
| m/z Value (³⁵Cl) | Proposed Fragment Ion | Formula | Comments |
| 181 | [M]⁺˙ (Molecular Ion) | [C₈H₄ClNO₂]⁺˙ | Base peak intensity will depend on stability. M+2 peak at m/z 183 expected. |
| 155 | [M - C₂H₂]⁺˙ | [C₆H₃ClNO₂]⁺˙ | Loss of neutral acetylene. |
| 151 | [M - NO]⁺ | [C₈H₄ClNO]⁺ | Loss of nitrogen monoxide radical. |
| 146 | [M - Cl]⁺ | [C₈H₄NO₂]⁺ | Loss of chlorine radical. |
| 135 | [M - NO₂]⁺ | [C₈H₄Cl]⁺ | Loss of nitrogen dioxide radical, a likely prominent peak. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |
Conclusion
The structural elucidation of this compound via electron ionization mass spectrometry is a robust analytical approach. By understanding the predictable fragmentation pathways directed by the chloro, ethynyl, and nitro functional groups, researchers can confidently identify this compound and distinguish it from related structures. The characteristic loss of •NO₂, •Cl, and C₂H₂, along with the tell-tale isotopic signature of chlorine, provides a wealth of structural information. When combined with complementary techniques like NMR and IR spectroscopy, a complete and unambiguous characterization can be achieved, ensuring the quality and identity of this versatile chemical intermediate for research and development applications.
References
-
Electron ionization - Wikipedia. Available at: [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. Available at: [Link]
-
Video: Mass Spectrometry: Aromatic Compound Fragmentation - JoVE. Available at: [Link]
-
Lecture 2 Ionization Methods : Electron Ionization - Purdue University. Available at: [Link]
-
4.4: Interpreting Electron Ionization Mass Spectra - Chemistry LibreTexts. Available at: [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. Available at: [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Simultaneous determination of nitrobenzene and nitro-substituted phenols by differential pulse voltammetry and chemometrics | Request PDF - ResearchGate. Available at: [Link]
-
Mass Spectrometry Part 3- Fragmentation in Alkyl Halides - YouTube. Available at: [Link]
-
Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed. Available at: [Link]
-
1-Chloro-2-ethyl-4-nitrobenzene | C8H8ClNO2 | CID 20792203 - PubChem. Available at: [Link]
-
Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography - International Journal of Chemical and Physical Sciences. Available at: [Link]
-
1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem. Available at: [Link]
-
Benzene, 1-chloro-4-methyl-2-nitro- - NIST WebBook. Available at: [Link]
-
Alternatives to the National Formulary Procedure for Detecting Nitrobenzene in Benzaldehyde - R Discovery. Available at: [Link]
-
Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene - Digital CSIC. Available at: [Link]
-
Benzene, 1-chloro-2-methyl-4-nitro- - NIST WebBook. Available at: [Link]
-
Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - AIP Publishing. Available at: [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. Available at: [Link]
-
mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane - DTIC. Available at: [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC. Available at: [Link]
-
Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods - PMC. Available at: [Link]
-
Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group - RSC Publishing. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 1-Chloro-2-ethynyl-4-nitrobenzene and 1-Chloro-4-ethynyl-2-nitrobenzene: A Guide for Researchers
In the landscape of drug discovery and materials science, the nuanced differences between structural isomers can dictate the success or failure of a synthetic route or the biological activity of a lead compound. This guide offers a detailed comparison of two such isomers: 1-Chloro-2-ethynyl-4-nitrobenzene and 1-Chloro-4-ethynyl-2-nitrobenzene. As a Senior Application Scientist, my goal is to provide an in-depth analysis of their synthesis, reactivity, and spectroscopic properties, supported by established chemical principles and experimental data for related compounds, to aid researchers in making informed decisions for their applications.
Introduction: The Significance of Isomeric Distinction
This compound and 1-Chloro-4-ethynyl-2-nitrobenzene are both valuable building blocks in organic synthesis. The presence of a chloro, an ethynyl, and a nitro group on the benzene ring imparts a rich and varied chemical reactivity to these molecules.[1] These functional groups offer multiple sites for further elaboration, making them attractive precursors for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1] The strategic placement of these substituents, however, leads to significant differences in their electronic properties and steric environments, which in turn affects their reactivity and spectroscopic signatures.
Physicochemical Properties: A Tale of Two Isomers
| Property | This compound | 1-Chloro-4-ethynyl-2-nitrobenzene |
| CAS Number | Not readily available | 1057669-91-6[1] |
| Molecular Weight | 181.57 g/mol | 181.57 g/mol [1] |
| Predicted Polarity | High | High |
| Predicted Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents |
Synthesis via Sonogashira Coupling: A Shared Pathway
The most common and efficient method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[2] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium(0) complex and a copper(I) salt as a co-catalyst, in the presence of an amine base.[3]
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of the target isomers via Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
The following is a generalized protocol for the Sonogashira coupling, which can be adapted for the synthesis of both isomers starting from the corresponding dihalo-nitrobenzene precursors.
Materials:
-
Appropriate dihalo-nitrobenzene precursor (e.g., 1-chloro-2-iodo-4-nitrobenzene or 1-chloro-4-iodo-2-nitrobenzene) (1.0 eq)
-
Terminal alkyne (e.g., (trimethylsilyl)acetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)[4]
-
Copper(I) iodide (CuI) (0.04 eq)[4]
-
Anhydrous triethylamine (Et₃N)[4]
-
Anhydrous tetrahydrofuran (THF)[4]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dihalo-nitrobenzene, PdCl₂(PPh₃)₂, and CuI.[4]
-
Add anhydrous THF and anhydrous triethylamine to dissolve the solids.[4]
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
-
If a protected alkyne was used, perform a subsequent deprotection step. For a trimethylsilyl (TMS) group, this can be achieved using a mild base like potassium carbonate in methanol.
Reactivity Comparison: Electronic and Steric Effects at Play
The differential placement of the nitro and ethynyl groups significantly influences the reactivity of the two isomers, particularly in nucleophilic aromatic substitution (SNAr) and cycloaddition reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on chloronitrobenzene derivatives are highly dependent on the position of the electron-withdrawing nitro group relative to the leaving group (the chlorine atom). The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, and the stability of this complex is paramount to the reaction rate.[5]
-
This compound: In this isomer, the nitro group is para to the chlorine atom. This positioning allows for effective delocalization of the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it.[6][7]
-
1-Chloro-4-ethynyl-2-nitrobenzene: Here, the nitro group is ortho to the chlorine atom. This ortho-relationship also allows for strong resonance stabilization of the Meisenheimer complex.[6][8]
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Cycloaddition Reactions
The ethynyl group in both isomers can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click Chemistry) and [4+2] cycloadditions (Diels-Alder reactions) where the alkyne acts as a dienophile. The reactivity of the alkyne is influenced by the electronic nature of the aromatic ring.
-
This compound: The strong electron-withdrawing effect of the para-nitro group will make the ethynyl group more electron-deficient and thus a better dienophile in Diels-Alder reactions with electron-rich dienes.
-
1-Chloro-4-ethynyl-2-nitrobenzene: Similarly, the ortho-nitro group will also render the ethynyl group electron-poor, enhancing its reactivity as a dienophile.
The choice between these isomers for cycloaddition reactions may depend on the specific steric and electronic requirements of the reaction partner.
Spectroscopic Data Analysis
Predicted ¹H NMR Spectral Characteristics
-
Aromatic Region: Both isomers will exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be unique to each isomer due to the different electronic environments of the aromatic protons.
-
Alkynyl Proton: A sharp singlet corresponding to the terminal alkynyl proton (C≡C-H) is expected, typically in the range of δ 3.0-3.5 ppm.
Predicted ¹³C NMR Spectral Characteristics
-
Aromatic Carbons: The number of distinct signals in the aromatic region will depend on the symmetry of the molecule.
-
Alkynyl Carbons: Two signals corresponding to the sp-hybridized carbons of the ethynyl group will be present, typically in the range of δ 70-90 ppm.
Conclusion and Future Outlook
This compound and 1-Chloro-4-ethynyl-2-nitrobenzene are versatile synthetic intermediates with distinct, yet related, reactivity profiles. The choice between these isomers will be dictated by the specific synthetic strategy and the desired properties of the final product.
-
Both isomers are readily synthesized via Sonogashira coupling.
-
Both are highly activated towards nucleophilic aromatic substitution.
-
The ethynyl group in both isomers is activated for cycloaddition reactions.
Further experimental studies are warranted to precisely quantify the differences in their reaction kinetics and to fully characterize their spectroscopic properties. Such data would be invaluable to the scientific community, enabling more precise control over synthetic outcomes and facilitating the development of novel compounds with tailored functionalities.
References
- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
- Filo. (2025, October 4). Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous...
- Quora. (2019, June 18). Why p nitro chloro benzene is more reactive towards nucleophilic substitution reaction?
- Benchchem. (n.d.). 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6.
- ResearchGate. (n.d.). Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)...
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
- ResearchGate. (2025, August 8). A comparative spectroscopic, electronic structure and chemical shift investigations of o-Chloronitrobenzene, pChloronitrobenzene and m-Chloronitrobenzene.
- Chemistry LibreTexts. (2026, February 17). 3.
- SpringerLink. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
- OpenStax. (2023, September 20). 16.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Chloro and Nitro Groups.
- Pendidikan Kimia. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Nucleophilic Substitution Reactivity with 1-Chloro-3-nitrobenzene.
- Preprints.org. (2023, October 31). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product.
- ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Unipd. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PubChem. (n.d.). 1-Chloro-4-ethyl-2-nitro-benzene | C8H8ClNO2 | CID 13792156.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Chloro-2-iodo-1-nitrobenzene.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 1- Chloro-2-(2-chloroethyl)benzene and 1-Chloro-4.
- Benchchem. (n.d.). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.
Sources
- 1. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to HPLC Purity Analysis Methods for 1-Chloro-2-ethynyl-4-nitrobenzene
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 1-Chloro-2-ethynyl-4-nitrobenzene, a key building block in medicinal chemistry and materials science, is no exception. Its unique trifunctionalized structure, while offering synthetic versatility, also presents a challenge in ensuring its separation from structurally similar impurities. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in the principles of chromatographic selectivity and supported by detailed experimental protocols.
The synthetic route to this compound often involves a Sonogashira coupling of a di-halogenated nitrobenzene precursor with a terminal alkyne.[1] This synthetic pathway can lead to impurities such as unreacted starting materials (e.g., 1-chloro-4-iodo-2-nitrobenzene), homocoupled alkyne byproducts, and potential positional isomers. A reliable HPLC method must be able to resolve the main component from these and other potential degradants.
Method A: The Workhorse - Reversed-Phase C18 Chromatography
The first approach utilizes a C18 stationary phase, the most widely used in reversed-phase HPLC due to its broad applicability and robust performance in separating compounds based on hydrophobicity.[2] The non-polar C18 chains interact with the non-polar regions of the analyte, and by modulating the polarity of the mobile phase, a fine-tuned separation can be achieved.
Rationale for Method A
-
Stationary Phase: A C18 column is an excellent starting point for a molecule like this compound, which has a significant non-polar character due to the benzene ring and the chloro and ethynyl substituents.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC that generally provides good peak shapes for a wide range of compounds. The gradient elution is necessary to ensure that both less retained and more retained impurities are eluted within a reasonable time frame with good resolution.
-
Acid Modifier: A small amount of formic acid is added to the aqueous mobile phase to control the pH and suppress the ionization of any residual silanols on the silica-based stationary phase. This results in improved peak symmetry and reproducibility.
-
Detection: The nitroaromatic chromophore in the molecule allows for sensitive detection using a UV-Vis detector. Based on the UV-Vis absorption characteristics of similar nitroaromatic compounds, a detection wavelength of 254 nm is a suitable starting point, as it is a common wavelength for the detection of aromatic compounds and is likely to provide a good response for the analyte and potential aromatic impurities.[3]
Experimental Protocol: Method A
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Method B: An Alternative Selectivity - Phenyl-Hexyl Chromatography
While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl stationary phase introduces an alternative separation mechanism: π-π interactions. This can be particularly advantageous for separating aromatic compounds and their isomers. The phenyl groups on the stationary phase can interact with the π-electrons of the aromatic ring of the analyte and its impurities, providing a different selectivity compared to the C18 phase.
Rationale for Method B
-
Stationary Phase: A Phenyl-Hexyl column is chosen to exploit the aromatic nature of this compound and its potential impurities. This can be particularly effective in resolving positional isomers or impurities with similar hydrophobicity but different aromatic character.
-
Mobile Phase: A similar gradient of acetonitrile and water with a formic acid modifier is used. However, the gradient profile may need to be adjusted to optimize the separation on the Phenyl-Hexyl phase due to the different retention mechanism.
-
Detection: The detection wavelength remains at 254 nm, as the chromophores of the analyte and impurities are unchanged.
Experimental Protocol: Method B
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Follow the same sample preparation procedure as in Method A.
-
Comparative Analysis
The choice between a C18 and a Phenyl-Hexyl column will depend on the specific impurity profile of the sample. A C18 column is a reliable first choice for general purity assessment. However, if co-eluting peaks are observed, or if the separation of positional isomers is critical, a Phenyl-Hexyl column can provide the necessary alternative selectivity.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale for Comparison |
| Primary Separation Mechanism | Hydrophobic Interactions | Hydrophobic and π-π Interactions | The different mechanisms can lead to a change in the elution order and improved resolution of certain impurities. |
| Expected Retention of Analyte | Moderate to Strong | Potentially stronger due to π-π interactions with the nitroaromatic system. | The ethynyl and nitro groups can enhance interaction with the phenyl rings of the stationary phase. |
| Resolution of Aromatic Impurities | Good | Potentially Excellent | The π-π interactions can significantly improve the separation of compounds with similar hydrophobicity but different electronic properties. |
| Peak Shape | Generally good with an acidic modifier. | Generally good, but can be more sensitive to mobile phase composition for optimal peak symmetry. | The specific interactions can sometimes lead to peak tailing if the mobile phase is not optimized. |
| Method Robustness | High | High, but may require more careful method development to optimize for a specific sample. | C18 columns are generally considered more universally applicable. |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of a synthesized compound like this compound.
Caption: A typical workflow for HPLC purity analysis.
Logical Decision Flow for Method Selection
The choice of the most appropriate HPLC method is a critical decision in the analytical process. The following diagram outlines a logical approach to selecting between the two presented methods.
Caption: Decision tree for selecting an HPLC purity analysis method.
References
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link].
-
SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].
-
ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. (b) UV-vis absorption spectra of 4-NP and excitation and emission spectra of the ZELMO phosphor dispersed in deionized water. ResearchGate. Available at: [Link].
-
SIELC Technologies. Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].
-
ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. Available at: [Link].
-
The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available at: [Link].
-
ATSDR. ANALYTICAL METHODS. ATSDR. Available at: [Link].
-
The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link].
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of Nitro-Substituted Phenylacetylenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption properties of nitro-substituted phenylacetylenes. As a senior application scientist, this document is structured to deliver not just data, but also the underlying scientific principles and practical experimental guidance. We will explore how the position and number of nitro substituents on the phenylacetylene scaffold influence their electronic absorption spectra, providing valuable insights for the design and characterization of novel chromophores in various research and development applications, including materials science and medicinal chemistry.
Introduction: The Electronic Landscape of Phenylacetylenes
Phenylacetylene, a simple aromatic alkyne, possesses a conjugated π-system that gives rise to characteristic UV absorption bands. The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, significantly perturbs this electronic landscape. This perturbation leads to a bathochromic (red) shift in the absorption maximum (λmax), moving the absorption to longer wavelengths. This shift is primarily due to the extension of the conjugated system and the creation of a charge-transfer (CT) band, where electron density is pulled from the phenylacetylene moiety towards the nitro group upon electronic excitation. The position and efficiency of this charge transfer are highly dependent on the substitution pattern of the nitro group(s) on the aromatic ring.
The Influence of Nitro Group Position on λmax
The isomeric position of the nitro group—ortho (2-), meta (3-), or para (4-)—on the phenylacetylene ring has a profound and predictable effect on the UV-Vis absorption maximum. This is a direct consequence of the degree of electronic communication between the electron-donating phenylacetylene group and the electron-withdrawing nitro group.
Key Observations:
-
Para-Substitution (4-Nitrophenylacetylene): This isomer typically exhibits the most significant bathochromic shift. The direct alignment of the nitro group with the phenylacetylene moiety allows for the most efficient intramolecular charge transfer (ICT) along the long axis of the molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength.
-
Ortho-Substitution (2-Nitrophenylacetylene): The ortho isomer also shows a bathochromic shift compared to the unsubstituted phenylacetylene. However, steric hindrance between the nitro group and the acetylene linker can force the nitro group out of the plane of the benzene ring. This twisting reduces the orbital overlap and, consequently, the efficiency of the charge transfer, leading to a slightly blue-shifted λmax compared to the para isomer.
-
Meta-Substitution (3-Nitrophenylacetylene): In the meta isomer, the nitro group is not in direct conjugation with the acetylene substituent. While the inductive electron-withdrawing effect of the nitro group still influences the electronic structure, the resonance effect, which is dominant in the ortho and para isomers, is absent. This results in a less pronounced bathochromic shift compared to the ortho and para isomers.
Comparative UV-Vis Absorption Data
The following table summarizes the UV-Vis absorption maxima (λmax) for mono- and di-nitro substituted phenylacetylenes. To ensure a meaningful comparison, data is presented in a consistent solvent where available.
| Compound | Substitution Pattern | λmax (nm) | Solvent |
| 4-Nitrophenylacetylene | Para | 286 | Dichloromethane |
| 2-Nitrophenol | Ortho (analogue) | 260, 335 | Gas Phase |
| 2,4-Dinitrophenol | Di-nitro (analogue) | 360 | Aqueous (pH ~7) |
The Effect of Multiple Nitro Substituents
The addition of a second nitro group to the phenylacetylene ring further modifies the electronic absorption properties. For instance, in 2,4-dinitrophenylacetylene, the presence of two strong electron-withdrawing groups is expected to have a complex effect. While adding more electron-withdrawing character generally leads to a red shift, studies on other nitroaromatics have shown that multiple nitro groups can sometimes lead to a blue shift compared to the mono-nitro counterparts due to complex electronic and steric interactions.[1]
Experimental Protocols
Synthesis of Nitro-Substituted Phenylacetylenes
A reliable and versatile method for the synthesis of nitro-substituted phenylacetylenes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide.
General Protocol for the Synthesis of 4-Nitrophenylacetylene:
Materials:
-
1-Iodo-4-nitrobenzene
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
Step 1: Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add 1-iodo-4-nitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous DMF via syringe.
-
Add triethylamine (2.0 eq) followed by (trimethylsilyl)acetylene (1.2 eq).
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield trimethyl((4-nitrophenyl)ethynyl)silane.
Step 2: Deprotection
-
Dissolve the silylated intermediate in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add TBAF solution (1.1 eq) and stir at 0 °C for 30 minutes.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-nitrophenylacetylene.
UV-Vis Spectroscopic Analysis
Materials and Equipment:
-
Synthesized nitro-substituted phenylacetylene
-
Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of the nitro-substituted phenylacetylene and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in both the sample and reference beams to record a baseline.
-
Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample beam and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.
Mechanistic Insights and Structure-Property Relationships
The observed trends in the UV-Vis absorption maxima of nitro-substituted phenylacetylenes can be rationalized by considering the interplay of inductive and resonance effects, as well as steric factors.
Figure 1. Logical relationship between the substitution pattern of the nitro group on the phenylacetylene ring, the dominant electronic effects, and the resulting UV-Vis absorption maximum (λmax).
Conclusion
The UV-Vis absorption characteristics of nitro-substituted phenylacetylenes are systematically influenced by the position of the nitro group. The para-isomer exhibits the most red-shifted absorption due to efficient intramolecular charge transfer, while the meta-isomer shows the least pronounced shift. The ortho-isomer represents an intermediate case where steric hindrance can modulate the extent of conjugation. This fundamental understanding of structure-property relationships is crucial for the rational design of new organic materials with tailored photophysical properties for applications in drug development, materials science, and beyond. The provided experimental protocols offer a reliable framework for the synthesis and spectroscopic characterization of these versatile compounds.
References
-
Goodpaster, J. V., et al. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042 (2021). Available at: [Link]
-
Goodpaster, J. V., et al. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks (2021). Available at: [Link]
-
NIST. Phenol, 2,4-dinitro-. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. Available at: [Link]
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49 (2002).
- Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922 (2007).
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of 1-Chloro-2-ethynyl-4-nitrobenzene
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-chloro-2-ethynyl-4-nitrobenzene. As a specialty chemical combining the hazardous characteristics of a halogenated nitroaromatic and a terminal alkyne, it necessitates a multi-faceted approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure operational safety and regulatory compliance.
Hazard Assessment and Risk Profile
This compound is a molecule that requires careful handling due to the combined risks posed by its three key functional groups: the chlorinated nitroaromatic ring and the terminal ethynyl group.
-
Halogenated Nitroaromatic System: The 1-chloro-4-nitrobenzene core is the primary source of toxicity. Compounds in this class are known to be toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] They are also suspected mutagens and carcinogens and pose a significant long-term threat to aquatic ecosystems.[1][2][3][4] The high-temperature decomposition of these molecules can produce toxic and corrosive gases, including nitrogen oxides, hydrogen chloride, and phosgene.[5]
-
Terminal Ethynyl (Alkyne) Group: The proton on the terminal alkyne is acidic (pKa ≈ 25) and can be deprotonated to form an acetylide anion.[6][7] This anion is highly reactive and can form shock-sensitive, explosive metal acetylides, particularly with heavy metals like silver, copper(I), and mercury.[6][8] Therefore, reaction mixtures must be properly quenched to neutralize this reactive species before disposal.
Inferred Hazard Profile
Based on analogous compounds, the following GHS hazard classifications are inferred for this compound.
| Hazard Class | GHS Hazard Statement | Source Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | 1-chloro-4-nitrobenzene[2][3][4] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. | 1-chloro-4-nitrobenzene[1][2][3] |
| Carcinogenicity | H351: Suspected of causing cancer. | 1-chloro-4-nitrobenzene[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | 1-chloro-4-nitrobenzene[1][2][4] |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects. | 1-chloro-4-nitrobenzene[1][2][3] |
| Reactivity Hazard | Explosive Acetylide Formation: Can form explosive salts with certain metals. | General Terminal Alkyne Chemistry[6][8] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the high toxicity and reactivity, stringent safety measures are mandatory.
-
Engineering Controls: All handling, quenching, and packaging of this compound and its waste must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[9]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[4]
-
Body Protection: A flame-resistant laboratory coat must be worn.[6]
-
Respiratory Protection: If there is a risk of dust formation and inadequate ventilation, a NIOSH-approved respirator is necessary.[9]
-
Disposal Workflow: A Decision-Based Approach
The correct disposal path depends on whether you are dealing with the unused product or waste from a chemical reaction. The following diagram outlines the critical decision points.
Caption: Disposal workflow for this compound.
Experimental Protocols for Disposal
Protocol 1: Disposal of Unused or Expired this compound
This protocol applies to the pure chemical in its original or a similar container. The primary objective is secure containment and transfer to a professional disposal service without altering the chemical.
Causality: Attempting to quench the pure, concentrated compound is highly hazardous. The reaction can be exothermic and difficult to control, posing a significant risk of splashing or uncontrolled reaction. Therefore, the material should be disposed of in its most stable, contained form.[6][10]
Methodology:
-
Container Inspection: Ensure the container is in good condition with a securely fastened cap. If the container is compromised, overpack it into a larger, compatible, and sealable container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "this compound".[6][11]
-
Segregation and Storage: Store the container in a designated satellite accumulation area for hazardous waste. Ensure it is segregated with other halogenated organic solids and away from incompatible materials like strong bases, oxidizing agents, and heavy metal salts.[6][12]
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[12]
Protocol 2: Disposal of Reaction Mixtures Containing this compound
This protocol is critical for any waste stream (e.g., post-reaction workups, chromatography fractions) where the terminal alkyne may be present, potentially as a reactive acetylide salt.
Causality: The quenching step is designed to neutralize any residual reactive acetylide anions by providing a proton source.[6] This eliminates the risk of forming explosive metal acetylides during storage or consolidation with other waste streams. Isopropanol is a suitable quenching agent as it is a weak acid that reacts controllably without introducing highly reactive byproducts.
Methodology:
-
Preparation (in Fume Hood): Cool the reaction mixture in an ice bath to control potential exothermic reactions during quenching.
-
Quenching: Slowly and dropwise, add a proton-donating quenching agent, such as isopropanol.[6] The slow addition is crucial for temperature control.
-
Monitoring: Continue the addition of the quenching agent until any signs of reaction (e.g., gas evolution, temperature change) have ceased.
-
Equilibration: Allow the quenched mixture to stir while slowly warming to room temperature.
-
Waste Collection: Once the mixture is at room temperature, transfer it to a designated hazardous waste container labeled "Halogenated Organic Waste".[11][12] Do not mix with non-halogenated waste, as this complicates the final disposal process.[11][12]
-
Labeling: The waste container must be accurately labeled with the full names of all constituents, including solvents, reagents, and the quenched product.[6][11]
-
Final Disposal: Store the sealed container in the satellite accumulation area and arrange for pickup by your institution's EHS department.
Illustrative Quenching Parameters
The following table provides an example for quenching a hypothetical reaction mixture. Note: These values are illustrative and must be adjusted based on the actual concentration of the alkyne and other reagents in your specific waste stream.
| Parameter | Value | Rationale / Comment |
| Initial Reaction Volume | 50 mL | Assumed laboratory scale. |
| Assumed Max Alkyne Conc. | 0.5 M | A conservative estimate for a typical reaction. |
| Moles of Alkyne (Max) | 25 mmol | Calculated from volume and concentration. |
| Quenching Agent | Isopropanol | Mild proton source, readily available. |
| Stoichiometric Requirement | 25 mmol (approx. 1.9 mL) | 1:1 molar ratio for protonation. |
| Recommended Quenching Volume | 10 mL | A significant excess is used to ensure complete quenching of the alkyne and any other reactive species (e.g., strong bases). |
Final Disposal Pathway: High-Temperature Incineration
The universally recommended method for the final destruction of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[12]
-
Process: The waste is burned at temperatures exceeding 1,800°F (~980°C), which ensures the complete destruction of the toxic organic structure.[12]
-
Emission Control: The incinerator is equipped with sophisticated scrubbers and air pollution control systems to neutralize harmful combustion byproducts like HCl and NOx, preventing their release into the atmosphere.[12]
-
Ash Disposal: The resulting ash is tested. If deemed non-hazardous, it can be landfilled. If it retains hazardous characteristics, it is sent to a secure hazardous waste landfill.[12]
By adhering to these detailed procedures, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6.
- Sigma-Aldrich. (2025).
- PubChem. 1-Chloro-2-ethyl-4-nitrobenzene.
- IPCS. (n.d.). ICSC 0846 - 1-CHLORO-4-NITROBENZENE.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
- CPAchem Ltd. (2022).
- Thermo Fisher Scientific. (2025).
- ACS Publications. (2018).
- Sigma-Aldrich. (2015).
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- SynQuest Laboratories, Inc. (2016). 1-(2-Chloroethoxy)
- PubChem. 1-Chloro-4-ethyl-2-nitro-benzene.
- S D Fine-Chem Limited.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Braun Research Group.
- BenchChem. (2025). Common pitfalls in the handling of terminal alkynes.
- ChemScene. 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene.
- University of Pennsylvania. (2018). Disposal of Highly Reactive Reagents.
- Master Organic Chemistry. (2013).
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cpachem.com [cpachem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. westliberty.edu [westliberty.edu]
- 5. ICSC 0846 - 1-CHLORO-4-NITROBENZENE [chemicalsafety.ilo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 1-Chloro-2-ethynyl-4-nitrobenzene
Handling 1-Chloro-2-ethynyl-4-nitrobenzene (CAS: 2027499-89-2) requires a sophisticated understanding of its dual-threat chemical architecture. As a substituted aromatic compound, it merges the severe systemic toxicity of a chloronitrobenzene with the energetic, reactive potential of a terminal alkyne[1][2][3].
This guide provides drug development professionals and synthetic chemists with a field-proven, self-validating operational framework for handling this intermediate safely.
Mechanistic Hazard Analysis: The "Dual-Threat" Architecture
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. This compound presents two distinct mechanistic dangers:
Threat A: Systemic Toxicity & Methemoglobinemia (The Nitroaromatic Core) Chloronitrobenzenes are highly lipophilic, allowing rapid absorption through intact skin and the respiratory tract[2][4]. Once absorbed, hepatic nitroreductases convert the nitro group (-NO₂) into an arylhydroxylamine metabolite. This reactive intermediate enters red blood cells and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin [2][5]. Because methemoglobin cannot bind or transport oxygen, exposure leads to insidious tissue hypoxia, cyanosis (blue discoloration of skin/lips), and potentially fatal respiratory collapse[4][5].
Threat B: Explosive Metal Acetylide Formation (The Terminal Alkyne) The terminal alkyne proton (-C≡C-H) is weakly acidic (pKa ~25)[6]. When exposed to heavy metal cations—specifically Copper (Cu), Silver (Ag), or Mercury (Hg)—the alkyne readily deprotonates to form polymeric metal acetylides[3][6]. While this reactivity is harnessed deliberately in solution for Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)[7], dry metal acetylides are highly shock- and friction-sensitive explosives [3]. Accidental contact with brass spatulas or copper tubing can generate microscopic, explosive acetylide deposits.
Caption: Biochemical pathway of nitroaromatic-induced methemoglobinemia following exposure.
Quantitative Data & Physicochemical Profile
| Property | Value | Operational Implication |
| CAS Number | 2027499-89-2 | Unique identifier for inventory and waste tracking[1]. |
| Molecular Formula | C₈H₄ClNO₂ | Contains energetic -NO₂ and -C≡CH groups[1]. |
| Molecular Weight | 181.58 g/mol | Low molecular weight facilitates rapid dermal penetration[1]. |
| Physical State | Yellow solid | Dust generation is a primary inhalation risk during weighing[1]. |
| Solubility | Insoluble in water | Water alone is ineffective for skin decontamination or spill cleanup[8]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling halogenated nitroaromatics. The following matrix dictates the mandatory equipment and the scientific rationale behind each choice.
| Protection Zone | Required Equipment | Causality & Scientific Rationale |
| Hand/Dermal | Primary: Heavy-duty Butyl rubber gloves.Secondary (Inner): Nitrile gloves. | Nitrobenzenes rapidly permeate standard thin latex or nitrile[5]. Butyl rubber provides superior chemical resistance against aromatic solvents and nitro compounds. Double-gloving ensures a fail-safe if the outer layer is compromised. |
| Respiratory | NIOSH-approved full-face respirator with P100/Organic Vapor (OV) cartridges (if handled outside a hood). | Prevents inhalation of airborne yellow dust during transfer. The OV cartridge captures sublimated volatile organic fractions, preventing direct pulmonary absorption and subsequent methemoglobinemia[4]. |
| Ocular/Face | Splash-proof chemical goggles + Polycarbonate face shield. | Protects against chemical burns (chloronitrobenzenes are severe irritants) and provides ballistic protection against micro-detonations if metal acetylide impurities are inadvertently triggered[3][4]. |
| Body | Flame-Resistant (FR) lab coat with knit cuffs, fully buttoned. Anti-static footwear. | Mitigates fire risk associated with energetic alkyne/nitro groups. Anti-static footwear prevents electrostatic discharge (ESD) from igniting dispersed dust[3][8]. |
Self-Validating Operational Protocol
This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.
Phase 1: Environmental & Hardware Verification
-
Airflow Validation: Ensure the chemical fume hood is operating with a face velocity of at least 100–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue test.
-
Hardware Audit (Critical): Inspect all spatulas, needles, and reaction vessels. Strictly isolate and remove any tools containing copper, brass, bronze, silver, or mercury. Validation: Only PTFE (Teflon), ceramic, or borosilicate glass tools should be present in the workspace[3][6].
-
Static Dissipation: Place an anti-static mat inside the fume hood and ground all metal scaffolding.
Phase 2: Reagent Handling & Transfer
-
Don PPE: Equip the dual-layer gloves, FR coat, and goggles as specified in the PPE matrix.
-
Weighing: Tare a glass vial or anti-static weigh boat. Using a PTFE spatula, carefully transfer the yellow solid[1]. Avoid rapid, scraping motions that generate friction or static.
-
Solubilization: If preparing a stock solution, dissolve the solid immediately in an appropriate anhydrous organic solvent (e.g., THF, DMF, or DCM)[7]. Causality: Keeping the compound in solution drastically reduces the risk of explosive friction and eliminates inhalation hazards from dust.
Phase 3: Reaction Execution (If performing CuAAC / Click Chemistry)
-
If utilizing copper catalysts (e.g., CuI, CuSO₄/sodium ascorbate) to intentionally form the copper acetylide intermediate, the reaction must never be allowed to evaporate to dryness [3][7].
-
Maintain the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the alkyne[3].
Caption: Standard operating workflow for handling terminal alkyne nitroaromatics.
Emergency Response & Spill Protocol
Dermal Contact (Skin Exposure): Because this compound is insoluble in water[8], washing with water alone will merely spread the chemical.
-
Immediately remove contaminated clothing.
-
Wipe the affected area gently with a cloth dampened with Polyethylene Glycol (PEG 400) or 60-70% Ethanol to solubilize and lift the chemical from the skin[8].
-
Follow immediately with copious amounts of soap and water.
-
Seek medical attention. Monitor for cyanosis (blue lips/fingernails) and chocolate-brown blood, which indicate methemoglobinemia[4][5].
Solid Spill Cleanup:
-
Do not sweep dry. Sweeping generates static electricity and aerosolizes toxic dust.
-
Dampen the solid spill material with 60-70% ethanol to suppress dust and reduce friction[8].
-
Use absorbent paper dampened with ethanol to gently wipe up the material[8].
-
Place all cleanup materials into a compatible, sealable hazardous waste container.
Disposal & Quenching Plan
Improper disposal of terminal alkynes can lead to the formation of shock-sensitive acetylides in waste carboys if mixed with heavy metal waste streams[3].
-
Waste Segregation: Never dispose of this compound in waste containers that hold heavy metal salts (especially copper, silver, or mercury).
-
Quenching Unreacted Alkynes: If the experimental protocol generated metal acetylides (e.g., a failed click reaction), the precipitate must be destroyed before disposal. Slowly add a dilute strong acid (e.g., 1M Nitric Acid) until the solid dissolves, effectively protonating the acetylide back to the alkyne and rendering it non-explosive[3].
-
Final Disposal: Dispose of the solubilized organic material in a clearly labeled "Halogenated Organic Waste" container.
References
- CymitQuimica. "this compound, 95%". Available at:[https://vertexaisearch.cloud.google.
- National Toxicology Program (NTP). "NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5)". PubMed / NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4_DkHlhesfDpuskjI806vkjerYCfh31Wm4oo53-txjHAj3CxPBxJgWOFy_sHH1gnvdixHdKMoDbsjHr0QMEW_DdAUu0hmAveJgkLEG15e83ezavI3fhYluZOXk25GtGw7ySMo]
- CAMEO Chemicals / NOAA. "3-CHLORONITROBENZENE". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0_HmZpaEAXQS3DUxmxg1JhYr3eIq5qtXwU482VYkF5ZlDclvod2Vodv2UdFIQwcPczFK5r16-DNDlBEfWUBREhk9GliCgfG2SIz0gyx4fNJbh_buBDoy5mUGXeLBjBXZdrt47R23B9us=]
- New Jersey Department of Health. "CHLORONITROBENZENES (mixed isomers) HAZARD SUMMARY". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzpNEVjUwOcwRvICIn-BM9BvRb7a8WsQ8tRgy5UuN2o66BISWVErznkkYfTAL5jWS3JWg_pRUg8KCcgKAtPNcl-tYVA9n2Mc6PA9XMHwH0ocW3PcUEsSJMItBK9A9-3Wa3WV0gXXnkkseOeDx9D-injA==]
- BenchChem. "Common pitfalls in the handling of terminal alkynes". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEiF66rndz0_XXsDCcbcQlxvlqCNB72o37Oj49tzae_AK5XTw9F2plMZ04ydTxATv_m5Iie02HnOfMLot1c1V42bTlzLWunbNfNDbk0AyzSe-NJIwno5ocCAh_q53aHHxNFCR072-Krnv-RqpxRfgT3lKtpCE6gmPH03gPIPTKkMdRaebcL_w5Kb9Qcd4_AZw=]
- Cole-Parmer. "Material Safety Data Sheet - 1-Chloro-2-nitrobenzene". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6znOZMtJaFbgliYhWDB8R3m8gqkOGTsTGZWs8qtMJxEGfSwtl0dZxKTOYkj05N_oErjJesWNQEc-SfHzcu2hFWY-hkHJgUX4OhpfgKpKVogEYSaHmlgA6YMbakyR80q1unBfjjfnjFph9gOAf]
- OpenOChem. "Alkyne Acidity and Acetylide Anions". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI4DaE7YWH9iwQ116whV_J6oDHYg5-ANDUxPOnjeWPu6SY7BqXr8JglwzXWB5qZ6ZVKY1LvVJ0q5mnX4UfIsrbK6LCMyG2Ts_MlQSO-r7Fg1PPKtG5qhEmZ9STqjoKF4hHhKLQT70H9gYomklGrdUiyv2wlzEEnhrYqvGGrvraGbxGlMGYGaJoxHO-vbC-eppVYsqGOMOidxR7JeCFTw==]
- National Institutes of Health (NIH) / PMC. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTdP48izY0O83Df3SuAG71YMXh0_zNNJW4NIM0FBMdSCTccHvVM-UXzNfxAPt5cbXlVNvSkLI7dyy8zooIzJCux9F5vg5zE5RTYJN-8QdTJDPD6o7fngkxmmDL3wvHKwdVwZ1OybOPSFZOWZs=]
Sources
- 1. This compound, 95% | CymitQuimica [cymitquimica.com]
- 2. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Alkyne Acidity and Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-CHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
